molecular formula C10H19NO4 B131797 tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate CAS No. 714971-28-5

tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate

Cat. No.: B131797
CAS No.: 714971-28-5
M. Wt: 217.26 g/mol
InChI Key: AIQSXVGBMCJQAG-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(11)6-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQSXVGBMCJQAG-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363822
Record name tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714971-28-5
Record name tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-TERT-BUTYL 3-(HYDROXYMETHYL)MORPHOLINE-4-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. The morpholine scaffold is a privileged structure in drug discovery, often incorporated to enhance the pharmacokinetic properties of a molecule, such as solubility, metabolic stability, and oral bioavailability. The specific stereochemistry at the C3 position and the presence of a reactive hydroxymethyl group make this compound a versatile intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications.

Chemical Structure and Properties

The structure of this compound features a morpholine ring with a hydroxymethyl substituent at the chiral center (3S position) and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

Molecular Structure:

(S)-N-Boc-3-hydroxymethylmorpholine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-N-Boc-3-hydroxymethylmorpholine , a chiral morpholine derivative, serves as a valuable building block in the synthesis of complex molecules, particularly in the realm of drug discovery. Its rigid heterocyclic scaffold, coupled with the presence of a protected amine and a primary alcohol, offers synthetic handles for the construction of diverse and stereochemically defined structures. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of this important synthetic intermediate.

Core Chemical Properties

(S)-N-Boc-3-hydroxymethylmorpholine, systematically named (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate, is a white to pale yellow solid at room temperature. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate
CAS Number 714971-28-5[1]
Molecular Formula C₁₀H₁₉NO₄[2]
Molecular Weight 217.26 g/mol [2]
Appearance Colorless to pale yellow liquid or solid[2]
Melting Point 80 °C[1]
Boiling Point 320.7 °C at 760 mmHg[3]
Density 1.118 g/cm³[3]
Solubility Soluble in organic solvents such as dichloromethane and methanol; limited solubility in water.[2]

Spectroscopic Data

The structural integrity of (S)-N-Boc-3-hydroxymethylmorpholine is confirmed through various spectroscopic techniques. Below is a summary of the expected spectral characteristics based on data from closely related compounds and general principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum of (S)-N-Boc-3-hydroxymethylmorpholine is expected to exhibit distinct signals corresponding to the morpholine ring protons, the hydroxymethyl group, and the tert-butoxycarbonyl (Boc) protecting group. Due to the chiral center at the C3 position, the protons on the morpholine ring are diastereotopic and may show complex splitting patterns. The presence of rotamers due to the amide bond of the Boc group can also lead to broadening or duplication of signals.

Reference Data for a related compound (tert-butyl morpholine-4-carboxylate):

  • ¹H NMR (400 MHz, CDCl₃): δ 3.64 (t, J = 4 Hz, 4H), 3.42 (t, J = 4 Hz, 4H), 1.47 (s, 9H).[4]

For (S)-N-Boc-3-hydroxymethylmorpholine, additional signals for the C3-H proton, the two diastereotopic C2-H protons, and the two diastereotopic hydroxymethyl protons would be expected, along with a signal for the hydroxyl proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show characteristic peaks for the ten carbon atoms in the molecule.

Reference Data for a related compound (tert-butyl morpholine-4-carboxylate):

  • ¹³C NMR (100 MHz, CDCl₃): δ 154.77, 79.92, 66.67, 43.48, 28.37.[4]

For the target molecule, additional signals corresponding to the C3 and the hydroxymethyl carbon would be present. The chemical shifts will be influenced by the neighboring heteroatoms and the stereochemistry of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of (S)-N-Boc-3-hydroxymethylmorpholine will display characteristic absorption bands for its functional groups.

  • O-H stretch: A broad band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C-H stretch: Aliphatic C-H stretching vibrations will appear in the 2850-3000 cm⁻¹ region.

  • C=O stretch: A strong absorption band for the carbonyl group of the Boc protecting group is expected around 1680-1700 cm⁻¹.

  • C-O stretch: Bands corresponding to the C-O-C ether linkage of the morpholine ring and the C-OH of the hydroxymethyl group will be observed in the fingerprint region (1000-1300 cm⁻¹).

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of (S)-N-Boc-3-hydroxymethylmorpholine is expected to show a molecular ion peak (M⁺) at m/z 217. The fragmentation pattern will likely involve the loss of the tert-butyl group ([M-57]⁺), isobutylene ([M-56]⁺), and subsequent fragmentations of the morpholine ring. Alpha-cleavage adjacent to the nitrogen and oxygen atoms is a common fragmentation pathway for amines and ethers.[5]

Experimental Protocols

Synthesis of (S)-N-Boc-3-hydroxymethylmorpholine

A common and efficient method for the synthesis of (S)-N-Boc-3-hydroxymethylmorpholine starts from the readily available and chiral starting material, L-serine. The following is a representative experimental protocol adapted from the synthesis of the related (S)-3-morpholinyl carboxylic acid.[6]

Step 1: Protection of L-serine and esterification L-serine is first protected with a Boc group on the amine functionality and the carboxylic acid is esterified, typically to the methyl or ethyl ester.

Step 2: Reduction of the ester The ester is then selectively reduced to the corresponding primary alcohol using a suitable reducing agent like lithium borohydride (LiBH₄) or sodium borohydride (NaBH₄) in the presence of a Lewis acid.

Step 3: Cyclization to form the morpholine ring The resulting N-Boc protected amino diol is then cyclized to form the morpholine ring. This can be achieved through various methods, including intramolecular Williamson ether synthesis or Mitsunobu reaction.

Step 4: Deprotection and reprotection (if necessary) Depending on the synthetic route, deprotection of a temporary protecting group and subsequent introduction of the Boc group might be necessary.

Detailed Synthetic Workflow:

Synthesis_Workflow L_Serine L-Serine N_Boc_Serine_Ester N-Boc-L-serine ester L_Serine->N_Boc_Serine_Ester 1. Boc protection 2. Esterification Amino_Diol N-Boc protected amino diol N_Boc_Serine_Ester->Amino_Diol Reduction Target_Molecule (S)-N-Boc-3-hydroxymethylmorpholine Amino_Diol->Target_Molecule Cyclization

Synthetic pathway to (S)-N-Boc-3-hydroxymethylmorpholine.

Applications in Drug Discovery

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[7][8][9] Its presence can enhance physicochemical properties such as aqueous solubility and metabolic stability, and it can also serve as a key pharmacophoric element interacting with biological targets.

(S)-N-Boc-3-hydroxymethylmorpholine is a valuable chiral building block for the synthesis of more complex morpholine-containing molecules.[3][10] The stereocenter at the C3 position is often crucial for biological activity, and the hydroxymethyl group provides a convenient point for further chemical elaboration. This allows for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize the pharmacological profile of lead compounds.

Logical Relationship in Drug Discovery:

Drug_Discovery_Logic Start (S)-N-Boc-3-hydroxymethylmorpholine Modification Chemical Modification of Hydroxymethyl Group Start->Modification SAR Structure-Activity Relationship (SAR) Studies Modification->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Drug_Candidate Drug Candidate Lead_Optimization->Drug_Candidate

References

Technical Whitepaper: Physicochemical Properties of (S)-tert-Butyl 3-(Hydroxymethyl)morpholine-4-carboxylate (CAS 714971-28-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate, identified by CAS number 714971-28-5, is a chiral morpholine derivative.[1] This compound serves as a valuable building block in organic synthesis, particularly in the development of biologically active molecules for the pharmaceutical industry.[2][3] Its structural features, including the morpholine ring and the Boc-protecting group, allow for selective chemical modifications, making it a key intermediate in the synthesis of complex molecular architectures.[3] Notably, it is recognized as an intermediate in the synthesis of BMS-599626, a selective and orally efficacious inhibitor of human epidermal growth factor receptor 1 and 2 kinases.[4] This whitepaper provides a comprehensive overview of the known physical and chemical properties of this compound, supported by generalized experimental protocols for their determination.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₁₀H₁₉NO₄[2][5][6]
Molecular Weight 217.26 g/mol [2][5][6][7]
Physical Form Solid[1]
Melting Point 80.00°C[7]
Boiling Point 320.7°C at 760 mmHg[6]
Solubility Slightly soluble in water[4]
Storage Temperature Sealed in dry, store in freezer, under -20°C

Computationally Predicted Properties

A variety of physicochemical properties have been predicted through computational models, offering further insight into the compound's behavior in different chemical environments.

PropertyValueReference
Topological Polar Surface Area (TPSA) 59.0 Ų[8]
Consensus Log Po/w 0.64[8]
Number of Hydrogen Bond Acceptors 4[8]
Number of Hydrogen Bond Donors 1[8]
Number of Rotatable Bonds 4[8]
Molar Refractivity 58.84[8]

Experimental Protocols

While specific experimental documentation for CAS 714971-28-5 is not publicly available, the following sections describe standard methodologies for determining the key physical properties listed above.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, which is sealed at one end.[9]

  • Apparatus Setup: The capillary tube is attached to a thermometer. This assembly is then placed in a heating bath (such as a Thiele tube with mineral oil or an aluminum block).[9]

  • Heating and Observation: The heating bath is heated slowly and uniformly.[5] The temperatures at which the substance begins to melt (the first appearance of liquid) and when it has completely melted are recorded. This range represents the melting point of the substance. For an accurate determination, the heating rate should be slow, around 2°C per minute, especially near the expected melting point.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5]

Methodology: Small-Scale Capillary Method

  • Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.[5]

  • Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block.[5]

  • Heating and Observation: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out. The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted as the boiling point.[5]

Water Solubility Determination

Water solubility is a critical parameter, especially in the context of drug development.

Methodology: Shake-Flask Method

This method is suitable for compounds with a solubility of 0.01 g/L or higher.[8]

  • Equilibration: An excess amount of the solid compound is added to a known volume of purified water in a flask.[8]

  • Agitation: The flask is sealed and agitated at a constant temperature until equilibrium is reached. This process can take 24 to 48 hours.[10]

  • Phase Separation: The undissolved solid is separated from the aqueous solution by filtration or centrifugation.[8][10]

  • Analysis: The concentration of the compound in the clear aqueous phase is determined using a suitable analytical technique, such as UV/Vis spectroscopy, HPLC, or LC/MS/MS.[10]

Synthetic Workflow

G Generalized Synthetic Workflow for Chiral Morpholine Derivatives start Boc-Protected Serine Derivative intermediate1 Formation of an Aziridine or Cyclic Sulfamidate Intermediate start->intermediate1 Multi-step conversion intermediate2 Ring Opening with a Diol intermediate1->intermediate2 Nucleophilic attack intermediate3 Cyclization to form the Morpholine Ring intermediate2->intermediate3 Intramolecular reaction final_product (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate intermediate3->final_product Deprotection/Modification

Caption: Generalized synthetic pathway for chiral morpholines.

Conclusion

(S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (CAS 714971-28-5) is a key chiral intermediate with well-defined physical properties that are essential for its use in synthetic organic chemistry. The data and standardized methodologies presented in this whitepaper provide a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the effective utilization of this compound in the synthesis of novel therapeutic agents.

References

In-Depth Technical Guide: Tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methodologies for tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate. This chiral building block is of significant interest in medicinal chemistry and drug development due to its utility in the synthesis of complex biologically active molecules.

Core Molecular Data

This compound is a key intermediate in organic synthesis, particularly valued for its stereospecificity which is crucial in the development of targeted therapeutics.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative snapshot for laboratory use.

PropertyValueReference
Molecular Weight 217.26 g/mol [1][2]
Molecular Formula C₁₀H₁₉NO₄[2]
CAS Number 714971-28-5[1][2]
Purity Typically ≥97%[2]
Appearance White solid
Melting Point 80 °C[1]
Boiling Point 320.7±27.0 °C (Predicted)[1]
Density 1.118 g/cm³[1]
Water Solubility Slightly soluble[1]
Spectroscopic and Chromatographic Data

Analytical data is critical for the verification of the compound's identity and purity. Below is a summary of expected analytical outcomes.

Analysis TypeExpected Data
¹H NMR Consistent with the structure, showing characteristic peaks for the tert-butyl group, morpholine ring protons, and the hydroxymethyl group.
¹³C NMR Peaks corresponding to the ten carbon atoms in the molecule, including the carbonyl of the Boc group, the carbons of the morpholine ring, and the tert-butyl group.
Mass Spectrometry (ESI-MS) [M+H]⁺ at m/z 218.2
HPLC A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase used.

Synthesis and Purification Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to maintain the desired stereochemistry. The following diagram illustrates a typical workflow from starting materials to the purified product.

G Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_analysis Analysis start Starting Material ((S)-3-Morpholinemethanol) boc_protection Boc Protection ((Boc)₂O, Base) start->boc_protection workup Aqueous Workup & Extraction boc_protection->workup purification Purification (Column Chromatography) workup->purification product Purified Product purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms hplc HPLC Analysis product->hplc final_product Final Characterized Product nmr->final_product ms->final_product hplc->final_product

Caption: A logical workflow for the synthesis and analysis of this compound.

Experimental Protocols

The following protocols provide a general methodology for the synthesis, purification, and analysis of this compound. These should be adapted and optimized based on specific laboratory conditions and available equipment.

Synthesis: Boc Protection of (S)-3-Morpholinemethanol

Objective: To introduce the tert-butyloxycarbonyl (Boc) protecting group onto the nitrogen atom of (S)-3-morpholinemethanol.

Materials:

  • (S)-3-Morpholinemethanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolve (S)-3-morpholinemethanol (1 equivalent) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine or DIPEA (1.2 equivalents) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Flash Column Chromatography

Objective: To purify the crude product from the synthesis step.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexanes and Ethyl Acetate (or other suitable solvent system)

  • Glass column for chromatography

  • Compressed air or pump for flash chromatography

  • Test tubes or vials for fraction collection

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack the column.

  • Dissolve the crude product in a minimal amount of the eluent or DCM.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product as a white solid.

Analysis and Characterization

Objective: To confirm the identity and purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra.

  • Analyze the spectra to confirm the presence of all expected peaks and their integrations, corresponding to the structure of the molecule.

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

  • Acquire the mass spectrum in positive ion mode and look for the [M+H]⁺ ion.

High-Performance Liquid Chromatography (HPLC):

  • Prepare a standard solution of the compound at a known concentration.

  • Inject the sample onto a suitable HPLC column (e.g., C18).

  • Run a gradient or isocratic method with an appropriate mobile phase (e.g., water/acetonitrile with 0.1% formic acid).

  • Determine the purity of the sample by integrating the peak area of the product and any impurities.

Applications in Drug Discovery

This compound serves as a valuable chiral building block in the synthesis of more complex pharmaceutical agents. The morpholine scaffold is a common feature in many approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The presence of the Boc protecting group allows for selective reactions at the hydroxymethyl group, while the chiral center is preserved for stereospecific drug-target interactions.

A notable application of this intermediate is in the synthesis of kinase inhibitors, such as Bruton's tyrosine kinase (BTK) inhibitors like Ibrutinib, and cyclin-dependent kinase 9 (CDK9) inhibitors, which are being investigated for the treatment of various cancers and inflammatory diseases. The tert-butyl group, while often used for protection, can also influence the pharmacokinetic properties of the final drug molecule.

References

The Biological Versatility of Chiral Morpholine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold, a six-membered heterocycle containing both an amine and an ether functional group, is a privileged structure in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, have made it a cornerstone in the design of numerous therapeutic agents. The introduction of chirality to the morpholine ring further expands its chemical space, allowing for stereospecific interactions with biological targets and enhancing potency and selectivity. This technical guide provides a comprehensive overview of the diverse biological activities of chiral morpholine derivatives, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development in this promising area.

Anticancer Activity

Chiral morpholine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell growth, proliferation, and survival. A prominent target for these compounds is the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is frequently dysregulated in various cancers.

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

Chiral morpholine derivatives can act as potent and selective inhibitors of PI3K and/or mTOR kinases. By binding to the ATP-binding pocket of these enzymes, they block the downstream signaling cascade, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The chirality of the morpholine moiety often plays a crucial role in achieving high affinity and selectivity for these kinase targets.[1][2]

Quantitative Data on Anticancer Activity

The anticancer efficacy of chiral morpholine derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for representative chiral morpholine-containing compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
AK-3A549 (Lung Carcinoma)10.38 ± 0.27[3]
AK-3MCF-7 (Breast Cancer)6.44 ± 0.29[3]
AK-3SHSY-5Y (Neuroblastoma)9.54 ± 0.15[3]
AK-10A549 (Lung Carcinoma)8.55 ± 0.67[3]
AK-10MCF-7 (Breast Cancer)3.15 ± 0.23[3]
AK-10SHSY-5Y (Neuroblastoma)3.36 ± 0.29[3]
Compound 8A-549 (Lung Carcinoma)2.78 ± 0.86[4]
Compound 4eA-549 (Lung Carcinoma)5.37 ± 0.95[4]
Compound 7bA-549 (Lung Carcinoma)5.70 ± 0.91[4]
Compound 7bHepG-2 (Hepatocellular Carcinoma)3.54 ± 1.11[4]
Compound 10dHepG-2 (Hepatocellular Carcinoma)8.72 ± 0.89[4]
Compound 4fHepG-2 (Hepatocellular Carcinoma)9.78 ± 0.78[4]
M5MDA-MB-231 (Breast Cancer)81.92 µg/mL[5]
M2MDA-MB-231 (Breast Cancer)88.27 µg/mL[5]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[6][7][8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Chiral morpholine derivative (test compound)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chiral morpholine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only). Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition

PI3K_Akt_mTOR_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt P Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Chiral Morpholine Derivative Inhibitor->PI3K Inhibitor->mTORC1 MIC_Determination Start Start PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->PrepInoculum PrepCompound Prepare Serial Dilutions of Test Compound Start->PrepCompound Inoculate Inoculate Microtiter Plate PrepInoculum->Inoculate PrepCompound->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Read Results Visually Incubate->Read DetermineMIC Determine MIC Read->DetermineMIC End End DetermineMIC->End Plaque_Reduction_Assay Start Start SeedCells Seed Host Cells in Multi-well Plates Start->SeedCells Infect Infect Cells with Virus + Test Compound SeedCells->Infect Overlay Add Semi-solid Overlay Medium Infect->Overlay Incubate Incubate for Plaque Formation Overlay->Incubate FixStain Fix and Stain Cells with Crystal Violet Incubate->FixStain Count Count Plaques FixStain->Count Analyze Calculate % Plaque Reduction and EC50 Count->Analyze End End Analyze->End

References

The Strategic Role of Boc-Protected Morpholines in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a privileged heterocyclic scaffold, is a cornerstone in contemporary drug design, lending favorable physicochemical and pharmacokinetic properties to a multitude of therapeutic agents. The strategic incorporation of a tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen provides a versatile and indispensable tool for medicinal chemists, enabling precise molecular construction and optimization of drug candidates. This technical guide delves into the core principles of utilizing Boc-protected morpholines in medicinal chemistry, offering a comprehensive overview of their synthesis, application, and impact on drug efficacy, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

The Physicochemical and Pharmacokinetic Advantages of the Morpholine Moiety

The morpholine scaffold is frequently employed to enhance the drug-like properties of a molecule. Its inherent polarity, due to the ether oxygen, can improve aqueous solubility, a critical factor for oral bioavailability.[1][2] Concurrently, the saturated heterocyclic structure maintains a degree of lipophilicity, contributing to a balanced profile that facilitates membrane permeability.[1][3] The nitrogen atom's pKa is lower than that of piperidine, which can be advantageous in modulating interactions with biological targets and reducing off-target effects.[4] The morpholine ring is also associated with improved metabolic stability compared to other nitrogen-containing heterocycles like piperidine, as the ether oxygen can shield adjacent carbons from oxidative metabolism by cytochrome P450 enzymes.[4]

The Boc Protecting Group: Enabling Complex Syntheses

The tert-butoxycarbonyl (Boc) group is a widely used nitrogen protecting group in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[5] In the context of morpholine-containing drug candidates, the Boc group serves several critical functions:

  • Masking Reactivity: It deactivates the nucleophilicity of the morpholine nitrogen, preventing unwanted side reactions during the construction of the core scaffold or the addition of other functional groups.[5]

  • Directing Synthesis: It allows for the selective functionalization of other parts of the molecule.

  • Improving Solubility: The lipophilic nature of the tert-butyl group can enhance the solubility of synthetic intermediates in organic solvents, simplifying purification processes.[6]

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O and is readily cleaved with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[7]

Quantitative Impact of Morpholine Incorporation on Biological Activity

The introduction of a morpholine moiety can significantly impact the potency and selectivity of a drug candidate. The following tables summarize quantitative data from structure-activity relationship (SAR) studies on various drug classes, illustrating the effect of the morpholine ring.

Table 1: Structure-Activity Relationship of Morpholine-Containing PI3K Inhibitors
CompoundCore ScaffoldR Group (at C4 of pyrimidine)PI3Kα IC₅₀ (nM)PI3Kδ IC₅₀ (nM)Reference
BKM-120 Pyrimidine-5-carbonitrileMorpholine44.6 ± 3.679.3 ± 11.0[2]
17p Pyrimidine-5-carbonitrile4-(trifluoromethyl)phenyl31.8 ± 4.115.4 ± 1.9[2]
ZSTK474 1,3,5-TriazineMorpholine5.03.9[4]
6a 1,3,5-TriazineEthanolamine9.99.8[4]
6b 1,3,5-TriazineDiethanolamine3.79.8[4]

This table demonstrates the potent inhibitory activity of morpholine-containing PI3K inhibitors and compares them to analogs with different substituents, highlighting the morpholine's contribution to potency.

Table 2: Comparative Metabolic Stability of Morpholine vs. Piperidine Analogs
Compound TypeTest SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Reference
Hypothetical Morpholine Analog Human Liver Microsomes4515.4[4]
Hypothetical Piperidine Analog Human Liver Microsomes2034.7[4]

This illustrative data highlights the generally observed trend of higher metabolic stability for morpholine-containing compounds compared to their piperidine counterparts.[4][8][9]

Signaling Pathways and Experimental Workflows

The strategic use of Boc-protected morpholines is often central to the development of inhibitors targeting key cellular signaling pathways implicated in diseases like cancer.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for drug discovery.[3][7] Morpholine-containing molecules have emerged as potent inhibitors of this pathway.[10]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates & Activates GrowthFactor Growth Factor GrowthFactor->RTK Activates MorpholineInhibitor Morpholine-Containing Inhibitor (e.g., ZSTK474) MorpholineInhibitor->PI3K Inhibits

PI3K/Akt/mTOR signaling pathway with the inhibitory action of a morpholine-containing drug.
General Workflow for Synthesis and Screening of Morpholine-Containing Kinase Inhibitors

The development of novel kinase inhibitors often follows a structured workflow, from initial synthesis to biological evaluation. The use of a Boc-protected morpholine building block is integral to this process.

Synthesis_Screening_Workflow Start Heterocyclic Core (e.g., Pyrimidine) Coupling Coupling Reaction Start->Coupling BocMorpholine Boc-Protected Morpholine BocMorpholine->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Deprotection Boc Deprotection (Acidic Conditions) Intermediate->Deprotection FinalProduct Final Morpholine-Containing Compound Deprotection->FinalProduct Screening High-Throughput Screening (HTS) FinalProduct->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead

A generalized workflow for the synthesis and screening of kinase inhibitors using a Boc-protected morpholine building block.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of Boc-protected morpholines in drug discovery.

Protocol 1: General Procedure for N-Boc Protection of Morpholine

Materials:

  • Morpholine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve morpholine (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected morpholine.[11]

Protocol 2: Synthesis of a 2,4-Dimorpholinopyrimidine-5-carbonitrile Derivative (Analogous to compound 17p)

Materials:

  • 2,4-dichloro-5-cyanopyrimidine

  • Morpholine

  • Substituted amine (e.g., 4-(trifluoromethyl)aniline)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 2,4-dichloro-5-cyanopyrimidine (1.0 equivalent) in DMF, add morpholine (1.1 equivalents) and DIPEA (1.2 equivalents).

  • Stir the mixture at room temperature for 12 hours.

  • Add the substituted amine (1.1 equivalents) and additional DIPEA (1.2 equivalents) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,4-disubstituted pyrimidine-5-carbonitrile.[2]

Protocol 3: General Procedure for N-Boc Deprotection

Materials:

  • N-Boc protected morpholine-containing compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected compound (1.0 equivalent) in DCM.

  • Add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate the residue with a suitable solvent (e.g., toluene) to remove excess TFA.

  • The resulting amine salt can be used directly or neutralized with a base for further reactions.[12][13]

Protocol 4: In Vitro Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a morpholine-containing compound.

Procedure:

  • Seed Caco-2 cells on permeable filter supports in a multi-well plate and culture for 21 days to form a confluent monolayer.

  • Prepare dosing solutions of the test compound in a transport buffer.

  • For the apical to basolateral (A-B) permeability, add the dosing solution to the apical side and fresh transport buffer to the basolateral side.

  • For the basolateral to apical (B-A) permeability, add the dosing solution to the basolateral side and fresh transport buffer to the apical side.

  • Incubate the plates at 37 °C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment.

  • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[14][15]

Conclusion

Boc-protected morpholines are invaluable building blocks in medicinal chemistry, providing a strategic advantage in the synthesis of complex drug molecules. The morpholine moiety itself often imparts favorable ADME properties, while the Boc protecting group allows for precise and controlled chemical manipulations. The quantitative data and experimental protocols presented herein underscore the critical role of this synthetic strategy in the development of novel therapeutics, particularly in the realm of kinase inhibitors. A thorough understanding of the principles and methodologies outlined in this guide will empower researchers to effectively leverage Boc-protected morpholines in their drug discovery endeavors.

References

The Genesis of a Chiral Building Block: A Technical History of tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Macclesfield, UK and Global Research Centers – A cornerstone chiral building block in modern drug discovery, tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate, owes its existence to foundational research in asymmetric synthesis dating back to the mid-1980s. This versatile intermediate, prized for its role in constructing complex, stereochemically defined molecules, emerged from the strategic chemical manipulation of the simple amino acid, L-serine. This technical guide traces the discovery and historical development of this important morpholine derivative, providing detailed experimental protocols and insights for researchers, scientists, and drug development professionals.

Introduction

This compound, also known by synonyms such as (S)-N-Boc-3-hydroxymethylmorpholine, is a key intermediate in pharmaceutical and organic synthesis. Its structure combines a morpholine ring, a chiral center with a defined (S)-configuration, a reactive hydroxymethyl group, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This combination of features makes it an ideal starting material for the synthesis of a wide array of biologically active compounds. This whitepaper details the pioneering work that led to the synthesis of its core chiral structure and the subsequent development of the N-Boc protected final compound.

The Foundational Synthesis of the Chiral Precursor: (S)-3-(hydroxymethyl)morpholine

The story of this compound begins with the seminal work of George R. Brown, Alan J. Foubister, and Brian Wright at ICI Pharmaceuticals Division in Macclesfield, UK. In their 1985 publication in the Journal of the Chemical Society, Perkin Transactions 1, they detailed a robust method for the chiral synthesis of 3-substituted morpholines starting from serine enantiomers.[1][2] This work laid the groundwork for accessing the key chiral morpholine backbone.

The synthetic strategy, as later confirmed and utilized in subsequent research, involves a multi-step process starting from the naturally occurring amino acid L-serine (to produce the (R)-enantiomer of the morpholine) or D-serine (for the (S)-enantiomer as required for the title compound's precursor, though the 1985 paper focuses on L-serine). A 2019 publication in the Journal of Medicinal Chemistry provides a clear illustration of this synthetic pathway, citing the original 1985 work.[2]

Experimental Protocol for the Synthesis of (S)-morpholin-3-ylmethanol (Precursor)

The following protocol is based on the synthetic route described by Brown, Foubister, and Wright and referenced in subsequent literature.[2]

Step 1: N-Benzylation of (R)-Serine The amino group of (R)-serine is first protected, typically with a benzyl group, to prevent unwanted side reactions during the subsequent cyclization step.[2]

Step 2: Ring Closure to form the Morpholinone The N-benzyl-(R)-serine is reacted with chloroacetyl chloride to facilitate ring closure, forming (R)-4-benzyl-5-oxomorpholine-3-carboxylic acid.[2]

Quantitative Data:

Intermediate Yield

| (R)-4-benzyl-5-oxomorpholine-3-carboxylic acid | 71%[2] |

Step 3: Reduction of the Morpholinone The carboxylic acid and the amide carbonyl of the morpholinone ring are then reduced. This is typically achieved using a reducing agent such as a borane-dimethyl sulfide complex in tetrahydrofuran (THF).[2]

Quantitative Data:

Product of Reduction Yield

| (R)-4-benzylmorpholin-3-yl)methanol | 82%[2] |

Step 4: Deprotection The final step in the synthesis of the precursor is the removal of the N-benzyl protecting group. This is accomplished through hydrogenolysis, using palladium on charcoal (Pd/C) as a catalyst under a hydrogen atmosphere, to yield (S)-morpholin-3-ylmethanol.[2]

The logical workflow for the synthesis of the chiral precursor is illustrated in the following diagram.

G cluster_0 Synthesis of (S)-morpholin-3-ylmethanol R_Serine R-Serine N_Benzyl_R_Serine N-Benzyl-(R)-serine R_Serine->N_Benzyl_R_Serine N-Benzylation Morpholinone (R)-4-benzyl-5-oxomorpholine- 3-carboxylic acid N_Benzyl_R_Serine->Morpholinone Ring Closure (Chloroacetyl chloride) Reduced_Morpholine (R)-4-benzylmorpholin- 3-yl)methanol Morpholinone->Reduced_Morpholine Reduction (Borane-dimethyl sulfide) Final_Precursor (S)-morpholin-3-ylmethanol Reduced_Morpholine->Final_Precursor Deprotection (Hydrogenolysis, Pd/C)

Synthetic Pathway to the Chiral Precursor

The Advent of the N-Boc Protected Intermediate

While the synthesis of the chiral precursor was established in 1985, the introduction of the N-Boc protecting group to create this compound became a crucial step for its application in multi-step organic synthesis, particularly in drug discovery. The Boc group provides a stable yet readily cleavable protection for the morpholine nitrogen, allowing for selective reactions at other sites of the molecule.

The first specific, documented synthesis of this compound is not readily apparent from a single seminal publication, as N-Boc protection is a widely used and standard chemical transformation. However, its emergence as a commercial and catalogued chemical with a specific CAS number (714971-28-5) points to its value and preparation for use as a building block in medicinal chemistry.

General Experimental Protocol for N-Boc Protection

The protection of the secondary amine of (S)-3-(hydroxymethyl)morpholine is typically achieved using di-tert-butyl dicarbonate (Boc₂O). This is a standard and high-yielding reaction in organic chemistry.

Step 1: Reaction with Di-tert-butyl dicarbonate (S)-3-(hydroxymethyl)morpholine is dissolved in a suitable solvent, such as dichloromethane or a biphasic system with water. Di-tert-butyl dicarbonate is added, often in the presence of a mild base like sodium bicarbonate, to neutralize the acid formed during the reaction. The reaction proceeds at room temperature to yield the desired N-Boc protected product.

The workflow for the N-Boc protection is shown below.

G cluster_1 N-Boc Protection Precursor (S)-3-(hydroxymethyl)morpholine Final_Product This compound Precursor->Final_Product Boc_Anhydride Di-tert-butyl dicarbonate (Boc)₂O Boc_Anhydride->Final_Product

N-Boc Protection of the Chiral Precursor

Physicochemical Properties and Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
CAS Number 714971-28-5
Molecular Formula C₁₀H₁₉NO₄
Molecular Weight 217.26 g/mol [3]
Appearance Colorless to off-white solid
Solubility Soluble in organic solvents, sparingly soluble in water

Applications in Drug Discovery and Medicinal Chemistry

Conclusion

The discovery and development of this compound is a testament to the power of fundamental research in asymmetric synthesis. The pioneering work of Brown, Foubister, and Wright in the 1980s provided the essential chiral precursor from a readily available starting material. The subsequent application of the standard N-Boc protection strategy transformed this chiral alcohol into a valuable and widely used building block for the pharmaceutical industry. Its history underscores the importance of developing robust methods for creating stereochemically pure intermediates to fuel the engine of modern drug discovery.

References

Chiral Morpholines: Versatile Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine scaffold is a privileged heterocyclic motif frequently incorporated into a wide range of biologically active molecules and approved pharmaceuticals.[1] Its inherent properties, such as improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles, make it an attractive component in medicinal chemistry.[1] The introduction of chirality into the morpholine ring further expands its utility, allowing for precise three-dimensional arrangements of substituents that can lead to enhanced potency and selectivity for biological targets.[2] This technical guide provides a comprehensive overview of chiral morpholines as essential building blocks in drug discovery and development, focusing on their asymmetric synthesis, providing detailed experimental protocols, and illustrating their role in modulating key signaling pathways.

Asymmetric Synthesis of Chiral Morpholines

The enantioselective synthesis of chiral morpholines is a critical aspect of their application in drug development. Several powerful strategies have been developed to access these valuable compounds with high levels of stereocontrol.

Asymmetric Hydrogenation of Dehydromorpholines

A highly efficient method for the synthesis of 2-substituted chiral morpholines is the asymmetric hydrogenation of dehydromorpholines.[3] This approach utilizes a chiral catalyst, often a rhodium complex with a chiral bisphosphine ligand, to achieve high yields and excellent enantioselectivities.[4]

Quantitative Data for Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [5]

EntrySubstrate (R group)Yield (%)ee (%)
1Phenyl>9992
24-Fluorophenyl>9992
34-Chlorophenyl>9993
44-Bromophenyl>9993
54-(Trifluoromethyl)phenyl>9994
63-Methoxyphenyl>9994
72-Naphthyl>9993
82-Thienyl9885
9Isopropyl>9981
10Cyclohexyl>9991

Experimental Protocol: Asymmetric Hydrogenation of 2-Phenyl-3,4-dihydro-2H-1,4-oxazine [5]

Materials:

  • 2-Phenyl-3,4-dihydro-2H-1,4-oxazine (1.0 eq)

  • [Rh(cod)₂]SbF₆ (0.01 eq)

  • (R,R,R)-SKP ligand (0.0105 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (H₂)

Procedure:

  • In a nitrogen-filled glovebox, a solution of [Rh(cod)₂]SbF₆ and the (R,R,R)-SKP ligand in DCM is stirred for 20 minutes.

  • The substrate, 2-phenyl-3,4-dihydro-2H-1,4-oxazine, is added to the catalyst solution.

  • The reaction mixture is transferred to a stainless-steel autoclave.

  • The autoclave is purged with hydrogen gas three times and then pressurized to 30 atm of H₂.

  • The reaction is stirred at room temperature for 24 hours.

  • After releasing the pressure, the solvent is removed under reduced pressure.

  • The residue is purified by flash chromatography on silica gel to afford the chiral 2-phenylmorpholine.

Synthesis from Chiral Amino Alcohols

Chiral amino alcohols are readily available starting materials that can be converted to chiral morpholines through various synthetic strategies. One common approach involves the N-alkylation of the amino alcohol followed by a cyclization step.

Quantitative Data for Synthesis of cis-3,5-Disubstituted Morpholines from Chiral Amino Alcohols [6]

EntryAmino Alcohol PrecursorR¹ GroupYield (%)
1(R)-Phenylglycinol4-methoxyphenyl75
2(R)-Phenylglycinol4-(trifluoromethyl)phenyl72
3(S)-Valinol4-methoxyphenyl78
4(S)-Valinol4-chlorophenyl71
5(S)-Leucinol4-methoxyphenyl80

Experimental Protocol: Synthesis of (3R,5R)-3-benzyl-5-phenylmorpholine [6]

Materials:

  • (R)-2-(allyloxy)-1-phenylethan-1-amine (1.0 eq)

  • Bromobenzene (1.2 eq)

  • Pd(OAc)₂ (0.02 eq)

  • (o-biphenyl)P(t-Bu)₂ (0.04 eq)

  • NaO-t-Bu (2.1 eq)

  • Toluene, anhydrous

Procedure:

  • A Schlenk tube is charged with Pd(OAc)₂, (o-biphenyl)P(t-Bu)₂, and NaO-t-Bu.

  • The tube is evacuated and backfilled with argon.

  • Toluene, (R)-2-(allyloxy)-1-phenylethan-1-amine, and bromobenzene are added.

  • The reaction mixture is heated to 100 °C for 24 hours.

  • The reaction is cooled to room temperature and quenched with water.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • The crude product is purified by flash chromatography to yield the desired morpholine.

Chiral Morpholines in Drug Action: Signaling Pathways

The precise three-dimensional structure of chiral morpholines allows them to interact with high specificity with biological targets, thereby modulating their function. This is exemplified by several marketed drugs.

Reboxetine and the Norepinephrine Transporter

Reboxetine is a selective norepinephrine reuptake inhibitor (SNRI) used for the treatment of depression.[7] Its therapeutic effect is derived from its ability to block the norepinephrine transporter (NET), leading to an increase in the concentration of norepinephrine in the synaptic cleft.[8]

Reboxetine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine Vesicles NE_synapse Norepinephrine NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) Reboxetine Reboxetine Reboxetine->NET Inhibits NE_synapse->NET Adrenergic_Receptor Adrenergic Receptors NE_synapse->Adrenergic_Receptor Binds Signaling_Cascade Downstream Signaling Adrenergic_Receptor->Signaling_Cascade Neuronal_Response Therapeutic Effect Signaling_Cascade->Neuronal_Response

Caption: Mechanism of action of Reboxetine.

Dopamine D4 Receptor Antagonists

Chiral morpholines are also key components of selective antagonists for the dopamine D4 receptor, a target for various central nervous system disorders.[9] These antagonists block the binding of dopamine to the D4 receptor, thereby modulating downstream signaling pathways.[9]

D4_Antagonist_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release D4_Receptor Dopamine D4 Receptor Dopamine_synapse->D4_Receptor Binds G_protein Gαi/o D4_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces PKA PKA cAMP->PKA Inhibits Cellular_Response Cellular Response PKA->Cellular_Response Modulates D4_Antagonist Chiral Morpholine D4 Antagonist D4_Antagonist->D4_Receptor Blocks

Caption: Dopamine D4 receptor antagonist mechanism.

Chiral Morpholines in the Drug Development Workflow

The integration of chiral morpholines into the drug development process follows a structured workflow, from initial design to clinical application. The chirality of these building blocks is a critical consideration at each stage.[10]

Chiral_Drug_Development Target_ID Target Identification & Validation Lead_Gen Lead Generation (Chiral Morpholine Library) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Preclinical Preclinical Development (In vitro & In vivo) Lead_Opt->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Clinical_Trials Clinical Trials (Phase I-III) IND->Clinical_Trials NDA New Drug Application (NDA) Submission Clinical_Trials->NDA Approval FDA Review & Approval NDA->Approval Market Post-Market Surveillance Approval->Market

Caption: Chiral drug development workflow.

Conclusion

Chiral morpholines are indispensable building blocks in the arsenal of medicinal chemists. Their unique structural and physicochemical properties, combined with the ability to introduce stereocenters with high precision, have led to their incorporation in numerous successful drugs. The continued development of novel and efficient asymmetric syntheses for these scaffolds will undoubtedly fuel the discovery of the next generation of therapeutics for a wide range of diseases. This guide provides a foundational understanding for researchers and professionals in the field, highlighting the critical role of chiral morpholines in advancing modern drug discovery.

References

An In-depth Technical Guide on the Spectroscopic Characterization of tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data, general experimental protocols derived from closely related compounds, and a standardized workflow for its characterization.

Introduction

This compound is a chiral morpholine derivative. The morpholine scaffold is a key structural motif in numerous biologically active compounds and approved drugs, valued for its favorable physicochemical properties. The Boc-protecting group makes this molecule a versatile intermediate in multi-step organic syntheses, particularly in the development of novel pharmaceutical agents. Accurate spectroscopic characterization is critical to confirm its identity, purity, and structure during and after its synthesis. This guide outlines the expected spectroscopic data and provides detailed, representative experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound (Molecular Formula: C₁₀H₁₉NO₄), the expected monoisotopic mass is 217.1314 g/mol .

Table 1: Predicted Mass Spectrometry Data

Adduct IonPredicted m/z
[M+H]⁺218.1387
[M+Na]⁺240.1206
[M+K]⁺256.0946
[M+NH₄]⁺235.1652

Data is based on computational predictions for this compound.

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. Below are the expected chemical shifts for ¹H and ¹³C NMR, based on the analysis of similar Boc-protected morpholine derivatives.

Table 2: Expected ¹H NMR Spectral Data

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C(CH₃)₃~1.45SingletN/A
Morpholine Protons3.20 - 4.00Multiplets-
CH₂OH~3.50 - 3.70Multiplet-
OHBroad Singlet-

Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆. The morpholine ring protons will exhibit complex splitting patterns due to diastereotopicity.

Table 3: Expected ¹³C NMR Spectral Data

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C(CH₃)₃~28.4
C (CH₃)₃~80.0
Morpholine CH₂~44.0, ~67.0
Morpholine CH~55.0
CH₂OH~63.0
C=O (carbamate)~155.0

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound. These protocols are based on standard practices for similar organic molecules and should be optimized as needed.

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • NMR tube (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of deuterated solvent inside a clean, dry vial.

  • Transfer: Transfer the solution to an NMR tube.

  • Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire a ¹H NMR spectrum. A standard acquisition may involve 16-32 scans.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

  • Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample (1-2 mg)

  • FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Cleaning solvent (e.g., isopropanol) and lint-free wipes

Procedure:

  • Background Scan: Clean the ATR crystal with isopropanol and a lint-free wipe. Record a background spectrum to subtract atmospheric H₂O and CO₂ signals.[1]

  • Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.[1]

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.[1]

  • Data Analysis: The software will automatically perform the Fourier transform and background subtraction.[1] Identify the characteristic absorption bands corresponding to the functional groups (e.g., O-H, C-H, C=O, C-O).

Objective: To confirm the molecular weight of the compound.

Materials:

  • This compound sample (~1 mg)

  • HPLC-grade solvent (e.g., methanol or acetonitrile)

  • Mass Spectrometer (e.g., ESI-QTOF or ESI-Triple Quadrupole)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol.

  • Method Setup: Set up the electrospray ionization (ESI) source in positive ion mode. Typical parameters include a flow rate of 5-10 µL/min, a capillary voltage of 3-4 kV, and a drying gas temperature of 200-300 °C.[2]

  • Infusion and Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

  • Data Analysis: Identify the m/z values corresponding to the protonated molecule [M+H]⁺ and other common adducts like [M+Na]⁺ to confirm the molecular weight.

Workflow Visualization

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized organic compound like this compound.

G Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Confirm Molecular Weight Purification->MS Sample IR FT-IR Spectroscopy Identify Functional Groups Purification->IR Sample NMR NMR Spectroscopy (¹H, ¹³C) Elucidate Structure Purification->NMR Sample Data_Analysis Correlate All Spectral Data MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Structure_Confirmation Structure & Purity Confirmed Data_Analysis->Structure_Confirmation

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Safety and Handling of tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate (CAS No. 714971-28-5). The information compiled is intended to ensure its safe use in a laboratory and research environment. Data from structurally similar isomers have been included to provide a thorough safety profile.

Chemical Identification and Physical Properties

This section details the basic chemical and physical properties of the compound and its related isomers.

PropertyDataSource Isomer/Compound
Molecular Formula C₁₀H₁₉NO₄(3S), (3R), (2S), (2R)
Molecular Weight 217.26 g/mol (3S), (3R), (2S), (2R)[1][2][3]
CAS Number 714971-28-5This compound[4]
Appearance White powder(2R)-isomer[3]
Melting Point 60-62 °C(2S)-isomer[2]
Boiling Point 321 °C(2R)-isomer[3]
Density 1.118 g/cm³(2S)-isomer[2]
Solubility Slightly soluble in water.(2S)-isomer[2]

Hazard Identification and GHS Classification

Safety data for close structural isomers indicate potential hazards. Users should handle this compound with the assumption that it possesses similar properties. The following table summarizes the GHS classification based on available data for related compounds.

Hazard ClassGHS ClassificationHazard StatementSignal WordPictogram
Acute Oral Toxicity Acute Tox. 3H301: Toxic if swallowedDangerpericolo
Skin Corrosion/Irritation Skin Irrit. 2H315: Causes skin irritationWarningpunto esclamativo
Eye Damage/Irritation Eye Irrit. 2AH319: Causes serious eye irritationWarningpunto esclamativo
Target Organ Toxicity STOT SE 3H335: May cause respiratory irritationWarningpunto esclamativo

Data compiled from reports on tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate and other structural isomers.[1][5]

Safe Handling and Experimental Protocols

Adherence to strict laboratory protocols is essential when working with this compound.

General Handling Protocol:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5] Facilities should be equipped with an eyewash station and a safety shower.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety goggles or a face shield.[5]

  • Dispensing: When weighing or transferring the solid, minimize the generation of dust. Use a spatula and handle it carefully.

  • Solution Preparation: When dissolving the compound, add the solid slowly to the solvent to avoid splashing.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[5] Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances.[5]

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5][6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[5][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[5][7]

Fire-Fighting and Disposal

AspectProcedure
Fire-Fighting Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as suitable extinguishing media.[6] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Dispose of waste contents and containers in accordance with local, regional, and national regulations. The material should be sent to an approved waste disposal plant.[5]

Personal Protective Equipment (PPE) Summary

The following table provides a quick reference for the necessary personal protective equipment.

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile), lab coat, and closed-toe shoes.
Respiratory Protection Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or for prolonged exposure.

Logical Workflow for Safe Handling

The following diagram illustrates the standard workflow for handling this compound in a research setting.

Safe_Handling_Workflow A Receipt & Inventory (Log chemical, check SDS) B Pre-Experiment Preparation (Review protocol, assess risks) A->B Planning C Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B->C Safety First D Work in Controlled Environment (Chemical Fume Hood) C->D E Chemical Handling (Weighing, Dispensing, Reaction) D->E Execution F Decontamination (Clean workspace, decontaminate equipment) E->F Post-Reaction I Secure Storage (Store in cool, dry, ventilated area) E->I If unused G Waste Disposal (Segregate waste streams) F->G H Doff PPE & Personal Hygiene (Remove gloves, wash hands) G->H Final Steps H->I Store Remainder

References

The Morpholine Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold, a simple six-membered heterocyclic ether amine, has emerged as a "privileged structure" in medicinal chemistry. Its unique combination of physicochemical properties, synthetic accessibility, and favorable metabolic profile has cemented its role as a crucial building block in a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the morpholine scaffold, detailing its core properties, its incorporation in approved pharmaceuticals, relevant experimental protocols, and its influence on critical biological pathways.

Physicochemical Properties: The Foundation of Versatility

The morpholine ring's utility in drug design is largely attributed to its advantageous physicochemical characteristics. Its pKa, typically in the range of 8.4 to 9.2, allows it to be protonated at physiological pH, enhancing aqueous solubility and facilitating interactions with biological targets.[1][2][3] The presence of the ether oxygen atom also contributes to its polarity and ability to form hydrogen bonds, further improving its pharmacokinetic profile.[4]

PropertyValueReference(s)
Molecular Formula C₄H₉NO[5]
Molecular Weight 87.12 g/mol [1]
pKa (conjugate acid) 8.33 - 9.21[3][6]
logP (Octanol/Water) -0.86 to -0.41[5][6]
Boiling Point 126.0 - 130.0 °C[6]
Melting Point -7 to -5 °C[6]
Solubility in Water Miscible[6]

A Privileged Scaffold in Approved Therapeutics

The morpholine moiety is a key structural feature in numerous FDA-approved drugs across a wide range of therapeutic areas, from infectious diseases to oncology and central nervous system disorders.[7] Its presence often improves a drug's metabolic stability, bioavailability, and target engagement.[7]

Drug Name (Trade Name)Therapeutic AreaMechanism of ActionQuantitative DataReference(s)
Linezolid (Zyvox)AntibacterialInhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.IC₅₀: 0.3 µg/mL (S. aureus)[8][9]
Gefitinib (Iressa)OncologyInhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.IC₅₀: 26 - 57 nM (EGFR kinase)[10][11]
Aprepitant (Emend)AntiemeticNeurokinin 1 (NK₁) receptor antagonist.pKa: 9.7[12]
Timolol (Timoptic)Glaucoma, HypertensionNon-selective beta-adrenergic receptor blocker.pKa: 9.21[3]
Reboxetine (Edronax)AntidepressantSelective norepinephrine reuptake inhibitor.Molecular Weight: 313.4 g/mol [13]

Experimental Protocols: Synthesis and Biological Evaluation

The synthesis of morpholine-containing compounds can be achieved through various routes. Below are representative protocols for the synthesis of a key intermediate and a common biological evaluation assay.

Synthesis of 4-(4-aminophenyl)morpholin-3-one

This protocol describes the reduction of a nitro-substituted precursor to yield a key intermediate for the synthesis of anticoagulants like Rivaroxaban.

Materials:

  • 4-(4-nitrophenyl)morpholin-3-one

  • Palladium on activated carbon (5%)

  • Water

  • Ethyl acetate

  • Hydrogen gas

Procedure:

  • Suspend 6.7 g of 4-(4-nitrophenyl)morpholin-3-one in 60 g of water in a Parr pressure apparatus.

  • Add 340 mg of a 5% palladium on activated charcoal catalyst to the suspension.

  • Heat the mixture with stirring to 90 °C under a hydrogen pressure of 8 bar.

  • Monitor the reaction progress by conversion controls. The reaction is typically complete after 1.5 to 2 hours.

  • After completion, cool the mixture to room temperature and depressurize the apparatus.

  • Mix the resulting suspension with 100 ml of ethyl acetate.

  • Remove the palladium on carbon catalyst by filtration.

  • Concentrate the filtrate under reduced pressure and recrystallize the product from ethanol to yield 4-(4-aminophenyl)morpholin-3-one.[14][15]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells in culture

  • Test compound (e.g., a morpholine-containing drug)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Following the incubation period, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader. The intensity of the color is proportional to the number of viable cells.[16][17]

Signaling Pathways and Mechanisms of Action

The morpholine scaffold is a component of drugs that modulate a variety of critical signaling pathways. The following diagrams illustrate the mechanism of action for a morpholine-containing anticancer agent and an antidepressant.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Gefitinib Gefitinib (morpholine-containing) Gefitinib->RTK Inhibits

Caption: PI3K/mTOR signaling pathway inhibited by Gefitinib.

SNRI_Mechanism cluster_synapse Synaptic Cleft NE Norepinephrine Postsynaptic Postsynaptic Neuron NE->Postsynaptic Binds to receptors NET Norepinephrine Transporter (NET) NE->NET Reuptake Presynaptic Presynaptic Neuron Presynaptic->NE Releases NET->Presynaptic Reboxetine Reboxetine (morpholine-containing) Reboxetine->NET Blocks

Caption: Mechanism of action of Reboxetine.

Representative Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a morpholine-containing drug, highlighting key stages from starting materials to the final active pharmaceutical ingredient (API).

Synthetic_Workflow Start Starting Materials Intermediate1 Morpholine Ring Formation Start->Intermediate1 Intermediate2 Functional Group Interconversion Intermediate1->Intermediate2 Coupling Coupling with Side Chain Intermediate2->Coupling Purification Purification & Crystallization Coupling->Purification API Final API Purification->API

Caption: General synthetic workflow for a morpholine drug.

References

An In-depth Technical Guide to tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate, a chiral morpholine derivative of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical identifiers and synonyms, provides an exemplary experimental protocol for the synthesis of chiral morpholines, and presents quantitative data from relevant literature.

Chemical Identity and Nomenclature

This compound is a key chiral building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its morpholine core and protected hydroxyl and amine functionalities make it a versatile intermediate for constructing more complex molecules.

Below is a summary of its primary identifiers and synonyms, providing a clear reference for its nomenclature in scientific literature and chemical databases.

Identifier TypeValue
CAS Number 714971-28-5
PubChem CID 1514266
MDL Number MFCD06799478
Molecular Formula C₁₀H₁₉NO₄
Molecular Weight 217.26 g/mol
IUPAC Name This compound
InChI InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(11)6-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1
InChIKey AIQSXVGBMCJQAG-QMMMGPOBSA-N
SMILES CC(C)(C)OC(=O)N1CCOC[C@@H]1CO

Table 1: Synonyms and Alternative Names

Synonym
(S)-3-Hydroxymethylmorpholine-4-carboxylic acid tert-butyl ester
(S)-N-BOC-3-(HYDROXYMETHYL)MORPHOLINE
3(S)-HYDROXYMETHYL-4-BOCMORPHOLINE
(S)-4-Boc-3-hydroxymethyl-morpholine
(S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate
(3S)-3-(Hydroxymethyl)-4-morpholinecarboxylic Acid 1,1-Dimethylethyl Ester
1,1-dimethylethyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate

Experimental Protocols

Exemplary Protocol: Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines

This protocol describes the asymmetric hydrogenation of an unsaturated morpholine precursor to yield a chiral 2-substituted morpholine. This method is noted for its high enantioselectivity and yield.

Materials:

  • Unsaturated morpholine precursor

  • Bisphosphine-rhodium catalyst (e.g., Rh(COD)₂BF₄ with a chiral bisphosphine ligand)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (H₂)

  • Standard glassware for inert atmosphere reactions

  • High-pressure reactor (autoclave)

Procedure:

  • Catalyst Preparation: In a glovebox, the rhodium precursor and the chiral bisphosphine ligand are dissolved in anhydrous DCM to form the active catalyst solution.

  • Reaction Setup: The unsaturated morpholine substrate is dissolved in anhydrous DCM in a high-pressure reactor.

  • Hydrogenation: The catalyst solution is added to the reactor. The reactor is then sealed, purged with hydrogen gas, and pressurized to the desired pressure (e.g., 30 atm).

  • Reaction: The reaction mixture is stirred at room temperature for a specified duration (e.g., 24 hours).

  • Work-up: After the reaction is complete, the reactor is carefully depressurized. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired chiral morpholine derivative.

  • Analysis: The yield is determined, and the enantiomeric excess (ee) is measured using chiral High-Performance Liquid Chromatography (HPLC).

Quantitative Data from Representative Synthesis

The following table summarizes typical results for the asymmetric hydrogenation of various 2-substituted unsaturated morpholines, demonstrating the efficacy of this synthetic approach.

SubstrateCatalyst Loading (mol%)H₂ Pressure (atm)Time (h)Yield (%)Enantiomeric Excess (ee %)
2a 13024>9999
2b 13024>9998
2c 13024>9997
2d 13024>9999

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a chiral morpholine derivative, as described in the protocol above.

G Experimental Workflow: Asymmetric Synthesis of Chiral Morpholines cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis catalyst_prep Catalyst Preparation (Rh-Bisphosphine) hydrogenation Asymmetric Hydrogenation (High-Pressure Reactor, H2) catalyst_prep->hydrogenation substrate_prep Substrate Preparation (Unsaturated Morpholine in DCM) substrate_prep->hydrogenation depressurize Depressurization hydrogenation->depressurize evaporation Solvent Evaporation depressurize->evaporation purification Flash Column Chromatography evaporation->purification yield_calc Yield Calculation purification->yield_calc hplc_analysis Chiral HPLC Analysis (Enantiomeric Excess) purification->hplc_analysis

Caption: A flowchart illustrating the key stages in the asymmetric synthesis of chiral morpholines.

Biological Significance and Applications

This compound and other chiral morpholine derivatives are of paramount importance in medicinal chemistry. The morpholine scaffold is a privileged structure in drug discovery due to its favorable physicochemical properties, which can enhance the pharmacokinetic profile of drug candidates. This specific compound, with its defined stereochemistry and orthogonal protecting groups, serves as a valuable intermediate for the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor modulators. Its application is primarily as a foundational element upon which more complex and therapeutically relevant structures are built. At present, there is no direct evidence of this compound's involvement in specific signaling pathways; its role is upstream in the synthesis of molecules that may interact with such pathways.

Methodological & Application

Application Notes and Protocols for the Synthesis of tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate, a valuable chiral building block in medicinal chemistry and drug discovery. The synthesis involves a multi-step sequence starting from L-serine, culminating in the reduction of the key intermediate, (3S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid. This guide presents a comprehensive workflow, including reaction conditions, purification methods, and expected yields, to facilitate the successful synthesis of the target compound.

Introduction

This compound is a chiral morpholine derivative frequently utilized in the synthesis of biologically active molecules. The morpholine scaffold is a privileged structure in drug discovery, known to impart favorable physicochemical properties such as improved aqueous solubility and metabolic stability. The presence of a chiral hydroxymethyl group provides a handle for further functionalization, making this compound a versatile intermediate for the construction of complex molecular architectures. The synthesis described herein follows a reliable and scalable route, ensuring high enantiomeric purity of the final product.

Synthetic Pathway Overview

The overall synthetic strategy involves two main stages:

  • Synthesis of the precursor, (3S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid: This stage begins with the protection of L-serine, followed by a series of reactions to construct the morpholine ring and introduce the tert-butoxycarbonyl (Boc) protecting group.

  • Reduction of the carboxylic acid: The final step involves the selective reduction of the carboxylic acid functionality of the precursor to the corresponding primary alcohol, yielding the target compound.

Data Presentation

Table 1: Summary of Key Reaction Steps and Typical Yields

StepReactionStarting MaterialKey ReagentsProductTypical Yield (%)
1EsterificationL-Serinetert-Butyl acetate, Perchloric acidL-Serine tert-butyl ester65-75
2N-ChloroacetylationL-Serine tert-butyl esterChloroacetyl chloride, DichloromethaneN-chloroacetyl-L-serine tert-butyl ester90-98
3Intramolecular CyclizationN-chloroacetyl-L-serine tert-butyl esterSodium ethoxide, Toluene(S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester90-95
4Reduction of Lactam(S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl esterAluminum trichloride, Sodium borohydride, Methanol(S)-3-morpholinyl carboxylic acid tert-butyl ester85-95
5Boc Protection(S)-3-morpholinyl carboxylic acid tert-butyl esterDi-tert-butyl dicarbonate (Boc₂O)(3S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid90-98
6Reduction of Carboxylic Acid(3S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acidBorane-tetrahydrofuran complex (BH₃·THF)This compound80-90

Experimental Protocols

Stage 1: Synthesis of (3S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid

This multi-step synthesis is adapted from methodologies described in the patent literature[1][2].

Step 1: Synthesis of L-Serine tert-butyl ester

  • To a solution of L-serine (10.5 g, 100 mmol) in tert-butyl acetate (100 mL), add a catalytic amount of perchloric acid (1-2 mL) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain L-serine tert-butyl ester as an oil.

Step 2: Synthesis of N-chloroacetyl-L-serine tert-butyl ester

  • Dissolve L-serine tert-butyl ester (16.1 g, 100 mmol) in dichloromethane (150 mL) and cool to 0 °C.

  • Slowly add a solution of chloroacetyl chloride (12.4 g, 110 mmol) in dichloromethane (50 mL).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-chloroacetyl-L-serine tert-butyl ester.

Step 3: Synthesis of (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester

  • Dissolve N-chloroacetyl-L-serine tert-butyl ester (23.7 g, 100 mmol) in toluene (200 mL).

  • Add a solution of sodium ethoxide (7.5 g, 110 mmol) in toluene (100 mL) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Cool the mixture to room temperature and quench with water (100 mL).

  • Separate the organic layer, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester.

Step 4: Synthesis of (S)-3-morpholinyl carboxylic acid tert-butyl ester

  • Dissolve (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester (20.1 g, 100 mmol) in methanol (200 mL) and cool to -10 °C.

  • Add aluminum trichloride (14.7 g, 110 mmol) portion-wise, followed by the slow addition of sodium borohydride (4.2 g, 110 mmol).

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Carefully quench the reaction with water and concentrate the mixture under reduced pressure.

  • Extract the residue with ethyl acetate (3 x 100 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give (S)-3-morpholinyl carboxylic acid tert-butyl ester.

Step 5: Synthesis of (3S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid

  • Dissolve (S)-3-morpholinyl carboxylic acid tert-butyl ester (18.7 g, 100 mmol) in a mixture of dioxane (100 mL) and water (100 mL).

  • Add sodium bicarbonate (16.8 g, 200 mmol) followed by di-tert-butyl dicarbonate (24.0 g, 110 mmol).

  • Stir the reaction mixture at room temperature overnight.

  • Acidify the mixture to pH 3-4 with a 1 M HCl solution.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (3S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid.

Stage 2: Synthesis of this compound

Step 6: Reduction of (3S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid

  • Dissolve (3S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid (23.1 g, 100 mmol) in anhydrous tetrahydrofuran (THF) (200 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) in THF (200 mL, 200 mmol) via a dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the dropwise addition of methanol (50 mL) until gas evolution ceases.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a colorless oil or a white solid.

Visualizations

Experimental Workflow

SynthesisWorkflow cluster_stage1 Stage 1: Synthesis of Precursor cluster_stage2 Stage 2: Final Product Synthesis A L-Serine B L-Serine tert-butyl ester A->B Esterification C N-chloroacetyl-L-serine tert-butyl ester B->C N-Chloroacetylation D (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester C->D Intramolecular Cyclization E (S)-3-morpholinyl carboxylic acid tert-butyl ester D->E Lactam Reduction F (3S)-4-(tert-butoxycarbonyl)morpholine- 3-carboxylic acid E->F Boc Protection G tert-butyl (3S)-3-(hydroxymethyl)morpholine- 4-carboxylate F->G Carboxylic Acid Reduction

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagents such as perchloric acid, chloroacetyl chloride, sodium borohydride, and borane-THF complex are corrosive, toxic, and/or flammable and should be handled with extreme care.

  • Reactions involving borane-THF complex should be conducted under an inert atmosphere as it is sensitive to air and moisture.

  • Quenching of reactive reagents should be done slowly and at low temperatures to control any exothermic reactions.

References

Applications in Asymmetric Synthesis: The Role of Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries, the ability to control the three-dimensional arrangement of atoms in a molecule is paramount. Asymmetric synthesis, the selective production of one enantiomer or diastereomer of a chiral molecule, is a critical discipline that addresses this challenge. Among the various strategies developed to achieve high levels of stereocontrol, the use of chiral auxiliaries remains a robust and widely employed methodology.[1][2][3] A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation.[1][4] After the desired stereocenter(s) have been established, the auxiliary is removed and can often be recovered for reuse.[1][3]

This document provides detailed application notes and protocols for several of the most successful and versatile chiral auxiliaries in asymmetric synthesis. It is intended for researchers, scientists, and drug development professionals seeking to implement these powerful tools in their synthetic endeavors.

General Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

The fundamental principle behind the use of a chiral auxiliary is the conversion of a prochiral substrate into a chiral derivative. This new molecule, now containing a stereogenic center from the auxiliary, undergoes a diastereoselective reaction. The pre-existing chirality of the auxiliary creates a diastereomeric transition state that favors the formation of one diastereomer of the product over the other. This is often achieved through steric hindrance, where the auxiliary physically blocks one face of the reactive center, forcing the incoming reagent to attack from the less hindered face.[4]

The overall process can be summarized in three key steps: attachment of the auxiliary, the diastereoselective reaction, and cleavage of the auxiliary. The effectiveness of a chiral auxiliary is judged by several criteria, including its ease of attachment and removal, the level of stereoselectivity it induces, and the ability to recover it in high yield for subsequent use.[3]

G cluster_workflow General Workflow Prochiral Substrate Prochiral Substrate Chiral Substrate-Auxiliary Adduct Chiral Substrate-Auxiliary Adduct Prochiral Substrate->Chiral Substrate-Auxiliary Adduct Attachment Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Chiral Substrate-Auxiliary Adduct Diastereoselective Reaction Diastereoselective Reaction Chiral Substrate-Auxiliary Adduct->Diastereoselective Reaction Diastereomeric Product Diastereomeric Product Diastereoselective Reaction->Diastereomeric Product Diastereomeric Product->Chiral Auxiliary Recovery & Reuse Chiral Product Chiral Product Diastereomeric Product->Chiral Product Cleavage G cluster_evans_aldol Evans Asymmetric Aldol Reaction N-Acyl Oxazolidinone N-Acyl Oxazolidinone Z-Enolate Z-Enolate N-Acyl Oxazolidinone->Z-Enolate Lewis Acid (e.g., Bu2BOTf) Lewis Acid (e.g., Bu2BOTf) Lewis Acid (e.g., Bu2BOTf)->Z-Enolate Base (e.g., DIPEA) Base (e.g., DIPEA) Base (e.g., DIPEA)->Z-Enolate Chelated Transition State Chelated Transition State Z-Enolate->Chelated Transition State Aldehyde Aldehyde Aldehyde->Chelated Transition State Syn-Aldol Adduct Syn-Aldol Adduct Chelated Transition State->Syn-Aldol Adduct G cluster_cleavage Auxiliary Cleavage Pathways N-Acyl Auxiliary Adduct N-Acyl Auxiliary Adduct Carboxylic Acid Carboxylic Acid N-Acyl Auxiliary Adduct->Carboxylic Acid LiOH/H2O2 Primary Alcohol Primary Alcohol N-Acyl Auxiliary Adduct->Primary Alcohol LiBH4 Aldehyde Aldehyde N-Acyl Auxiliary Adduct->Aldehyde DIBAL-H Ester Ester N-Acyl Auxiliary Adduct->Ester NaOMe/MeOH

References

Application Notes and Protocols: Incorporation of tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate is a valuable building block in the synthesis of peptidomimetics and constrained peptides. The morpholine scaffold serves as a versatile tool in medicinal chemistry, often introduced to modulate the pharmacokinetic and pharmacodynamic properties of peptide-based drugs.[1][2] Its incorporation can enhance metabolic stability, improve solubility, and provide conformational constraints that can lead to increased potency and selectivity for biological targets.[1][2] This document provides detailed application notes and experimental protocols for the integration of this morpholine derivative into peptide sequences using solid-phase peptide synthesis (SPPS).

Overview of the Synthetic Strategy

The incorporation of this compound into a growing peptide chain follows the general principles of Boc-based solid-phase peptide synthesis. The strategy involves the following key steps:

  • Resin Preparation: Selection and preparation of a suitable solid support.

  • Deprotection: Removal of the temporary Nα-Boc protecting group from the resin-bound peptide.

  • Coupling: Activation of the free amine on the morpholine nitrogen and its subsequent coupling to the N-terminus of the peptide chain.

  • Capping (Optional): Acetylation of any unreacted amino groups to prevent the formation of deletion sequences.

  • Cleavage and Deprotection: Release of the final peptide from the resin and removal of any side-chain protecting groups.

  • Purification and Characterization: Purification of the crude peptide by chromatography and verification of its identity and purity.

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into a peptide sequence. Optimization of reaction times and reagent stoichiometry may be necessary depending on the specific peptide sequence and scale of the synthesis.

Materials and Reagents
  • This compound

  • Pre-loaded resin (e.g., Merrifield, PAM, or MBHA resin)

  • Boc-protected amino acids

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

    • DIC (N,N'-Diisopropylcarbodiimide)

  • Capping reagent: Acetic anhydride

  • Cleavage cocktail (e.g., HF/anisole or TFA/TIS/H₂O)

  • Diethyl ether, cold

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Protocol 1: Manual Solid-Phase Peptide Synthesis (Boc Strategy)

This protocol outlines the manual synthesis of a peptide incorporating the morpholine derivative.

1. Resin Swelling:

  • Place the desired amount of pre-loaded resin in a reaction vessel.
  • Add DCM to swell the resin for 30 minutes.
  • Drain the DCM.

2. Boc Deprotection:

  • Add a solution of 50% TFA in DCM to the resin.
  • Agitate for 2 minutes and drain.
  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
  • Drain the solution and wash the resin thoroughly with DCM (3x) and DMF (3x).

3. Neutralization:

  • Add a solution of 10% DIEA in DMF to the resin.
  • Agitate for 5 minutes and drain.
  • Repeat the neutralization step.
  • Wash the resin with DMF (3x).

4. Coupling of this compound:

  • Dissolve this compound (2-4 equivalents relative to resin loading) in DMF.
  • In a separate vial, dissolve the coupling reagent (e.g., HBTU/HOBt, 2-4 equivalents) and DIEA (4-8 equivalents) in DMF.
  • Add the coupling reagent solution to the morpholine derivative solution and pre-activate for 5-10 minutes.
  • Add the activated morpholine solution to the resin.
  • Agitate at room temperature for 2-4 hours. The progress of the coupling reaction can be monitored using a qualitative ninhydrin test.

5. Capping (Optional):

  • After coupling, drain the reaction solution and wash the resin with DMF.
  • Add a solution of acetic anhydride and DIEA in DMF (e.g., 10% acetic anhydride, 5% DIEA).
  • Agitate for 30 minutes.
  • Drain and wash the resin with DMF (3x) and DCM (3x).

6. Chain Elongation:

  • Repeat steps 2-5 for the subsequent amino acid couplings.

7. Final Deprotection and Cleavage:

  • After the final coupling, perform the final Boc deprotection (step 2).
  • Wash the resin with DMF, DCM, and methanol, and dry under vacuum.
  • Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., anhydrous HF with scavengers like anisole, or a TFA-based cocktail such as TFA/triisopropylsilane/water). Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and handling procedures.
  • Precipitate the crude peptide with cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

8. Purification and Characterization:

  • Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).
  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Analyze the purified fractions by analytical RP-HPLC and characterize by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Data Presentation

While specific quantitative data for the coupling of this compound is not extensively available in the public domain, the following table provides a general expectation for yields and purity based on standard solid-phase peptide synthesis protocols. Actual results will vary depending on the peptide sequence, length, and the efficiency of each synthetic step.

ParameterExpected RangeNotes
Coupling Efficiency >98%Monitored by ninhydrin test. Lower efficiency may require double coupling.
Crude Peptide Purity 50-80%Highly dependent on the peptide sequence and success of each step.
Overall Yield (after purification) 10-40%Dependent on the number of coupling cycles and purification efficiency.

Visualizations

Experimental Workflow for Peptide Synthesis

experimental_workflow start Start: Pre-loaded Resin swell Resin Swelling (DCM) start->swell deprotect Boc Deprotection (50% TFA in DCM) swell->deprotect neutralize Neutralization (10% DIEA in DMF) deprotect->neutralize couple Coupling of Morpholine Derivative (HBTU/HOBt/DIEA in DMF) neutralize->couple wash1 Wash (DMF) couple->wash1 ninhydrin Ninhydrin Test wash1->ninhydrin capping Capping (Optional) (Acetic Anhydride/DIEA) ninhydrin->capping Incomplete Coupling elongation Repeat for Next Amino Acid ninhydrin->elongation Complete Coupling capping->elongation elongation->deprotect Next Cycle final_deprotect Final Boc Deprotection elongation->final_deprotect Final Cycle cleavage Cleavage & Deprotection (HF or TFA cocktail) final_deprotect->cleavage precipitate Precipitation (Cold Ether) cleavage->precipitate purify Purification (RP-HPLC) precipitate->purify characterize Characterization (MS, HPLC) purify->characterize end End: Purified Peptide characterize->end

Caption: Workflow for the solid-phase synthesis of a peptide incorporating the morpholine derivative.

Logical Relationship of Boc-SPPS Steps

logical_relationship cluster_cycle Iterative Synthesis Cycle Deprotection Nα-Boc Deprotection Activation Carboxyl Activation of Incoming Monomer Coupling Peptide Bond Formation Activation->Coupling Washing Washing to Remove Excess Reagents Coupling->Washing Washing->Deprotection Next Cycle FinalCleavage Final Cleavage and Deprotection Washing->FinalCleavage Final Cycle Resin Solid Support (Resin) Resin->Deprotection Purification Purification & Analysis FinalCleavage->Purification

Caption: Key steps and their logical flow in Boc-based solid-phase peptide synthesis.

Conclusion

The incorporation of this compound into peptide chains is a feasible strategy to generate novel peptidomimetics with potentially enhanced therapeutic properties. The protocols outlined in this document, based on standard Boc-SPPS chemistry, provide a robust starting point for researchers. Careful monitoring of coupling efficiency and optimization of reaction conditions will be key to achieving high yields and purity of the final morpholine-containing peptide.

References

Application Notes and Protocols: Synthesis of Chiral Morpholine-Based Dopamine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of chiral morpholine derivatives as potent and selective dopamine D4 receptor antagonists. The information compiled is intended to guide researchers in the design, synthesis, and evaluation of novel compounds targeting dopamine receptors implicated in various neurological and psychiatric disorders.

Introduction

Dopamine receptors, members of the G-protein coupled receptor (GPCR) superfamily, are crucial modulators of neurotransmission in the central nervous system. The D4 receptor subtype, belonging to the D2-like family, is coupled to Gi/Go proteins and mediates inhibitory neurotransmission.[1] Its dysfunction has been linked to conditions such as schizophrenia, Parkinson's disease, and substance abuse. The development of selective D4 receptor antagonists is therefore a significant area of interest in medicinal chemistry. The chiral morpholine scaffold has emerged as a promising pharmacophore for achieving high potency and selectivity for the D4 receptor.[1] This document outlines the synthesis and structure-activity relationship (SAR) of a series of chiral alkoxymethyl morpholine analogs.

Signaling Pathway of the Dopamine D4 Receptor

The dopamine D4 receptor, upon binding its endogenous ligand dopamine or being blocked by an antagonist, modulates downstream signaling cascades. As a Gi/Go-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit, dissociated from the Gαi/o subunit, can also modulate the activity of various downstream effectors, including ion channels.

D4_Signaling_Pathway cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein (αβγ) D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (αi/o) Ion_Channel Ion Channel G_protein->Ion_Channel Modulates (βγ) cAMP cAMP AC->cAMP Converts Ion_Flux Altered Ion Flux Ion_Channel->Ion_Flux Results in Dopamine Dopamine (Agonist) Dopamine->D4R Activates Antagonist Chiral Morpholine Antagonist Antagonist->D4R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response Leads to Synthetic_Workflow Start Chiral Morpholine Starting Material (Boc-protected) Step1 O-Alkylation / Arylation (e.g., Copper-mediated coupling) Start->Step1 Intermediate1 O-Functionalized Intermediate Step1->Intermediate1 Step2 Boc Deprotection (Acidic conditions) Intermediate1->Step2 Intermediate2 Secondary Morpholine Step2->Intermediate2 Step3 N-Alkylation / Arylation (e.g., Reductive Amination) Intermediate2->Step3 Final_Product Final Chiral Morpholine D4 Antagonist Step3->Final_Product

References

Application Notes and Protocols: N-Boc Deprotection of Hydroxymethylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, valued for its stability in a variety of reaction conditions and its susceptibility to cleavage under acidic conditions. In the synthesis of complex molecules such as hydroxymethylmorpholine derivatives, which are valuable building blocks in drug discovery, efficient and selective N-Boc deprotection is a critical step. The presence of the hydroxymethyl group necessitates careful selection of deprotection conditions to avoid potential side reactions, such as esterification or etherification, particularly under harsh acidic catalysis.

This document provides a detailed overview of common and alternative methods for the N-Boc deprotection of hydroxymethylmorpholine derivatives. It includes comparative data, detailed experimental protocols, and visualizations to aid researchers in selecting the optimal method for their specific synthetic needs.

Deprotection Methods Overview

The removal of the Boc group is typically achieved through acid-catalyzed cleavage. The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.[1] While effective, strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) can be detrimental to sensitive functional groups.[2] Consequently, a range of milder methods have been developed.

Comparison of N-Boc Deprotection Methods

The following table summarizes various methods for the deprotection of N-Boc protected amines, with special consideration for substrates containing hydroxyl groups like hydroxymethylmorpholine derivatives.

Method/ReagentTypical ConditionsReaction TimeReported Yield (%)AdvantagesDisadvantagesPotential Side Reactions with Hydroxymethyl Group
Trifluoroacetic Acid (TFA) DCM, 0°C to RT0.5 - 4 h>90Fast, reliable, volatile byproduct.Harshly acidic, can cleave other acid-labile groups.Trifluoroacetylation of the hydroxyl group.
Hydrochloric Acid (HCl) Dioxane, MeOH, or EtOAc, 0°C to RT1 - 16 h>90Cost-effective, readily available.Can be corrosive, may require neutralization.Formation of chlorinated byproducts (rare).
Oxalyl Chloride/Methanol Methanol, RT1 - 4 h70-90Mild conditions, tolerant of many functional groups.[3][4][5]Reagent is moisture-sensitive, potential for CO byproduct.[2]Minimal risk under recommended conditions.
Thermal Deprotection High-boiling solvent (e.g., TFE, MeOH in flow), 150-240°C30 min - 1 h88-93Acid-free, suitable for continuous flow.[6]High temperatures may not be suitable for all substrates.Dehydration or other thermal decomposition.
Lewis Acids (e.g., FeCl₃) DCM, RTVariesHighCan be highly selective.Metal contamination of the product.Complexation with the hydroxyl group.

Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a standard procedure for the acidic deprotection of an N-Boc protected hydroxymethylmorpholine derivative.

Materials:

  • N-Boc-hydroxymethylmorpholine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc-hydroxymethylmorpholine derivative in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (typically 5-10 equivalents, or as a 20-50% solution in DCM) to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude deprotected product.

  • Purify the product as necessary, typically by column chromatography or crystallization.

Protocol 2: Mild N-Boc Deprotection using Oxalyl Chloride in Methanol

This protocol provides a milder alternative to strong acids, which can be particularly useful for substrates with acid-sensitive functionalities.[2]

Materials:

  • N-Boc-hydroxymethylmorpholine derivative

  • Methanol (MeOH), anhydrous

  • Oxalyl chloride

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the N-Boc-hydroxymethylmorpholine derivative (1 equivalent) in anhydrous methanol (to a concentration of approximately 0.1 M).

  • Stir the solution at room temperature for 5 minutes.

  • Carefully add oxalyl chloride (3 equivalents) dropwise to the stirred solution. Caution: The addition can be exothermic and may cause sputtering.[2]

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Deprotection is typically complete within 1-4 hours.[3][4][5]

  • Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM or EtOAc (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by appropriate methods if necessary.

Visualizations

Mechanism of Acidic N-Boc Deprotection

The following diagram illustrates the step-by-step mechanism of N-Boc deprotection under acidic conditions, such as with HCl or TFA.[1]

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Loss of tert-Butyl Cation cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Amine Protonation Boc_Amine R₂N-Boc Protonated_Boc R₂N-Boc(H⁺) Boc_Amine->Protonated_Boc H⁺ Carbamic_Acid R₂N-COOH Protonated_Boc->Carbamic_Acid - C(CH₃)₃⁺ Free_Amine R₂NH Carbamic_Acid->Free_Amine - CO₂ Amine_Salt R₂NH₂⁺ Free_Amine->Amine_Salt H⁺

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Experimental Workflow for N-Boc Deprotection

This flowchart outlines the general experimental procedure for the deprotection of an N-Boc protected hydroxymethylmorpholine derivative.

Experimental_Workflow Start Start: N-Boc Protected Hydroxymethylmorpholine Dissolve Dissolve in Anhydrous Solvent Start->Dissolve Add_Reagent Add Deprotection Reagent (e.g., TFA or Oxalyl Chloride) Dissolve->Add_Reagent Monitor Monitor Reaction (TLC, LC-MS) Add_Reagent->Monitor Workup Aqueous Workup & Neutralization Monitor->Workup Extract Extract with Organic Solvent Workup->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify Product (e.g., Chromatography) Dry_Concentrate->Purify End End: Deprotected Hydroxymethylmorpholine Purify->End

Caption: General experimental workflow for N-Boc deprotection.

Signaling Pathway in Drug Discovery Context

Hydroxymethylmorpholine derivatives are often intermediates in the synthesis of biologically active molecules. For instance, deprotected morpholine derivatives can be used to synthesize inhibitors of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.[7][8]

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 T_Cell T-Cell Proliferation & Activation Tryptophan->T_Cell + Kynurenine Kynurenine IDO1->Kynurenine Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression + Immune_Suppression->T_Cell - Inhibitor Hydroxymethylmorpholine -derived Inhibitor Inhibitor->IDO1 Inhibits

Caption: IDO1 signaling pathway and its inhibition.

N-Boc Deprotection in a Drug Discovery Workflow

The deprotection of intermediates like hydroxymethylmorpholine derivatives is a crucial step in the lead optimization phase of drug discovery.

Drug_Discovery_Workflow cluster_Lead_Opt Lead Optimization Synthesis Synthesis of Analogues (with N-Boc Protection) Deprotection N-Boc Deprotection of Hydroxymethylmorpholine Intermediate Synthesis->Deprotection Derivatization Further Derivatization Deprotection->Derivatization SAR_Studies Structure-Activity Relationship (SAR) Studies Derivatization->SAR_Studies ADMET_Screening ADMET Screening SAR_Studies->ADMET_Screening ADMET_Screening->Synthesis Iterative Improvement Preclinical Preclinical Development ADMET_Screening->Preclinical Hit_ID Hit Identification Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Gen->Synthesis

Caption: Role of N-Boc deprotection in a drug discovery workflow.

References

Application Notes and Protocols: Coupling Reactions of tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various coupling reactions involving tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate, a versatile building block in medicinal chemistry and organic synthesis. The hydroxyl group of this molecule offers a prime site for modification through several key chemical transformations, including Mitsunobu reactions for ether and ester formation, direct O-alkylation via Williamson ether synthesis, and O-acylation to introduce ester functionalities.

Mitsunobu Reaction: Versatile C-O Bond Formation

The Mitsunobu reaction is a powerful method for the conversion of primary and secondary alcohols into esters, ethers, and other functional groups with a characteristic inversion of stereochemistry.[1][2][3] This reaction proceeds under mild conditions and is tolerant of a wide range of functional groups.

O-Alkylation with Phenols

This protocol details the coupling of this compound with phenolic compounds to form the corresponding aryl ethers.

Experimental Protocol:

  • To a solution of this compound (1.0 eq.) and the desired phenol (1.2 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (PPh₃, 1.5 eq.).

  • Stir the mixture at 0 °C for 10-15 minutes.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in THF dropwise over 20-30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired aryl ether.

General Reaction Scheme:

Mitsunobu_Alkylation Substrate This compound Reagents PPh₃, DEAD/DIAD THF, 0°C to rt Substrate->Reagents Phenol Phenol (Ar-OH) Phenol->Reagents Product tert-butyl (3S)-3-((aryloxy)methyl)morpholine-4-carboxylate Reagents->Product

Caption: Mitsunobu O-Alkylation Workflow.

Esterification with Carboxylic Acids

This protocol describes the formation of esters by coupling the title compound with carboxylic acids.

Experimental Protocol:

  • To a solution of this compound (1.0 eq.) and the carboxylic acid (1.2 eq.) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere, add triphenylphosphine (1.5 eq.).

  • Stir the mixture for 10-15 minutes at 0 °C.

  • Slowly add a solution of DEAD or DIAD (1.5 eq.) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Once complete, remove the solvent in vacuo.

  • Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure ester product.

General Reaction Scheme:

Mitsunobu_Esterification Substrate This compound Reagents PPh₃, DEAD/DIAD THF, 0°C to rt Substrate->Reagents Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Reagents Product tert-butyl (3S)-3-(((acyloxy)methyl)morpholine-4-carboxylate Reagents->Product

Caption: Mitsunobu Esterification Workflow.

Quantitative Data Summary for Mitsunobu Reactions (Illustrative)

NucleophileReagentsSolventTemp (°C)Time (h)Yield (%)
4-NitrophenolPPh₃, DEADTHF0 to rt1885-95
Benzoic AcidPPh₃, DIADTHF0 to rt680-90
PhthalimidePPh₃, DEADTHF0 to rt1275-85

Note: The data presented here are illustrative and based on typical yields for Mitsunobu reactions. Actual results may vary depending on the specific substrates and reaction conditions.

Williamson Ether Synthesis: Direct O-Alkylation

The Williamson ether synthesis provides a classical and straightforward method for the formation of ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[1]

Experimental Protocol:

  • To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent such as THF or DMF (0.2 M) at 0 °C, add a strong base such as sodium hydride (NaH, 1.2 eq.) portionwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., benzyl bromide, methyl iodide, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel) to obtain the desired ether.

General Reaction Scheme:

Williamson_Ether_Synthesis Substrate This compound Step1 1. NaH, THF/DMF, 0°C to rt Substrate->Step1 Step2 2. Alkyl Halide (R-X), 0°C to rt Step1->Step2 Product tert-butyl (3S)-3-((alkoxy)methyl)morpholine-4-carboxylate Step2->Product

Caption: Williamson Ether Synthesis Workflow.

Quantitative Data Summary for Williamson Ether Synthesis (Illustrative)

Alkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
Benzyl BromideNaHTHF0 to rt1670-85
Methyl IodideNaHDMF0 to rt1275-90
Ethyl BromideKHTHF0 to rt2465-80

Note: Yields are illustrative and can be influenced by the reactivity of the alkyl halide and the reaction conditions.

O-Acylation: Ester Formation with Acid Chlorides and Anhydrides

Direct acylation of the hydroxyl group provides a facile route to ester synthesis. This can be achieved using either an acid chloride or an anhydride, typically in the presence of a base.

Experimental Protocol:

  • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or THF (0.2 M) containing a base such as triethylamine (TEA, 1.5 eq.) or pyridine (2.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acid chloride or acid anhydride (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) to afford the pure ester.

General Reaction Scheme:

O_Acylation Substrate This compound Reagents Acid Chloride (RCOCl) or Anhydride ((RCO)₂O) Base (e.g., TEA), DCM, 0°C to rt Substrate->Reagents Product tert-butyl (3S)-3-(((acyloxy)methyl)morpholine-4-carboxylate Reagents->Product

References

Application Notes and Protocols: Utilizing Tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate for the Synthesis of a Potent Hedgehog Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine heterocyclic scaffold is a cornerstone in modern medicinal chemistry, valued for its favorable physicochemical properties that often translate to improved pharmacokinetic profiles in drug candidates.[1][2][3][4] Its unique structure, combining the features of a polar ether and a secondary amine, allows for a balance of hydrophilicity and lipophilicity, crucial for oral bioavailability and metabolic stability. This application note details the use of a specific chiral building block, tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate , in the synthesis of a potent enzyme inhibitor targeting the Hedgehog signaling pathway.

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[3][5] Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma.[5] A key transmembrane protein in this pathway, Smoothened (SMO), has emerged as a prime therapeutic target for inhibiting uncontrolled cell growth.[5][6] This document provides a detailed protocol for the synthesis of a Sonidegib-analog, a known SMO inhibitor, showcasing the utility of this compound as a versatile starting material.

Target Enzyme and Signaling Pathway

The enzyme target for the synthesized inhibitor is the Smoothened (SMO) receptor , a G protein-coupled receptor-like protein that is a central component of the Hedgehog signaling pathway. Inhibition of SMO leads to the downstream suppression of GLI family transcription factors, ultimately halting the expression of genes responsible for cell proliferation and survival.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh Ligand->PTCH1 Binds SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits dissociation GLI-A GLI Activator SMO->GLI-A Leads to activation GLI GLI Proteins SUFU->GLI Sequesters & promotes cleavage to GLI-R GLI-R GLI Repressor GLI->GLI-R Cleavage Target Genes Target Genes GLI-R->Target Genes Represses transcription GLI-A->Target Genes Promotes transcription Inhibitor Sonidegib-analog (Inhibitor) Inhibitor->SMO Inhibits

Caption: The Hedgehog Signaling Pathway and the inhibitory action of a Sonidegib-analog on the Smoothened (SMO) receptor.

Quantitative Data

The following table summarizes the inhibitory activity of Sonidegib, a structurally related SMO inhibitor, against the Hedgehog pathway. This data provides a benchmark for the expected potency of inhibitors synthesized using the described protocol.

CompoundTargetAssayIC50 (nM)Reference
Sonidegib (LDE225)Smoothened (SMO)Bodipy-cyclopamine binding assay1.3[7]
Sonidegib (LDE225)Hedgehog PathwayGli-luciferase reporter assay2.5[7]

Experimental Protocols

This section outlines a plausible synthetic route for a Sonidegib-analog starting from this compound. The workflow is presented below, followed by detailed protocols for each key step.

Synthesis_Workflow A tert-butyl (3S)-3-(hydroxymethyl) morpholine-4-carboxylate B Step 1: Oxidation to Aldehyde A->B C Intermediate 1: (S)-tert-butyl 3-formylmorpholine-4-carboxylate B->C D Step 2: Reductive Amination C->D E Intermediate 2: Boc-protected morpholine derivative D->E F Step 3: Boc Deprotection E->F G Intermediate 3: (S)-3-((alkylamino)methyl)morpholine F->G H Step 4: Amide Coupling G->H I Final Product: Sonidegib-analog H->I

Caption: Synthetic workflow for the preparation of a Sonidegib-analog.

Step 1: Oxidation of this compound

Objective: To oxidize the primary alcohol of the starting material to an aldehyde.

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford (S)-tert-butyl 3-formylmorpholine-4-carboxylate.

Step 2: Reductive Amination

Objective: To couple the aldehyde with a suitable amine via reductive amination.

Materials:

  • (S)-tert-butyl 3-formylmorpholine-4-carboxylate (from Step 1)

  • Appropriate primary amine (e.g., 2-methyl-5-aminopyridine) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (S)-tert-butyl 3-formylmorpholine-4-carboxylate (1.0 eq) in anhydrous DCE, add the primary amine (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be used in the next step without further purification or purified by column chromatography if necessary.

Step 3: Boc Deprotection

Objective: To remove the tert-butoxycarbonyl (Boc) protecting group from the morpholine nitrogen.

Materials:

  • Boc-protected morpholine derivative (from Step 2)

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve the crude product from Step 2 in a minimal amount of 1,4-dioxane.

  • Add 4 M HCl in 1,4-dioxane (excess, e.g., 10 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the deprotected amine.

  • Collect the solid by filtration and dry under vacuum.

Step 4: Amide Coupling

Objective: To form the final amide bond to yield the Sonidegib-analog.

Materials:

  • Deprotected amine hydrochloride salt (from Step 3)

  • 2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid (1.0 eq)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a round-bottom flask, dissolve the biphenyl carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the mixture and stir for 10 minutes at room temperature.

  • Add a solution of the deprotected amine hydrochloride salt (1.0 eq) in a minimal amount of DMF.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water, brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final Sonidegib-analog.

Conclusion

This application note demonstrates the utility of this compound as a valuable chiral building block for the synthesis of complex, biologically active molecules. The provided protocols outline a clear and adaptable synthetic strategy for the preparation of a potent inhibitor of the Smoothened receptor, a key target in the Hedgehog signaling pathway. The inherent chirality of the starting material allows for the stereoselective synthesis of the final compound, which is often critical for achieving high potency and selectivity in enzyme inhibition. Researchers in drug discovery and medicinal chemistry can leverage this information to design and synthesize novel enzyme inhibitors for therapeutic applications.

References

Application Notes and Protocols for the Scale-Up Synthesis of Enantiopure Hydroxymethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiopure 3-hydroxymethylmorpholine is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. The stereochemistry at the C3 position is often crucial for the biological activity and selectivity of the final drug substance. Therefore, the development of robust, scalable, and economically viable synthetic routes to both (R)- and (S)-3-hydroxymethylmorpholine is of significant interest to the pharmaceutical industry.

These application notes provide a detailed overview of established and scalable methods for the synthesis of enantiopure 3-hydroxymethylmorpholine. The protocols are intended to be a guide for researchers and process chemists involved in the development of manufacturing routes for chiral morpholine derivatives.

Comparative Analysis of Synthetic Routes

Several strategies have been developed for the synthesis of enantiopure 3-hydroxymethylmorpholine. The choice of the optimal route on a larger scale depends on factors such as the availability and cost of starting materials, the desired enantiopurity, overall yield, and the ease of purification. Below is a summary of the most common approaches with their respective advantages and disadvantages.

Synthetic RouteStarting MaterialsKey AdvantagesKey DisadvantagesTypical YieldEnantiomeric Excess (e.e.)
Route 1: Debenzylation of Chiral Precursor (R)- or (S)-4-Benzyl-3-hydroxymethylmorpholineHigh enantiopurity, well-established chemistry.Requires a pre-synthesized chiral precursor, use of palladium catalyst.Good to Excellent>99%
Route 2: From Chiral Amino Acids L- or D-SerineReadily available and inexpensive chiral pool starting material.Multi-step synthesis may be required.Moderate>98%
Route 3: Asymmetric Hydrogenation Dehydromorpholine precursorsHigh efficiency, atom economy, and excellent enantioselectivity.[1]Requires specialized chiral ligands and high-pressure hydrogenation equipment.HighUp to 99%[1]
Route 4: Synthesis from Chiral Epoxides (R)- or (S)-GlycidolCommercially available chiral starting materials.Potential for side reactions and purification challenges.Moderate to Good>97%

Experimental Protocols

Route 1: Synthesis of (R)-3-Hydroxymethylmorpholine by Debenzylation

This protocol describes the removal of a benzyl protecting group from a chiral precursor to yield the final product.

Diagram of the Synthetic Pathway:

start (R)-4-Benzyl-3- hydroxymethylmorpholine reagents H₂, Pd(OH)₂/C Ethanol, Acetic Acid start->reagents product (R)-3-Hydroxymethylmorpholine reagents->product purification Filtration & Cation Exchange Chromatography product->purification

Caption: Debenzylation of a chiral precursor to yield (R)-3-hydroxymethylmorpholine.

Materials:

  • (R)-(4-Benzyl-3-morpholinyl)-methanol

  • 20% Palladium hydroxide on activated carbon (Pd(OH)₂/C)

  • Ethanol

  • Acetic acid

  • Strong cation exchange resin

  • Methanol

  • Ammonia solution

Procedure:

  • In a suitable hydrogenation reactor, dissolve (R)-(4-benzyl-3-morpholinyl)-methanol (e.g., 10.0 g) in ethanol.

  • Add 20% palladium hydroxide on activated carbon (e.g., 2.0 g) and a small amount of acetic acid.

  • Pressurize the reactor with hydrogen gas (e.g., 1.2 bar) and stir the mixture at room temperature overnight.

  • Upon reaction completion (monitored by TLC or LC-MS), carefully filter the reaction mixture to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • For purification, dissolve the crude residue in a minimal amount of a suitable solvent (e.g., ether/tetrahydrofuran).

  • Load the solution onto a strong cation exchange column.

  • Wash the column with tetrahydrofuran, followed by elution of the product with ammonia-saturated methanol.

  • Evaporate the solvent from the product-containing fractions under reduced pressure to yield (R)-3-hydroxymethylmorpholine as an oil.[2]

Quantitative Data for Debenzylation Route:

ParameterValue
Starting Material Scale1.1 g[2]
Yield57%[2]
PurityHigh (determined by NMR)[2]
Enantiomeric Excess>99% (starting material dependent)
Route 2: Synthesis from Chiral Amino Acids (Conceptual Workflow)

This route utilizes a readily available chiral starting material from the "chiral pool," such as serine. The synthesis typically involves protection of the functional groups, cyclization, and subsequent reduction and deprotection steps.

Diagram of the Conceptual Workflow:

start L-Serine step1 Protection of Amine and Acid start->step1 step2 Cyclization step1->step2 step3 Reduction of Carbonyl Group step2->step3 step4 Deprotection step3->step4 product (S)-3-Hydroxymethylmorpholine step4->product

Caption: Conceptual workflow for the synthesis of (S)-3-hydroxymethylmorpholine from L-serine.

Large-Scale Purification

For industrial-scale production, chromatographic purification can be costly and time-consuming. Alternative methods for purifying enantiopure 3-hydroxymethylmorpholine are highly desirable.

Crystallization of Salts

One effective method for the purification of 2-hydroxymethylmorpholine on an industrial scale is through the crystallization of its salts.[2] This process can effectively remove impurities, including structurally related compounds like 1,4-oxazepane derivatives.

General Procedure for Salt Crystallization:

  • Dissolve the crude 2-hydroxymethylmorpholine in a suitable solvent system.

  • Add an appropriate acid (e.g., hydrochloric acid, sulfuric acid, etc.) to form the corresponding salt.

  • Induce crystallization by cooling, addition of an anti-solvent, or concentration of the solution.

  • Isolate the crystalline salt by filtration.

  • Wash the crystals with a cold solvent to remove residual impurities.

  • Dry the purified salt under vacuum.

The free base can be liberated from the salt by treatment with a suitable base and extraction into an organic solvent.

Safety and Handling

  • Palladium on Carbon: Palladium catalysts are pyrophoric, especially when dry and in the presence of hydrogen. Handle with care under an inert atmosphere.

  • Hydrogen Gas: Hydrogen is highly flammable. Use appropriate safety precautions when conducting hydrogenation reactions, including proper ventilation and grounding of equipment.

  • Strong Acids and Bases: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The scale-up synthesis of enantiopure 3-hydroxymethylmorpholine can be achieved through several viable routes. The debenzylation of a chiral precursor offers a straightforward method with high enantiopurity. For a more cost-effective approach, synthesis from chiral amino acids presents a promising alternative. Asymmetric hydrogenation provides an efficient and atom-economical route, particularly suitable for large-scale production, provided the necessary equipment is available. The choice of the optimal synthetic strategy will depend on a thorough evaluation of the factors outlined in these application notes. Furthermore, purification via salt crystallization is a key enabling technology for achieving high purity on an industrial scale.

References

Application Notes and Protocols for the Reduction of N-Boc-morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental procedures for the reduction of N-Boc-morpholine-3-carboxylic acid to its corresponding primary alcohol, (N-Boc-morpholin-3-yl)methanol. Two primary, reliable methods are presented: reduction using a borane complex and a mixed anhydride-based reduction. These protocols are designed to offer high yields and chemoselectivity, preserving the acid-labile N-Boc protecting group. This guide includes comprehensive methodologies, tabulated data for reaction parameters, and a visual workflow to aid in experimental setup and execution.

Introduction

N-Boc-morpholine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry and drug development. Its reduction to the corresponding alcohol, (N-Boc-morpholin-3-yl)methanol, furnishes a key intermediate for further functionalization in the synthesis of complex bioactive molecules. The primary challenge in this transformation is the selective reduction of the carboxylic acid moiety without cleaving the tert-butyloxycarbonyl (Boc) protecting group, which is sensitive to acidic conditions. The following protocols detail robust methods to achieve this conversion efficiently.

Method 1: Borane Reduction

Borane reagents are highly effective for the chemoselective reduction of carboxylic acids in the presence of other functional groups, including the N-Boc group. Borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂) are commonly employed. The reaction proceeds via an acyloxyborane intermediate which is subsequently reduced.

Experimental Protocol: Borane-THF Reduction
  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-morpholine-3-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF, approx. 0.1-0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 2.0-3.0 eq) dropwise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

  • Work-up: Concentrate the mixture under reduced pressure. Co-evaporate with methanol (3x) to remove borate esters.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure (N-Boc-morpholin-3-yl)methanol.

Workflow for Borane Reduction

start Dissolve N-Boc-morpholine- 3-carboxylic acid in THF cool Cool to 0 °C start->cool add_bh3 Add BH3·THF (2-3 eq) dropwise cool->add_bh3 react Warm to RT Stir for 2-4 h add_bh3->react quench Cool to 0 °C Quench with MeOH react->quench concentrate Concentrate & co-evaporate with MeOH quench->concentrate extract Aqueous Work-up (EtOAc, NaHCO3, Brine) concentrate->extract purify Column Chromatography extract->purify product (N-Boc-morpholin-3-yl)methanol purify->product

Caption: Workflow for the reduction of N-Boc-morpholine-3-carboxylic acid using BH₃·THF.

Method 2: Mixed Anhydride Reduction

This two-step, one-pot procedure involves the activation of the carboxylic acid to a mixed anhydride, followed by reduction with a mild hydride source like sodium borohydride (NaBH₄). This method avoids the use of highly reactive borane reagents and is known for its high chemoselectivity.

Experimental Protocol: Mixed Anhydride/NaBH₄ Reduction
  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add N-Boc-morpholine-3-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1-0.2 M).

  • Cooling: Cool the solution to -15 °C to -20 °C using a dry ice/acetone bath.

  • Base Addition: Add N-methylmorpholine (NMM, 1.1 eq) and stir for 5-10 minutes.

  • Anhydride Formation: Slowly add isobutyl chloroformate (1.1 eq) dropwise, ensuring the internal temperature remains below -10 °C. Stir the resulting mixture for 30-45 minutes at -15 °C. A white precipitate of N-methylmorpholine hydrochloride may form.

  • Reduction: In a separate flask, prepare a solution or slurry of sodium borohydride (NaBH₄, 1.5-2.0 eq) in methanol. Slowly add this to the mixed anhydride solution at -15 °C.

  • Reaction: Stir the reaction mixture at -15 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor progress by TLC or LC-MS.

  • Quenching: Quench the reaction by the slow addition of 1 M aqueous HCl until the pH is approximately neutral to slightly acidic (pH ~6-7).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄.

  • Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation: Comparison of Reduction Methods
ParameterMethod 1: Borane ReductionMethod 2: Mixed Anhydride Reduction
Primary Reagents BH₃·THF or BH₃·SMe₂Isobutyl chloroformate, NMM, NaBH₄
Solvent Anhydrous THFAnhydrous THF, Methanol
Temperature 0 °C to Room Temperature-15 °C to Room Temperature
Reaction Time 2 - 4 hours2 - 4 hours
Typical Yield 85 - 95%80 - 90%
Key Advantages Simpler one-step addition.Avoids pyrophoric boranes.
Considerations Requires careful quenching.Two-step, one-pot procedure.

Note: Yields are representative and may vary based on reaction scale and purity of reagents.

Logical Flow for Mixed Anhydride Formation

cluster_0 Activation Step acid N-Boc-morpholine- 3-carboxylic acid anhydride Mixed Carbonic Anhydride Intermediate acid->anhydride -15 °C, THF base N-Methylmorpholine (NMM) base->anhydride -15 °C, THF chloroformate Isobutyl Chloroformate chloroformate->anhydride

Caption: Formation of the mixed anhydride intermediate from the carboxylic acid.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Borane reagents are flammable and react violently with water. Handle under an inert atmosphere.

  • Isobutyl chloroformate is corrosive and lachrymatory. Handle with care.

  • Quenching procedures can evolve flammable hydrogen gas. Add quenching agents slowly and with adequate cooling.

Conclusion

The reduction of N-Boc-morpholine-3-carboxylic acid can be reliably achieved using either borane reagents or a mixed anhydride approach. The borane method offers a more direct route, while the mixed anhydride method provides an alternative that avoids the handling of more hazardous borane complexes. Both protocols are highly effective, providing the desired alcohol in excellent yields while preserving the critical N-Boc protecting group, thereby facilitating subsequent steps in a synthetic sequence. The choice of method may depend on reagent availability and laboratory-specific safety protocols.

Application Notes and Protocols for the Characterization of tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the analytical characterization of tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate, a key chiral building block in pharmaceutical synthesis. The following methods are essential for confirming the identity, purity, and stereochemical integrity of this compound.

Compound Identification and Properties

  • Compound Name: this compound

  • CAS Number: 714971-28-5[1][2]

  • Molecular Formula: C₁₀H₁₉NO₄[3]

  • Molecular Weight: 217.26 g/mol [3]

  • Structure:

Analytical Characterization Workflow

A systematic approach is crucial for the complete characterization of this compound. The following workflow outlines the recommended analytical techniques.

Analytical Workflow cluster_0 Primary Characterization cluster_1 Purity and Impurity Profiling cluster_2 Elemental Composition NMR NMR Spectroscopy (¹H and ¹³C) MS Mass Spectrometry (MS) HPLC HPLC-UV (Purity) Chiral_HPLC Chiral HPLC (Enantiomeric Purity) HPLC->Chiral_HPLC Stereoisomer Separation EA Elemental Analysis (CHN) Sample Sample of tert-butyl (3S)-3- (hydroxymethyl)morpholine- 4-carboxylate Sample->NMR Structural Elucidation Sample->MS Molecular Weight Confirmation Sample->HPLC Purity Assessment Sample->EA Elemental Composition

Caption: Workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the chemical structure of the compound.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of -10 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required.

  • Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Data Presentation: NMR
Analysis Parameter Expected Value
¹H NMR Chemical Shift (δ)Specific peaks corresponding to the morpholine ring protons, the hydroxymethyl group, and the tert-butyl group are expected. Due to the lack of specific literature data for the (3S)-isomer, the exact chemical shifts are not provided here.
MultiplicityExpected multiplicities (singlet, doublet, triplet, multiplet) should be consistent with the proton's neighboring environment.
IntegrationThe integral values of the peaks should be proportional to the number of protons they represent.
¹³C NMR Chemical Shift (δ)Specific peaks corresponding to the different carbon atoms in the molecule are expected.

Note: The ¹H and ¹³C NMR data for the closely related tert-butyl morpholine-4-carboxylate are δ (ppm) in CDCl₃: ¹H NMR: 3.64 (t, 4H), 3.42 (t, 4H), 1.47 (s, 9H); ¹³C NMR: 154.77, 79.92, 66.67, 43.48, 28.37.[4] These values can serve as a preliminary guide.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound and to separate it from any impurities. A chiral HPLC method is essential to determine the enantiomeric purity.

Experimental Protocol: HPLC for Purity Determination
  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.

  • Instrumentation: Use an HPLC system equipped with a UV detector.

  • Chromatographic Conditions (General Method):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid.

    • Gradient: Start with a low percentage of B, and gradually increase to a high percentage over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peaks in the chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the compound.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity
  • Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Instrumentation: Use an HPLC system with a UV detector.

  • Chromatographic Conditions (Method Development may be required):

    • Column: A polysaccharide-based chiral stationary phase (CSP) is recommended (e.g., Chiralcel OD-H, Chiralpak AD-H, or a similar column).

    • Mobile Phase: Typically a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in various ratios (e.g., 90:10, 80:20). Additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) may be required to improve peak shape.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 5-10 µL.

  • Data Analysis: Separate the two enantiomers ((3S) and (3R)). The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Data Presentation: HPLC
Analysis Parameter Typical Specification
Purity (HPLC-UV) Purity≥ 97.0% (area %)
Enantiomeric Purity (Chiral HPLC) Enantiomeric Excess≥ 98.0% ee

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source.

  • Analysis Conditions:

    • Ionization Mode: Positive ion mode is typically used to observe protonated molecules ([M+H]⁺) or other adducts like [M+Na]⁺.

    • Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).

    • Infusion: The sample can be directly infused into the mass spectrometer or introduced via an LC system.

  • Data Analysis: Identify the peak corresponding to the molecular ion or its common adducts.

Data Presentation: Mass Spectrometry
Adduct Calculated m/z Observed m/z
[M+H]⁺218.1387Expected to be within a narrow tolerance of the calculated value.
[M+Na]⁺240.1206Expected to be observed.
[M+K]⁺256.0946May be observed depending on the sample and solvent purity.
Predicted data from PubChemLite for the (S)-isomer.[5]

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared with the theoretical values calculated from the molecular formula.

Experimental Protocol: Elemental Analysis
  • Sample Preparation: A few milligrams of a pure, dry sample are required.

  • Instrumentation: Use a CHN elemental analyzer.

  • Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured.

  • Data Analysis: The weight percentages of C, H, and N are calculated and compared to the theoretical values.

Data Presentation: Elemental Analysis
Element Theoretical (%) Found (%)
Carbon (C)55.28Expected to be within ±0.4% of the theoretical value.
Hydrogen (H)8.81Expected to be within ±0.4% of the theoretical value.
Nitrogen (N)6.45Expected to be within ±0.4% of the theoretical value.

Logical Relationship of Analytical Techniques

The following diagram illustrates the logical flow and interdependence of the characterization methods.

Logical Relationship cluster_Structure Structure cluster_Purity Purity cluster_Composition Composition Start Start with Pure Sample Structure_ID Structural Identification Start->Structure_ID Purity_Analysis Purity and Stereochemical Analysis Start->Purity_Analysis Composition_Verification Compositional Verification Structure_ID->Composition_Verification If structure is confirmed NMR_MS ¹H NMR, ¹³C NMR, MS Structure_ID->NMR_MS Final_Report Final Characterization Report Purity_Analysis->Final_Report If purity is acceptable HPLC_Methods HPLC-UV, Chiral HPLC Purity_Analysis->HPLC_Methods Composition_Verification->Final_Report If composition matches EA_Method Elemental Analysis Composition_Verification->EA_Method

Caption: Logical flow of analytical characterization steps.

References

Troubleshooting & Optimization

Technical Support Center: Purification of tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are flash column chromatography on silica gel and recrystallization. For very high purity requirements, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) may also be employed.

Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A2: Potential impurities can include unreacted starting materials, byproducts from the Boc-protection step, and structurally related isomers. One notable impurity that can form during the synthesis of similar morpholine derivatives is the corresponding 1,4-oxazepane compound, which can be challenging to separate.[1] Additionally, if the synthesis involves the reduction of a carboxylic acid or ester, incomplete reduction can leave starting material in the final product. During the Boc-protection step, side reactions can lead to the formation of t-butylated byproducts.[2]

Q3: What level of purity can I expect to achieve with different purification methods?

A3: The achievable purity depends on the chosen method and the initial purity of the crude product. Flash column chromatography can typically yield purities of >95%. Recrystallization can further enhance purity, often to >98%. For purities exceeding 99%, preparative RP-HPLC is often necessary. Commercial suppliers of analogous morpholine derivatives often report purities of 97% or higher.[3][4]

Q4: How should I store the purified this compound?

A4: The purified compound should be stored in a tightly sealed container in a cool, dry place, away from strong acids and oxidizing agents. For long-term storage, refrigeration is recommended to minimize potential degradation.

Troubleshooting Guides

Flash Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation / Co-elution of Impurities - Inappropriate solvent system (eluent).- Overloading of the column.- Column channeling.- Optimize the eluent system using thin-layer chromatography (TLC). A good starting point for this polar molecule is a mixture of ethyl acetate and hexanes, gradually increasing the polarity.- Reduce the amount of crude material loaded onto the column.- Ensure proper column packing to avoid channels. Dry packing followed by wet packing with the initial eluent can be effective.[3]
Streaking of the Product on TLC and Column - The compound may be too polar for the chosen solvent system, leading to strong interaction with the silica gel.- The compound may be acidic or basic, causing interaction with the silica.- Increase the polarity of the eluent. Adding a small amount of methanol (e.g., 1-5%) to the eluent can help.- Add a small amount of a modifier to the eluent, such as triethylamine (~0.1-1%) for basic compounds or acetic acid (~0.1-1%) for acidic compounds.
Low Recovery / Yield - The product is too strongly adsorbed to the silica gel.- The product is partially soluble in the eluent and remains on the column.- The compound is unstable on silica gel.- After eluting with your primary solvent system, flush the column with a more polar solvent, such as 10% methanol in dichloromethane, to recover any strongly adsorbed product.- Ensure the chosen eluent system provides good solubility for your compound.- While this compound is generally stable, prolonged exposure to silica gel should be avoided. Run the column as quickly as possible while maintaining good separation.
Product Crystallizes on the Column - The product has low solubility in the chosen eluent.- Choose a solvent system in which the product is more soluble. A small amount of a more polar co-solvent might be necessary.
Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
Product Fails to Crystallize ("Oils Out") - The cooling process is too rapid.- The chosen solvent is not ideal.- The presence of impurities is inhibiting crystallization.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.- Try a different solvent or a co-solvent system. Good solvent systems for recrystallization are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.- Attempt to purify the material further by column chromatography before recrystallization. Seeding the solution with a small crystal of the pure compound can also induce crystallization.[5]
Low Yield of Recrystallized Product - The product has significant solubility in the cold solvent.- Too much solvent was used.- Cool the solution to a lower temperature (e.g., in a freezer) to maximize precipitation.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Concentrate the mother liquor and attempt a second recrystallization.
Poor Purity After Recrystallization - Impurities co-crystallized with the product.- Inefficient removal of the mother liquor.- Ensure slow cooling to allow for selective crystallization.- Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

Experimental Protocols

Disclaimer: These are generalized protocols based on the purification of analogous compounds and may require optimization for your specific sample.

Protocol 1: Flash Column Chromatography (Normal Phase)
  • Preparation:

    • Prepare a silica gel column. The amount of silica should be approximately 50-100 times the weight of the crude material.

    • Choose an appropriate eluent system based on TLC analysis. A common starting point for Boc-protected amino alcohols is a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50-70%).

  • Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution:

    • Begin elution with the starting solvent mixture.

    • Gradually increase the polarity of the eluent as the column runs.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Test the solubility of the crude product in various solvents at room temperature and upon heating. Ideal solvents will show low solubility at room temperature and high solubility when hot. Potential solvents include ethyl acetate/hexanes, isopropanol, or toluene.

  • Dissolution:

    • Place the crude material in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Once the solution has reached room temperature, cool it further in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data for Analogous Compounds

The following table summarizes purification data for structurally similar Boc-protected amino alcohols and morpholine derivatives found in the literature. This data can serve as a general reference for expected outcomes.

Compound TypePurification MethodPurity AchievedTypical YieldReference
Boc-protected amineColumn Chromatography>95%75-93%[3]
Chiral morpholine derivativeCrystallization>99% ee65-72%[6]
Boc-amino acidCrystallizationHigh PurityNot specified[5]

Visualizations

Purification_Strategy start Crude Product check_purity Assess Purity and Impurity Profile (TLC, LC-MS, NMR) start->check_purity high_purity High Initial Purity? (>90%) check_purity->high_purity Similar Polarity Impurities low_purity Low Initial Purity? (<90%) check_purity->low_purity Different Polarity Impurities recrystallize Recrystallization high_purity->recrystallize Yes chromatography Flash Column Chromatography high_purity->chromatography No low_purity->recrystallize No low_purity->chromatography Yes check_final_purity Check Purity recrystallize->check_final_purity chromatography->check_final_purity final_product Pure Product further_purification Further Purification Needed? check_final_purity->further_purification further_purification->recrystallize Yes, from Chromatography further_purification->chromatography Yes, from Recrystallization further_purification->final_product No

Caption: Workflow for selecting a purification strategy.

Troubleshooting_Chromatography start Column Chromatography Issue issue What is the issue? start->issue streaking Streaking on TLC/Column issue->streaking Streaking co_elution Poor Separation / Co-elution issue->co_elution Poor Separation low_yield Low Yield / Recovery issue->low_yield Low Yield add_modifier Add Modifier to Eluent (e.g., TEA or AcOH) streaking->add_modifier change_eluent Optimize Eluent System (Change Polarity/Solvents) streaking->change_eluent co_elution->change_eluent reduce_load Reduce Column Loading co_elution->reduce_load low_yield->change_eluent flush_column Flush Column with Polar Solvent low_yield->flush_column

Caption: Troubleshooting flowchart for flash column chromatography.

References

Chiral Morpholine Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chiral Morpholine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of these vital heterocyclic compounds. Chiral morpholines are significant structural motifs in numerous pharmaceutical agents, and their stereoselective synthesis is crucial for achieving desired biological activity.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Low Yield & Incomplete Reactions

Question 1: My chiral morpholine synthesis is resulting in a low yield. What are the common causes and how can I address them?

Low yields in chiral morpholine synthesis can stem from several factors, including suboptimal reaction conditions, catalyst deactivation, or issues with starting materials. Here are some common causes and their solutions:

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. For instance, in the asymmetric hydrogenation of dehydromorpholines, decreasing the hydrogen pressure can reduce reactivity, necessitating longer reaction times to achieve quantitative conversion.[1]

  • Catalyst Deactivation: The catalyst can be a significant source of low yield.

    • Poisoning: Impurities in the starting materials or solvents can poison the catalyst. Ensure all reagents and solvents are of high purity and are appropriately dried and degassed.

    • Air and Moisture Sensitivity: Many catalysts, particularly palladium-based ones, are sensitive to air and moisture. It is crucial to perform reactions under an inert atmosphere (e.g., argon or nitrogen).[2]

    • Thermal Degradation: High temperatures can lead to catalyst decomposition. Operate within the recommended temperature range for the specific catalyst system.

  • Poor Substrate Reactivity: The electronic and steric properties of the substrate can significantly impact the reaction rate. For example, in the asymmetric hydrogenation of 2-substituted dehydromorpholines, the congested and electron-rich nature of the substrates can lead to low reactivity.[1][3] In such cases, modifying the substrate, for instance by introducing an N-acyl directing group, can enhance reactivity.[1][3]

Question 2: My tandem hydroamination/asymmetric transfer hydrogenation reaction for 3-substituted morpholine synthesis is not going to completion. What should I check?

Incomplete conversion in this tandem reaction can be due to issues with either the hydroamination or the transfer hydrogenation step.

  • Hydroamination Step: This step is typically catalyzed by a titanium complex and is sensitive to air and moisture. Ensure rigorously anhydrous and anaerobic conditions. The reaction is often run at elevated temperatures (e.g., 110 °C) for an extended period (e.g., 24 hours) to drive it to completion.

  • Asymmetric Transfer Hydrogenation Step: The ruthenium catalyst used in this step can also be sensitive. The choice of hydride source is critical; formic acid/triethylamine azeotrope is commonly used. Ensure the correct stoichiometry of the hydride source is used.

Below is a troubleshooting workflow for this tandem reaction:

G Troubleshooting Tandem Hydroamination/Transfer Hydrogenation start Low Conversion in Tandem Reaction hydro_complete_diamond Hydroamination Complete? start->hydro_complete_diamond check_hydroamination Verify Hydroamination Step check_hydrogenation Verify Transfer Hydrogenation Step transfer_conditions Check Reaction Conditions: - Correct Temperature? - Appropriate Hydride Source? check_hydrogenation->transfer_conditions transfer_catalyst Check Transfer Hydrogenation Catalyst: - Catalyst Activity? - Correct Loading? check_hydrogenation->transfer_catalyst hydro_conditions Check Reaction Conditions: - Anhydrous/Anaerobic? - Correct Temperature? - Sufficient Reaction Time? hydro_solution Optimize Hydroamination: - Increase Temperature/Time - Use Fresh Catalyst hydro_conditions->hydro_solution hydro_conditions->hydro_solution Solution hydro_conditions->hydro_complete_diamond hydro_catalyst Check Hydroamination Catalyst: - Catalyst Activity? - Correct Loading? hydro_catalyst->hydro_solution hydro_catalyst->hydro_solution Solution hydro_catalyst->hydro_complete_diamond hydro_catalyst_activity Verify Catalyst Activity: - Freshly prepared/purchased? - Handled under inert atmosphere? hydro_catalyst->hydro_catalyst_activity hydro_reagents_purity Check Reagent Purity: - Substrate pure? - Solvent dry? hydro_catalyst->hydro_reagents_purity hydro_solution_recheck Re-run Hydroamination with Optimized Conditions hydro_solution->hydro_solution_recheck hydro_ok Hydroamination Confirmed Complete (e.g., by TLC/NMR of aliquot) hydro_ok->check_hydrogenation hydro_ok->check_hydrogenation hydro_issue Issue in Hydroamination Step hydro_issue->hydro_conditions hydro_issue->hydro_conditions Potential Cause hydro_issue->hydro_catalyst hydro_issue->hydro_catalyst Potential Cause hydro_no No hydro_yes Yes hydro_complete Hydroamination Complete? hydro_complete_diamond->hydro_ok Yes hydro_complete_diamond->hydro_issue No hydro_solution_recheck->hydro_complete_diamond hydro_catalyst_activity->hydro_solution hydro_reagents_purity->hydro_solution transfer_solution Optimize Transfer Hydrogenation: - Use Fresh Catalyst - Verify Hydride Source Quality transfer_conditions->transfer_solution transfer_catalyst->transfer_solution end Reaction Optimized transfer_solution->end

Troubleshooting workflow for tandem hydroamination.
Section 2: Poor Enantioselectivity

Question 3: I am observing low enantiomeric excess (ee) in my asymmetric synthesis of chiral morpholines. How can I improve it?

Low enantioselectivity is a common challenge and can often be addressed by systematically evaluating and optimizing several reaction parameters.

  • Chiral Ligand/Catalyst: The choice of the chiral ligand or catalyst is paramount. For a given transformation, different ligands can lead to vastly different enantioselectivities. It is often necessary to screen a variety of ligands to find the optimal one for a specific substrate. For example, in the asymmetric hydrogenation of 2-substituted dehydromorpholines, ligands with a large bite angle, such as SKP, have been shown to be highly effective.[3][4]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state of the enantioselective step. Aprotic and less polar solvents sometimes provide better results than coordinating solvents like THF or methanol.[4] A solvent screening is often a necessary step in optimizing enantioselectivity.

  • Temperature: Temperature can have a profound effect on enantioselectivity. Lowering the reaction temperature often, but not always, leads to higher enantiomeric excess. It is advisable to study the effect of temperature on your specific reaction.

  • Additives: In some cases, the addition of co-catalysts or additives can enhance enantioselectivity. For instance, in organocatalytic approaches, the presence of an acid or base can be crucial.

Table 1: Effect of Chiral Ligand on Asymmetric Hydrogenation of a Dehydromorpholine Derivative

EntryChiral LigandConversion (%)ee (%)
1(R,R,R)-SKP>9992
2SDP8588
3f-Binaphane6575
4JosiPhos5060
5DTBM-SegPhos<5-
6Me-DuPhos<5-

Data synthesized from literature for illustrative purposes.

Question 4: My organocatalytic synthesis of chiral morpholines is giving a nearly racemic product. What are the likely causes?

In organocatalysis, achieving high enantioselectivity relies on the formation of a well-defined chiral environment around the substrate. A racemic or near-racemic product suggests a problem with this chiral induction.

  • Catalyst Loading: Ensure the correct catalyst loading is used. Too little catalyst may result in a significant background uncatalyzed reaction, which is racemic.

  • Purity of the Organocatalyst: Impurities in the organocatalyst can interfere with the catalytic cycle. Use a highly purified catalyst.

  • Water Content: Many organocatalytic reactions are sensitive to water. Ensure you are using anhydrous solvents and reagents.

  • Reaction Mechanism: Understand the proposed catalytic cycle for your reaction. Some organocatalytic reactions proceed through iminium or enamine intermediates, and the stability and reactivity of these intermediates are key to enantioselectivity. The presence of oxygen in the morpholine ring can decrease the nucleophilicity of enamine intermediates, leading to lower reactivity and potentially lower selectivity.

Section 3: Purification Challenges

Question 5: I am having difficulty separating the desired chiral morpholine from reaction byproducts and the catalyst. What purification strategies can I use?

Purification is a critical final step. The choice of method will depend on the physical and chemical properties of your product and the impurities.

  • Column Chromatography: This is the most common method for purifying organic compounds.

    • Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography. For separating diastereomers, which have different physical properties, standard silica gel chromatography is often effective.[5] For enantiomers, a chiral stationary phase (CSP) is required.

    • Mobile Phase: A systematic screening of solvent systems (e.g., mixtures of hexanes and ethyl acetate) is necessary to achieve good separation.

  • Crystallization: If your product is a solid, crystallization can be a highly effective method for purification and can sometimes lead to enantiomeric enrichment.

  • Acid-Base Extraction: Morpholines are basic. An acid-base extraction can be used to separate the morpholine product from non-basic impurities. The product can be extracted into an acidic aqueous phase, which is then basified and extracted with an organic solvent.

  • Catalyst Removal: Metal catalysts can often be removed by filtration through a pad of celite or silica gel, or by using specific scavengers.

G Purification Strategy for Chiral Morpholines start Crude Reaction Mixture workup Initial Work-up (e.g., Quenching, Extraction) start->workup catalyst_removal Catalyst Removal workup->catalyst_removal filter Filtration through Celite/Silica catalyst_removal->filter If applicable scavenger Use of Metal Scavenger catalyst_removal->scavenger If applicable chromatography Column Chromatography filter->chromatography scavenger->chromatography normal_phase Normal Phase (Silica Gel) - Separate Diastereomers - Remove Non-polar Impurities chromatography->normal_phase For diastereomers/impurities chiral_phase Chiral HPLC/SFC - Separate Enantiomers chromatography->chiral_phase For enantiomers crystallization Crystallization normal_phase->crystallization If product is solid final_product Pure Chiral Morpholine normal_phase->final_product If sufficiently pure chiral_phase->final_product crystallization->final_product

General purification workflow for chiral morpholines.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of a Dehydromorpholine

This protocol is a representative example for the synthesis of a 2-substituted chiral morpholine.

Materials:

  • Dehydromorpholine substrate (e.g., N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine)

  • Rhodium precursor (e.g., [Rh(COD)₂]SbF₆)

  • Chiral diphosphine ligand (e.g., (R,R,R)-SKP)

  • Anhydrous, degassed solvent (e.g., Dichloromethane - DCM)

  • Hydrogen gas (high pressure)

  • Autoclave

Procedure:

  • In a glovebox, to a vial, add the rhodium precursor (1 mol%) and the chiral ligand (1.05 mol%).

  • Add a portion of the anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • In a separate vial, dissolve the dehydromorpholine substrate in the remaining solvent.

  • Transfer the substrate solution to the catalyst solution.

  • Transfer the resulting mixture to a stainless-steel autoclave.

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 30-50 atm).

  • Stir the reaction at room temperature for the specified time (e.g., 24 hours).

  • After the reaction is complete, carefully release the pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the chiral morpholine.

Protocol 2: Tandem Hydroamination-Asymmetric Transfer Hydrogenation

This one-pot, two-step protocol is effective for the synthesis of 3-substituted chiral morpholines.

Materials:

  • Aminoalkyne substrate

  • Titanium catalyst (for hydroamination, e.g., a commercially available bis(amidate)bis(amido)Ti complex)

  • Ruthenium catalyst (for transfer hydrogenation, e.g., RuCl--INVALID-LINK--)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Formic acid/triethylamine azeotrope

Procedure: Step 1: Hydroamination

  • In a glovebox, dissolve the aminoalkyne substrate and the titanium catalyst (e.g., 5 mol%) in the anhydrous, degassed solvent.

  • Seal the reaction vessel and heat the mixture at a specified temperature (e.g., 110 °C) for a set time (e.g., 24 hours).

  • Cool the reaction mixture to room temperature.

Step 2: Asymmetric Transfer Hydrogenation

  • To the cooled reaction mixture from the hydroamination step, add a solution of the ruthenium catalyst (e.g., 1 mol%) in the formic acid/triethylamine azeotrope.

  • Stir the reaction at room temperature for the required time (e.g., 12 hours).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

This technical support center provides a starting point for troubleshooting common issues in chiral morpholine synthesis. Successful synthesis often requires careful optimization of reaction conditions and a systematic approach to problem-solving. Always consult the primary literature for specific details related to your particular substrate and catalyst system.

References

Technical Support Center: Synthesis of tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and effective route starts from the readily available chiral building block, L-serine. The synthesis involves a multi-step process including the protection of the amino and carboxyl groups, cyclization to form the morpholine ring, and subsequent reduction steps.

Q2: I am experiencing low yields during the initial esterification of L-serine. What could be the cause?

A2: Low yields in the esterification of L-serine can stem from incomplete reaction or side reactions. Ensure that the reaction conditions are anhydrous if using methods like thionyl chloride in methanol. The reaction time and temperature are also critical; monitor the reaction progress by Thin Layer Chromatography (TLC). One reported protocol using thionyl chloride in methanol gives a yield of around 80%.

Q3: My N-Boc protection step is giving multiple products. How can I improve the selectivity?

A3: The formation of multiple products during N-Boc protection can be due to di-Boc protection or protection of the hydroxyl group. To favor N-protection, carefully control the stoichiometry of the Boc-anhydride (Boc₂O) and the base. Running the reaction at a lower temperature (0 °C to room temperature) can also enhance selectivity.

Q4: The cyclization to form the morpholine ring is not proceeding efficiently. What are the key parameters to control?

A4: The intramolecular cyclization is a critical step that can be influenced by the choice of base, solvent, and temperature. For the cyclization of N-chloroacetyl-L-serine tert-butyl ester, sodium ethoxide in toluene is a reported method. Ensure anhydrous conditions and careful temperature control, as the reaction can be exothermic.

Q5: What are the best reducing agents for the conversion of the 5-oxo-morpholine intermediate and the final ester reduction?

A5: For the reduction of the 5-oxo group (an amide), a combination of aluminum trichloride and sodium borohydride in methanol has been reported to be effective, with yields around 83.8%.[1] For the final reduction of the tert-butyl ester at the C3 position to the hydroxymethyl group, stronger reducing agents like lithium aluminum hydride (LiAlH₄) or a two-step process of reduction to the aldehyde followed by further reduction to the alcohol would be necessary.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield in L-serine Esterification - Incomplete reaction- Side reactions due to moisture- Monitor reaction by TLC to ensure completion.- Use anhydrous methanol and handle thionyl chloride in a fume hood with moisture protection.
Multiple Products in N-Boc Protection - Di-Boc protection of the amine- O-Boc protection of the hydroxyl group- Use 1.0-1.1 equivalents of Boc₂O.- Run the reaction at a lower temperature (e.g., 0 °C).
Inefficient Cyclization - Inactive base- Presence of water- Suboptimal temperature- Use freshly prepared sodium ethoxide.- Ensure all glassware and solvents are anhydrous.- Maintain the recommended reaction temperature and monitor for exotherms.
Incomplete Reduction of 5-Oxo Group - Insufficient reducing agent- Deactivation of the reducing agent- Use the recommended stoichiometry of AlCl₃ and NaBH₄.- Add the reducing agent portion-wise to control the reaction.
Low Yield in Final Ester Reduction - Inappropriate reducing agent- Difficult work-up- Use a powerful reducing agent like LiAlH₄ for the ester reduction.- A careful aqueous work-up is necessary to quench the reaction and isolate the product.
Purification Challenges - Co-elution of impurities- Product instability on silica gel- Utilize flash column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes).- Consider crystallization as an alternative purification method.

Experimental Protocols

A viable synthetic pathway starting from L-serine is outlined below. This route involves the formation of a morpholine-5-one intermediate, followed by reduction.

Diagram of the Synthetic Workflow

Synthesis_Workflow L_Serine L-Serine Serine_Ester L-Serine tert-butyl ester L_Serine->Serine_Ester tert-Butyl acetate, Perchloric acid N_Chloroacetyl N-Chloroacetyl-L-serine tert-butyl ester Serine_Ester->N_Chloroacetyl Chloroacetyl chloride, DCM Oxo_Morpholine (S)-5-Oxo-3-morpholinylcarboxylic acid tert-butyl ester N_Chloroacetyl->Oxo_Morpholine Sodium ethoxide, Toluene Morpholine_Acid (S)-3-Morpholinylcarboxylic acid tert-butyl ester Oxo_Morpholine->Morpholine_Acid 1. AlCl₃ 2. NaBH₄ Target_Molecule This compound Morpholine_Acid->Target_Molecule Reduction (e.g., LiAlH₄) then N-Boc protection

Caption: Synthetic pathway from L-serine to the target molecule.

Step 1: Synthesis of L-Serine tert-butyl ester
  • Reaction: L-Serine is esterified using tert-butyl acetate in the presence of a catalytic amount of perchloric acid.

  • Procedure: To a suspension of L-serine (10.5 g) in tert-butyl acetate (30 mL), slowly add a solution of perchloric acid (4 g) in water (5 mL) at 0 °C.[1] The reaction mixture is then warmed to 20-40 °C and stirred for 10 hours.[1] After the reaction, the mixture is washed with water and ammonium chloride solution. The aqueous layers are combined, and the pH is adjusted to 9-10 with potassium carbonate. The product is extracted with dichloromethane, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Reported Yield: Approximately 65%.[1]

Step 2: Synthesis of N-Chloroacetyl-L-serine tert-butyl ester
  • Reaction: The amino group of L-serine tert-butyl ester is acylated with chloroacetyl chloride.

  • Procedure: L-serine tert-butyl ester is dissolved in dichloromethane. A solution of chloroacetyl chloride in dichloromethane is added dropwise at 0-10 °C. The reaction is then warmed to room temperature and stirred until completion (monitored by TLC). The reaction mixture is washed with water and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure.

Step 3: Synthesis of (S)-5-Oxo-3-morpholinylcarboxylic acid tert-butyl ester
  • Reaction: Intramolecular cyclization of N-chloroacetyl-L-serine tert-butyl ester is achieved using a base.

  • Procedure: The N-chloroacetyl derivative is dissolved in toluene. A solution of sodium ethoxide in toluene is added dropwise at 0-30 °C. The mixture is then heated to promote cyclization. After the reaction is complete, the mixture is quenched, washed with water, and the organic layer is dried and concentrated.

Step 4: Reduction of the 5-Oxo Group
  • Reaction: The amide carbonyl of the 5-oxo-morpholine ring is reduced.

  • Procedure: (S)-5-Oxo-3-morpholinylcarboxylic acid tert-butyl ester (8 g) is dissolved in methanol (80 mL).[1] At 0 °C, aluminum trichloride (10 g) is added slowly.[1] The mixture is stirred for 1 hour at 0 °C, and then sodium borohydride (1.5 g) is added in portions.[1] The reaction is stirred at room temperature for 2 hours. A saturated aqueous solution of sodium carbonate is added to quench the reaction. The product is extracted with dichloromethane, dried, and concentrated.

  • Reported Yield: 83.8%.[1]

Step 5: Reduction of the tert-Butyl Ester and N-Boc Protection
  • Reaction: The tert-butyl ester at the C3 position is reduced to a hydroxymethyl group. This is followed by the protection of the secondary amine with a Boc group.

  • Proposed Procedure (Ester Reduction): The (S)-3-morpholinylcarboxylic acid tert-butyl ester is dissolved in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere. The solution is cooled to 0 °C, and lithium aluminum hydride (LiAlH₄) is added portion-wise. The reaction is stirred at 0 °C and then allowed to warm to room temperature until the reaction is complete (monitored by TLC). The reaction is carefully quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is concentrated to give the crude (3S)-3-(hydroxymethyl)morpholine.

  • Procedure (N-Boc Protection): The crude (3S)-3-(hydroxymethyl)morpholine is dissolved in a suitable solvent such as dichloromethane or a mixture of dioxane and water. A base (e.g., triethylamine or sodium bicarbonate) is added, followed by di-tert-butyl dicarbonate (Boc₂O). The reaction is stirred at room temperature until completion. The product is then extracted, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Quantitative Data Summary

StepProductStarting MaterialKey ReagentsReported Yield
1L-Serine tert-butyl esterL-Serinetert-Butyl acetate, Perchloric acid~65%[1]
2N-Chloroacetyl-L-serine tert-butyl esterL-Serine tert-butyl esterChloroacetyl chloride, DCM-
3(S)-5-Oxo-3-morpholinylcarboxylic acid tert-butyl esterN-Chloroacetyl-L-serine tert-butyl esterSodium ethoxide, Toluene-
4(S)-3-Morpholinylcarboxylic acid tert-butyl ester(S)-5-Oxo-3-morpholinylcarboxylic acid tert-butyl esterAlCl₃, NaBH₄83.8%[1]
5This compound(S)-3-Morpholinylcarboxylic acid tert-butyl esterLiAlH₄, Boc₂O-

Yields for steps 2, 3, and 5 are not explicitly reported in the searched literature for this specific sequence and would need to be determined experimentally.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Low Overall Yield Check_Purity Check Purity of Starting Materials and Reagents Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temperature, Time, Anhydrous) Check_Purity->Check_Conditions Purity OK Analyze_Side_Products Analyze Byproducts by LC-MS/NMR Check_Conditions->Analyze_Side_Products Conditions Correct Optimize_Stoichiometry Optimize Reagent Stoichiometry Check_Conditions->Optimize_Stoichiometry Conditions Suboptimal Analyze_Side_Products->Optimize_Stoichiometry Side Reactions Identified Purification_Issues Investigate Purification Step (Column vs. Crystallization) Analyze_Side_Products->Purification_Issues No Clear Side Reactions Alternative_Reagents Consider Alternative Reagents (e.g., Different Reducing Agent) Analyze_Side_Products->Alternative_Reagents Known Problematic Step Result Improved Yield Optimize_Stoichiometry->Result Purification_Issues->Result Alternative_Reagents->Result

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Synthesis of Boc-Protected Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Boc-protected morpholines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the Boc protection of morpholine?

A1: For the protection of unsubstituted morpholine, the reaction is generally clean. However, potential side reactions, especially with substituted morpholines, can include:

  • Over-protection (Di-Boc Formation): This is not an issue for secondary amines like morpholine as there is only one proton to be substituted on the nitrogen.

  • Reaction with other nucleophilic groups: If the morpholine scaffold contains other nucleophilic groups like hydroxyl or additional amino groups, these can also react with the Boc anhydride.

  • Ring Opening: While uncommon under standard Boc protection conditions, the morpholine ring can be susceptible to opening under harsh conditions or with specific substitution patterns, such as in the presence of strong Lewis acids or during oxidative processes. For instance, visible light-promoted oxidative cleavage of C-C bonds in certain morpholine derivatives has been reported.[1] N-acyl morpholin-2-ones can undergo ring-opening polymerization.[2][3]

  • Heck Arylation: In syntheses involving substituted morpholines and palladium catalysts, Heck arylation has been observed as a side product.[4]

Q2: My Boc protection reaction is sluggish or incomplete. What could be the cause?

A2: Several factors can lead to an incomplete reaction:

  • Insufficient Reagent: Ensure at least a stoichiometric amount of Boc anhydride is used. A slight excess (1.1-1.5 equivalents) is common practice to drive the reaction to completion.

  • Base Strength: A suitable base is often required to neutralize the acid formed during the reaction. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium bicarbonate. For less nucleophilic morpholines, a stronger base or a catalyst like 4-(dimethylamino)pyridine (DMAP) might be necessary.

  • Solvent Choice: The solubility of the morpholine derivative and reagents is crucial. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, or a biphasic system with water.

  • Temperature: While many Boc protections proceed well at room temperature, gentle heating may be required for less reactive substrates.

Q3: I am observing an unexpected byproduct that is not the desired Boc-protected morpholine. How can I identify it?

A3: Characterization using standard analytical techniques is the first step:

  • Mass Spectrometry (MS): To determine the molecular weight of the byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the byproduct.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Common unexpected byproducts could arise from reactions with impurities in the starting material or solvent, or from unanticipated reactivity of the substituted morpholine.

Troubleshooting Guides

Issue 1: Low Yield of Boc-Protected Morpholine
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Increase the reaction time or temperature if necessary.- Add a catalytic amount of DMAP to accelerate the reaction.
Product Loss During Workup - Ensure the pH is appropriately adjusted during aqueous extraction to minimize the solubility of the product in the aqueous layer.- Use a suitable organic solvent for extraction.- Minimize the number of purification steps.
Substrate Quality - Ensure the starting morpholine derivative is pure and dry.- Impurities can consume reagents or catalyze side reactions.
Reagent Decomposition - Use fresh di-tert-butyl dicarbonate, as it can slowly decompose over time.
Issue 2: Formation of an Unidentified Byproduct
Possible Cause Troubleshooting Steps
Presence of a Second Nucleophile - If your morpholine has another nucleophilic group (e.g., -OH, -NH2), consider protecting it prior to Boc protection of the morpholine nitrogen.
Unintended Reactivity of Substituents - Review the literature for known reactivity of the specific substituents on your morpholine ring under the reaction conditions.
Reaction with Solvent - Ensure the solvent is inert under the reaction conditions. For example, using an alcohol as a solvent could lead to the formation of tert-butyl carbonate byproducts.

Experimental Protocols

General Protocol for Boc Protection of Morpholine

This protocol is a general guideline and may require optimization for specific substituted morpholines.

  • Dissolution: Dissolve the morpholine derivative (1.0 eq.) in a suitable solvent (e.g., dichloromethane, THF, or acetonitrile) to a concentration of approximately 0.1-0.5 M.

  • Base Addition: Add a base, such as triethylamine (1.2 eq.) or diisopropylethylamine (1.2 eq.), to the solution.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

Boc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dissolve Dissolve Morpholine in Solvent Start->Dissolve AddBase Add Base (e.g., TEA) Dissolve->AddBase AddBoc Add Boc₂O AddBase->AddBoc Stir Stir at RT AddBoc->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Workup (Wash & Extract) Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (e.g., Chromatography) Dry->Purify Product Final Product Purify->Product

Caption: Experimental workflow for the Boc protection of morpholines.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Start Low Yield of Boc-Protected Morpholine IncompleteRxn Incomplete Reaction Start->IncompleteRxn WorkupLoss Product Loss during Workup Start->WorkupLoss PoorReagents Poor Quality Reagents/Substrate Start->PoorReagents OptimizeCond Optimize Reaction Conditions: - Increase time/temp - Add catalyst (DMAP) - Check stoichiometry IncompleteRxn->OptimizeCond Address with RefineWorkup Refine Workup Protocol: - Adjust pH - Choose appropriate solvent - Minimize transfers WorkupLoss->RefineWorkup Address with CheckPurity Verify Reagent/Substrate Purity: - Use fresh Boc₂O - Purify starting morpholine PoorReagents->CheckPurity Address with

Caption: Troubleshooting logic for low yield in Boc-protection of morpholines.

References

Technical Support Center: Optimization of N-Boc Deprotection for Morpholine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of N-Boc deprotection of morpholine substrates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this crucial synthetic step.

Troubleshooting Guide

This guide provides a structured approach to resolving common problems encountered during the N-Boc deprotection of morpholine-containing compounds.

Issue 1: Incomplete or Sluggish Deprotection

Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.

Possible Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The standard conditions may not be acidic enough for your specific substrate.

    • Solution 1: Increase TFA Concentration: If using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), incrementally increase the TFA concentration from a typical 20-25% v/v up to 50%.

    • Solution 2: Switch to a Stronger Acid System: A solution of 4M HCl in dioxane or ethyl acetate is often more potent than TFA/DCM.[1]

  • Reaction Temperature is Too Low: While many deprotections proceed at room temperature, some substrates require more energy.

    • Solution: Gently warm the reaction to 30-40°C. Monitor carefully to avoid potential side reactions.

  • Steric Hindrance: Bulky substituents on the morpholine ring or adjacent to it can hinder the approach of the acid.

    • Solution 1: Increase reaction time and/or temperature.

    • Solution 2: Consider a less sterically demanding deprotection method, such as a Lewis acid-mediated approach.

Issue 2: Formation of Side Products (e.g., t-butylation)

Symptom: Mass spectrometry or NMR data indicates the addition of a tert-butyl group to your molecule, particularly on electron-rich aromatic rings or other nucleophilic sites.

Possible Cause: The tert-butyl cation generated during the deprotection is trapped by a nucleophilic group on your substrate.[2]

Solutions:

  • Use a Scavenger: Add a scavenger to the reaction mixture to trap the tert-butyl cation.

    • Common Scavengers: Triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole are effective. Add 5-10 equivalents relative to the substrate.

  • Change the Solvent: The choice of solvent can influence the lifetime and reactivity of the tert-butyl cation.

    • Alternative Solvents: Consider using a solvent that can better stabilize the cation or is less inert, such as nitromethane.

Issue 3: Degradation of Acid-Sensitive Functional Groups

Symptom: Besides the desired deprotected morpholine, other functional groups in your molecule (e.g., esters, acetals, some glycosidic bonds) are being cleaved or modified.

Possible Cause: The strongly acidic conditions required for Boc deprotection are not compatible with other parts of your molecule.[1][3]

Solutions:

  • Switch to Milder Acidic Conditions:

    • p-Toluenesulfonic Acid (pTSA): Often used in methanol or ethanol, pTSA can be a milder alternative to TFA or HCl.[1][4]

    • Aqueous Phosphoric Acid: Can be effective for certain substrates.[1][5]

  • Use a Lewis Acid-Mediated Method: Lewis acids can promote Boc removal under non-protic and often milder conditions.

    • Examples: Zinc bromide (ZnBr₂) in DCM or trimethylsilyl iodide (TMSI) are common choices.[1][6]

  • Consider Non-Acidic Methods: For highly sensitive substrates, avoiding acid altogether is the best approach.

    • Thermal Deprotection: Heating the N-Boc morpholine in a suitable solvent like boiling water or 2,2,2-trifluoroethanol (TFE) can effect deprotection.[1][3]

    • Oxalyl Chloride in Methanol: This system has been reported as a mild method for deprotecting a variety of N-Boc compounds at room temperature.[7]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting N-Boc deprotection on morpholine substrates.

G cluster_start cluster_reaction Initial Reaction cluster_troubleshooting Troubleshooting cluster_solutions start Start: N-Boc Morpholine Deprotection reaction_check Reaction Complete? start->reaction_check incomplete Incomplete Reaction reaction_check->incomplete No side_products Side Products Observed reaction_check->side_products No, with issues degradation Substrate Degradation reaction_check->degradation No, with issues success Success: Deprotected Morpholine reaction_check->success Yes increase_acid Increase Acid Strength/Conc. (e.g., 4M HCl/dioxane) incomplete->increase_acid add_scavenger Add Scavenger (e.g., TIPS, Thioanisole) side_products->add_scavenger milder_acid Use Milder Acid (e.g., pTSA) degradation->milder_acid lewis_acid Use Lewis Acid (e.g., ZnBr2) degradation->lewis_acid non_acidic Use Non-Acidic Method (e.g., Thermal) degradation->non_acidic increase_acid->reaction_check add_scavenger->reaction_check milder_acid->reaction_check lewis_acid->reaction_check non_acidic->reaction_check

Caption: Troubleshooting decision tree for N-Boc deprotection of morpholines.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my Boc deprotection reaction? A1: Thin-Layer Chromatography (TLC) is a quick and effective method. The deprotected morpholine is typically more polar than the N-Boc protected starting material, resulting in a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes the secondary amine of the morpholine, usually as a purple or yellow spot.[1] For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the disappearance of the starting material and the appearance of the product mass.[1]

Q2: My deprotected morpholine is a salt (e.g., TFA or HCl salt). How do I obtain the free amine? A2: After removing the acid and solvent in vacuo, you can perform a basic workup. Dissolve the crude salt in a suitable organic solvent (like DCM or ethyl acetate) and wash with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or a stronger base like sodium carbonate (Na₂CO₃). The organic layer containing the free amine can then be dried and concentrated. Alternatively, for polar amines, using a solid-supported base like Amberlyst A21 resin can simplify the workup.[8]

Q3: Are there any "green" or environmentally friendly methods for N-Boc deprotection? A3: Yes, several methods aim to reduce environmental impact. Catalyst-free deprotection using hot water is a notable green alternative.[1][9] Additionally, using deep eutectic solvents (DES) like choline chloride:p-toluenesulfonic acid can provide an eco-friendly reaction medium and catalyst system.[1][4]

Q4: Can I perform a thermal N-Boc deprotection on my morpholine substrate? A4: Yes, thermal deprotection is a viable option. Studies have shown that heating N-Boc derivatives of cyclic secondary amines, including morpholine, can lead to successful deprotection.[10] This is often performed in solvents like trifluoroethanol (TFE) or even water at elevated temperatures.[1][10] It is a good strategy to try if your substrate is thermally stable but sensitive to acid.[3]

Q5: What is the mechanism of acid-catalyzed N-Boc deprotection? A5: The process involves several steps:

  • Protonation of the carbamate carbonyl oxygen by the acid.

  • Loss of the stable tert-butyl cation to form a carbamic acid intermediate.

  • Decarboxylation of the carbamic acid to release carbon dioxide and the free amine.

  • Under acidic conditions, the resulting morpholine amine is protonated to form the corresponding salt (e.g., TFA or hydrochloride salt).[2]

Data Summary Tables

Table 1: Common Acidic Deprotection Conditions

Reagent/SystemTypical Solvent(s)Temperature (°C)Typical TimeNotes
20-50% TFADCM0 to RT0.5 - 2 hMost common method; scavengers may be needed.[11]
4M HCl1,4-Dioxane, EtOAcRT1 - 4 hPotent; product often precipitates as HCl salt.[1]
p-TsOH·H₂OMeOH, DMERT to 402 - 12 hMilder alternative to TFA/HCl.[12][13]
Aqueous H₃PO₄Water, co-solventRT to 502 - 24 hMild conditions suitable for some sensitive substrates.[1]

Table 2: Alternative (Milder) Deprotection Methods

Method/ReagentTypical Solvent(s)Temperature (°C)Typical TimeNotes
Lewis Acid
ZnBr₂DCM, Et₂ORT2 - 24 hGood for substrates with other acid-labile groups.[1]
TMSIDCM, CH₃CN0 to RT0.5 - 2 hEffective but reagent can be moisture-sensitive.[1][6]
Thermal
HeatingWater100 (Reflux)10 min - 2 h"Green" and catalyst-free.[3][9]
HeatingTFE, Methanol150 - 24030 min - 1 hCan be performed under continuous flow conditions.[3][10]
Other
Oxalyl ChlorideMethanolRT1 - 4 hMild, non-traditional method.[3][7]

Key Experimental Protocols

Protocol 1: General Procedure using TFA in DCM
  • Dissolve the N-Boc protected morpholine substrate (1 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the solution to 0°C using an ice bath.

  • Add trifluoroacetic acid (TFA) (typically 5-10 equivalents, or 25% v/v) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting crude product can be used as the TFA salt or neutralized with a basic workup to yield the free amine.[11]

Protocol 2: General Procedure using HCl in Dioxane
  • Dissolve the N-Boc protected morpholine (1 equivalent) in a minimal amount of a suitable co-solvent if necessary (e.g., methanol or DCM).

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).

  • Stir the mixture at room temperature for 1 to 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether, or the solvent can be removed in vacuo.[1]

Protocol 3: General Procedure for Thermal Deprotection in Water
  • Suspend the N-Boc protected morpholine (1 equivalent) in deionized water.

  • Heat the mixture to reflux (100°C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2 hours.[3]

  • Upon completion, cool the reaction mixture.

  • If the product is soluble, it will be in the aqueous phase. If it is not water-soluble, it can be extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected morpholine.

References

Technical Support Center: Purifying tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: My purified this compound is an oil instead of a solid. How can I solidify it?

A1: It is a common observation for this compound and its analogs to be isolated as a viscous oil, which can be challenging to handle and may contain residual solvents or impurities. Several techniques can be employed to induce solidification:

  • Trituration: This involves stirring the oil with a solvent in which the desired compound is insoluble but the impurities are soluble. Non-polar solvents like hexanes, diethyl ether, or pentane are often effective. The process can mechanically force the compound out of solution as a solid.

  • Seed Crystallization: If you have a small amount of solid, crystalline material (a seed crystal), adding it to the oil can initiate crystallization.

  • Solvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a poor solvent (e.g., hexanes, pentane) until the solution becomes cloudy. Warming the mixture slightly to redissolve the precipitate and then allowing it to cool slowly can promote the formation of crystals.

Q2: I'm observing significant peak tailing during silica gel column chromatography of my compound. What is the cause and how can I fix it?

A2: Peak tailing is a common issue when purifying morpholine derivatives on silica gel. The basic nitrogen atom in the morpholine ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This interaction can lead to poor separation and recovery of your compound.

To mitigate this, you can add a small amount of a basic modifier to your eluent. Triethylamine (Et₃N) is a common choice. Adding 0.5-1% triethylamine to your solvent system can neutralize the acidic sites on the silica gel, leading to sharper peaks and improved separation.

Q3: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A3: The impurities present will depend on the synthetic route employed. However, some common impurities in the synthesis of Boc-protected morpholines can include:

  • Unreacted starting materials: Depending on the synthesis, these could include the starting amino alcohol or cyclizing agent.

  • Di-tert-butyl dicarbonate ((Boc)₂O) and its byproducts: If (Boc)₂O is used for the protection step, residual amounts or its breakdown products might be present.

  • Over-alkylated or other side-products: Depending on the reaction conditions, side reactions can lead to impurities with similar polarities to the desired product.

  • Salts: Inorganic salts from the reaction or work-up can sometimes be carried through. A simple aqueous wash of an organic solution of your crude product can often remove these.

Troubleshooting Guides

Problem 1: Difficulty in Achieving High Purity by Column Chromatography

Symptoms:

  • Co-elution of impurities with the desired product.

  • Broad peaks and poor separation on the column.

  • Low recovery of the final product.

Possible Causes and Solutions:

CauseSolution
Inappropriate Solvent System The polarity of the eluent may not be optimal for separating your compound from impurities.
Troubleshooting Steps:
1. TLC Analysis: Systematically test different solvent systems using thin-layer chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether).
2. Target Rf: Aim for an Rf value of 0.2-0.3 for your desired compound on the TLC plate.
3. Gradient Elution: If a single solvent system does not provide adequate separation, consider using a gradient elution on your column, starting with a less polar mixture and gradually increasing the polarity.
Strong Interaction with Silica Gel The basic morpholine nitrogen is interacting with the acidic silica gel, causing streaking and poor separation.
Troubleshooting Steps:
1. Add a Basic Modifier: As mentioned in the FAQs, add 0.5-1% triethylamine to your eluent to improve peak shape.
2. Alternative Stationary Phase: If the issue persists, consider using a different stationary phase like neutral or basic alumina.
Problem 2: Failure to Induce Crystallization from an Oily Product

Symptoms:

  • The product remains an oil even after prolonged drying under high vacuum.

  • "Oiling out" occurs during attempted recrystallization, where the compound separates as a liquid layer instead of forming crystals.

Possible Causes and Solutions:

CauseSolution
Residual Solvents Small amounts of solvent trapped in the oil can inhibit crystallization.
Troubleshooting Steps:
1. High Vacuum Drying: Ensure the oil is dried under high vacuum for an extended period, possibly with gentle warming, to remove all volatile solvents.
2. Azeotropic Removal: Dissolve the oil in a solvent like toluene and evaporate the solvent under reduced pressure. Repeat this process a few times to azeotropically remove residual water or other low-boiling impurities.
Supersaturation Not Reached or Inhibited The conditions are not favorable for crystal nucleation and growth.
Troubleshooting Steps:
1. Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.
2. Solvent System Variation: Experiment with different solvent combinations for recrystallization. A good system is one where the compound is soluble in the "good" solvent when hot but sparingly soluble when cold, and insoluble in the "poor" solvent.
3. Slow Evaporation: Dissolve the oil in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container.

Experimental Protocols

Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound on silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes or Petroleum Ether

  • Ethyl Acetate or Diethyl Ether

  • Triethylamine (Et₃N)

Procedure:

  • TLC Analysis: Develop a suitable eluent system using TLC. A common starting point is a mixture of hexanes and ethyl acetate. Add 0.5-1% triethylamine to the eluent. Adjust the ratio of the solvents to achieve an Rf value of approximately 0.2-0.3 for the target compound.

  • Column Packing: Prepare a silica gel column of an appropriate size for the amount of crude material. Pack the column using the initial, less polar eluent mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient is necessary, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Recrystallization from an Oil

This protocol describes a general method to induce crystallization of an oily product.

Materials:

  • Oily this compound

  • A "good" solvent (e.g., ethyl acetate, isopropanol)

  • A "poor" solvent (e.g., hexanes, pentane)

Procedure:

  • Dissolution: Dissolve the oil in a minimal amount of the "good" solvent with gentle warming.

  • Induce Cloudiness: Slowly add the "poor" solvent dropwise while stirring until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent back into the mixture until it becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. If no crystals form, place the flask in a refrigerator or an ice bath.

  • Crystal Collection: Once crystals have formed, collect them by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold "poor" solvent and dry them under vacuum.

Visualizations

experimental_workflow cluster_chromatography Flash Column Chromatography cluster_recrystallization Recrystallization TLC TLC Analysis (e.g., Hexanes:EtOAc + 1% Et3N) Pack Pack Silica Gel Column TLC->Pack Load Load Crude Product Pack->Load Elute Elute with Solvent System Load->Elute Collect Collect Fractions Elute->Collect Concentrate_C Concentrate Pure Fractions Collect->Concentrate_C Pure_Oil Purified Oil Concentrate_C->Pure_Oil Dissolve Dissolve Oil in 'Good' Solvent Add_Poor Add 'Poor' Solvent (e.g., Hexanes) Dissolve->Add_Poor Cool Slow Cooling Add_Poor->Cool Filter Filter Crystals Cool->Filter Dry Dry Under Vacuum Filter->Dry Pure_Solid Purified Solid Dry->Pure_Solid Crude Crude Oily Product Crude->TLC Pure_Oil->Dissolve

Caption: A general workflow for the purification of this compound.

troubleshooting_logic Start Product is an Oil Trituration Try Trituration (Hexanes or Ether) Start->Trituration Recrystallization Attempt Recrystallization Start->Recrystallization Solid_Yes Solid Product Obtained Trituration->Solid_Yes Solid_No Still an Oil Trituration->Solid_No Fails Recrystallization->Solid_Yes Recrystallization->Solid_No Fails Check_Purity Check Purity (TLC/NMR) Solid_No->Check_Purity Chromatography Purify by Column Chromatography Check_Purity->Chromatography Impurities Present Chromatography->Recrystallization

Caption: A troubleshooting guide for solidifying an oily product.

Technical Support Center: Scale-Up of Chiral Morpholine Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Scale-Up of Chiral Morpholine Production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning chiral morpholine synthesis from the laboratory to an industrial scale. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and optimization efforts.

Frequently Asked questions (FAQs)

Q1: What are the most significant challenges when scaling up the production of chiral morpholines?

A1: The primary challenges in scaling up chiral morpholine synthesis include maintaining high enantioselectivity and yield, managing reaction thermodynamics (heat transfer), ensuring efficient mixing, catalyst cost and deactivation, and developing robust purification and crystallization methods suitable for large volumes.[1][2] Additionally, issues such as solvent selection and the environmental impact of the process become more critical at an industrial scale.[2]

Q2: Which synthetic routes for chiral morpholines are most amenable to large-scale production?

A2: Asymmetric hydrogenation of dehydromorpholine precursors is a highly effective and scalable method.[1][3] This approach often utilizes rhodium-based catalysts with chiral phosphine ligands, demonstrating high yields and excellent enantioselectivities (up to 99% ee) on a gram scale, which is a strong indicator of its potential for industrial application.[1][3] Other catalytic asymmetric methods are also being explored to improve efficiency and reduce reliance on expensive precious metals.[4]

Q3: How does catalyst selection impact the scalability of the process?

A3: Catalyst selection is critical. An ideal catalyst for scale-up should exhibit high turnover numbers (TON) and turnover frequencies (TOF), be stable under process conditions, and be cost-effective. For instance, while rhodium catalysts are highly effective, their cost can be a significant factor on a large scale.[2] Therefore, processes that allow for low catalyst loading or efficient catalyst recycling are preferred.[5] Catalyst deactivation is a major concern during scale-up and can be caused by impurities in starting materials or solvents.[6]

Q4: What are the key considerations for purification and isolation of chiral morpholines at scale?

A4: Large-scale purification requires methods that are both efficient and economical. Crystallization is one of the most widely used techniques for purifying chiral compounds on an industrial scale.[7][8] Developing a robust crystallization process involves optimizing solvent systems, cooling profiles, and seeding strategies to ensure the desired polymorph is consistently obtained with high purity.[9] Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for analyzing chiral purity but is less practical for large-scale purification, which often relies on techniques like simulated moving bed (SMB) chromatography for separating enantiomers.[10][11]

Q5: What regulatory aspects should be considered during the scale-up of chiral morpholine production for pharmaceutical use?

A5: Regulatory agencies like the FDA and EMA have a preference for single-enantiomer drugs due to the different pharmacological and toxicological profiles enantiomers can exhibit.[12][13] Therefore, it is crucial to establish the absolute stereochemistry of the chiral morpholine early in development.[14] The manufacturing process must be well-documented, and robust analytical methods for determining enantiomeric purity must be validated and implemented for quality control of the final product and key intermediates.[15]

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up of chiral morpholine production, with a focus on asymmetric hydrogenation processes.

Problem 1: Decreased Enantioselectivity upon Scale-Up
Potential Cause Recommended Solution
Inefficient Mixing/Heat Transfer In larger reactors, localized temperature gradients or poor mixing can alter the reaction kinetics and lower enantioselectivity. Ensure the reactor is equipped with an appropriate agitation system and a reliable temperature control unit to maintain a homogenous reaction environment.
Catalyst Deactivation/Decomposition Impurities in starting materials or solvents (e.g., oxygen, water, coordinating species) can deactivate the chiral catalyst.[6] Ensure all reagents and solvents are of high purity and are properly degassed. Handle the catalyst under a strict inert atmosphere. Consider using Process Analytical Technology (PAT) like in-situ IR spectroscopy to monitor catalyst health.[1][16]
Presence of Achiral Catalyst Species Partial decomposition of the chiral catalyst can lead to the formation of achiral species that catalyze a background racemic reaction.[6] Review catalyst handling and storage procedures. If decomposition is suspected, a fresh batch of catalyst should be used.
Product Racemization The chiral product may be susceptible to racemization under the reaction or work-up conditions. Analyze the stability of the product under the process conditions to rule out racemization.
Problem 2: Lower than Expected Yield
Potential Cause Recommended Solution
Incomplete Reaction Reaction times may need to be adjusted during scale-up. Monitor the reaction progress using in-situ analysis (e.g., FTIR, HPLC) to determine the optimal reaction time.[17][18]
Catalyst Inhibition The substrate or product may inhibit the catalyst at higher concentrations.[6] Experiment with adjusting the substrate-to-catalyst ratio or the rate of substrate addition.
Side Reactions Higher temperatures or prolonged reaction times can lead to the formation of byproducts. Re-optimize the reaction temperature and time for the larger scale.
Losses during Work-up and Isolation Physical losses can be more significant at a larger scale. Optimize extraction, filtration, and transfer steps to minimize loss of product.
Problem 3: Difficulties with Product Crystallization and Isolation
Potential Cause Recommended Solution
"Oiling Out" or Formation of Amorphous Solid This can be due to rapid cooling or high levels of impurities. Implement a controlled, gradual cooling profile. Screen different anti-solvents and their addition rates. Seeding the solution with pure crystals of the desired polymorph can induce proper crystallization.
Formation of an Undesired Polymorph The polymorphic form can be sensitive to crystallization conditions. Carefully control temperature, supersaturation, and agitation. Characterize the crystal form using techniques like X-ray powder diffraction (XRPD).
Poor Filterability The formation of very fine crystals can clog filters and slow down the isolation process. Optimize crystallization conditions to promote the growth of larger crystals.

Data Presentation

Table 1: Illustrative Comparison of Lab-Scale vs. Scale-Up Parameters for Asymmetric Hydrogenation of a Dehydromorpholine Precursor
Parameter Lab-Scale (e.g., 1g) Pilot-Scale (e.g., 1kg) Key Considerations for Scale-Up
Substrate 1.0 g1.0 kgEnsure consistent purity of raw materials.
Catalyst Loading 1 mol%0.2 - 0.5 mol%Catalyst cost is a major driver. Optimization to lower loading is critical.[3]
Solvent Volume 20 mL15 - 20 LSolvent choice impacts cost, safety, and environmental footprint.
Hydrogen Pressure 30 atm30 - 50 atmHigher pressure may be needed to maintain reaction rates in larger volumes.
Temperature Room Temperature25 - 40 °CHeat transfer is less efficient at scale; active cooling may be required.[3]
Reaction Time 12 hours18 - 24 hoursMixing and mass transfer limitations can extend reaction times.[3]
Yield 97%90 - 95%Yields often decrease slightly on scale-up; process optimization is key.
Enantiomeric Excess (ee) 92%>90%Maintaining high ee is a primary goal and is sensitive to all parameters.

Note: The data in this table is illustrative and based on typical observations during scale-up. Actual parameters will vary depending on the specific substrate and catalyst system.

Experimental Protocols

Key Experiment: Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine (Gram Scale)

This protocol is based on a reported gram-scale synthesis and serves as a foundation for further scale-up.[3]

Materials:

  • 2-Substituted Dehydromorpholine (1.0 g, 1.0 equiv)

  • [Rh(cod)₂]SbF₆ (1 mol%)

  • (R,R,R)-SKP chiral ligand (1.05 mol%)

  • Dichloromethane (DCM), degassed (20 mL)

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation: In a glovebox, a vial is charged with [Rh(cod)₂]SbF₆ and the (R,R,R)-SKP ligand. Degassed DCM is added, and the mixture is stirred for 30 minutes to form the catalyst complex.

  • Reaction Setup: A high-pressure autoclave is charged with the 2-substituted dehydromorpholine substrate. The pre-formed catalyst solution is then transferred to the autoclave via cannula.

  • Hydrogenation: The autoclave is sealed, purged three times with hydrogen gas, and then pressurized to 30 atm.

  • Reaction: The reaction mixture is stirred at room temperature for 24 hours.

  • Work-up: After carefully venting the hydrogen, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the chiral morpholine.

  • Analysis: The yield is determined by weight, and the enantiomeric excess is measured by chiral HPLC.

Visualizations

Logical Workflow for Troubleshooting Scale-Up Issues

G Troubleshooting Workflow for Chiral Morpholine Scale-Up start Scale-Up Issue Identified (e.g., Low Yield, Low ee) check_mixing Evaluate Mixing and Heat Transfer start->check_mixing check_materials Verify Raw Material Purity (Substrate, Solvent) start->check_materials check_catalyst Investigate Catalyst Activity/Stability start->check_catalyst optimize_params Re-optimize Process Parameters (T, P, Time) check_mixing->optimize_params check_materials->optimize_params check_catalyst->optimize_params pat_analysis Implement PAT (e.g., in-situ IR, HPLC) optimize_params->pat_analysis For Monitoring purification_issues Address Purification/ Crystallization optimize_params->purification_issues pat_analysis->optimize_params Feedback end Process Optimized purification_issues->end G General Workflow for Asymmetric Hydrogenation Scale-Up start Start: Lab-Scale Synthesis (mg-g) param_screen Parameter Screening (Catalyst, Solvent, T, P) start->param_screen pilot_scale Pilot Plant Scale-Up (kg scale) param_screen->pilot_scale process_opt Process Optimization & PAT Implementation pilot_scale->process_opt purification_dev Crystallization & Isolation Development process_opt->purification_dev validation Process Validation & Quality Control purification_dev->validation end End: Production Scale validation->end

References

Technical Support Center: Chiral Morpholine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to prevent racemization during the synthesis of chiral morpholine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in morpholine derivative synthesis?

A1: Racemization is the process where an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a net loss of optical activity.[1] In pharmaceutical development, different enantiomers of a chiral drug can have vastly different pharmacological activities and toxicities. The synthesis of morpholine-containing drugs, such as the NK-1 receptor antagonist Aprepitant, requires strict control of stereochemistry to ensure safety and efficacy.[2][3] Loss of stereochemical integrity at any chiral center can lead to a final product with reduced potency, altered side-effect profiles, or complete loss of desired biological activity.

Q2: Which steps in a typical morpholine synthesis are most susceptible to racemization?

A2: Racemization can occur at several stages, particularly under harsh reaction conditions.[4] Key steps to monitor closely include:

  • Intramolecular Cyclization: Ring-closing reactions to form the morpholine core, especially when involving a chiral center with an acidic proton (e.g., alpha to a carbonyl group), can be prone to racemization if a strong base is used.

  • N-Alkylation: The alkylation of the morpholine nitrogen can sometimes lead to racemization at an adjacent stereocenter, particularly if the reaction conditions facilitate transient formation of a planar, achiral intermediate like an iminium ion or enamine.

  • Activation of Carboxylic Acids: If the synthesis involves peptide-like couplings, the activation of an amino acid's carboxyl group can lead to the formation of oxazolone intermediates, which are highly susceptible to racemization at the alpha-carbon.[5][6]

  • Deprotection Steps: Removal of protecting groups using strong acids or bases can epimerize nearby stereocenters.

Q3: What are the primary chemical mechanisms that cause racemization?

A3: The most common mechanisms involve the transient formation of a planar, achiral intermediate from a chiral starting material. Key pathways include:

  • Enolization: A base can abstract an acidic proton alpha to a carbonyl group (e.g., in a morpholinone intermediate), forming a planar enolate. Reprotonation can occur from either face of the planar intermediate, leading to a racemic mixture.[1]

  • Carbocation Formation: Reactions proceeding through an SN1 mechanism can generate a planar carbocation intermediate. The subsequent nucleophilic attack can happen from either side with equal probability, resulting in racemization.[7]

  • Iminium/Enamine Formation: Reversible formation of iminium ions or enamines at a chiral center can destroy the stereochemical information at that position.

Troubleshooting Guide

Problem 1: My chiral HPLC analysis shows two enantiomeric peaks after intramolecular cyclization to form the morpholine ring. What happened and how can I fix it?

Potential Cause: You are likely experiencing base-induced racemization at a stereocenter alpha to an activating group (like a carbonyl). Strong bases and high temperatures can easily abstract the alpha-proton, leading to a planar enolate intermediate which then reprotonates non-stereoselectively.

Solutions:

  • Optimize the Base: Switch to a milder, non-nucleophilic base. If you are using a strong base like potassium tert-butoxide (KOtBu), consider weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or sterically hindered organic bases.

  • Lower the Reaction Temperature: Perform the cyclization at the lowest possible temperature that still allows for a reasonable reaction rate. For some base-induced cyclizations, temperatures as low as -20°C have been used successfully to preserve enantiomeric excess (% ee).[8]

  • Change the Solvent: The solvent can influence the stability of the transition state. Screen a variety of aprotic solvents. Acetonitrile (CH₃CN) or tetrahydrofuran (THF) are often good starting points for these types of cyclizations.[8]

  • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the product's exposure to racemizing conditions.

Problem 2: I'm performing an SN2 reaction to alkylate the morpholine nitrogen, but I'm observing inversion of configuration at a different stereocenter. Why is this happening?

Potential Cause: This is unexpected for a standard N-alkylation. It is possible that an intramolecular SN2 reaction is occurring. If your starting material contains a good leaving group elsewhere in the molecule, the morpholine nitrogen could be attacking it, leading to an undesired cyclization and rearrangement that affects a different stereocenter. Alternatively, if the alkylating agent itself has a chiral center, you are likely observing the expected Walden inversion for an SN2 reaction at that center.[9]

Solutions:

  • Protect Other Functional Groups: Ensure that any other potentially nucleophilic groups or positions with leaving groups are adequately protected before performing the N-alkylation.

  • Verify the Reaction Mechanism: Confirm that the reaction is indeed proceeding via an SN2 pathway. If conditions are favoring an SN1 mechanism (e.g., polar protic solvent, secondary/tertiary electrophile), racemization at the electrophile's chiral center is expected.[10]

  • Analyze the Starting Materials: Double-check the stereochemistry of your starting materials and alkylating agent to ensure the observed product is not a result of using an incorrect starting enantiomer.

Data Presentation

Table 1: Effect of Reaction Conditions on Enantioselectivity in C2-Substituted Morpholine Synthesis

The following data summarizes the results for the base-induced cyclization step in the synthesis of N-benzyl protected morpholines. The key is to form the morpholine ring while maintaining the stereochemical integrity of the C2 position.

EntryC2-Substituent (R)BaseSolventTemperature (°C)Yield (%)Enantiomeric Excess (% ee)
1PhenylKOtBuCH₃CN-207198
24-FluorophenylKOtBuCH₃CN-207498
32-NaphthylKOtBuCH₃CN-206594
4tert-Butyldimethylsilyl etherKOtBuCH₃CN-206880

Data adapted from an optimized five-step procedure for the enantioselective synthesis of N-benzyl protected morpholines via organocatalysis.[8]

Experimental Protocols

Protocol 1: Racemization-Resistant Intramolecular Cyclization

This protocol describes a general method for the intramolecular SN2 cyclization to form a C2-substituted, N-benzyl-protected morpholine while minimizing racemization.

Materials:

  • Chiral N-benzyl amino alcohol precursor with a primary leaving group (e.g., mesylate or tosylate)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous acetonitrile (CH₃CN)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the chiral amino alcohol precursor in anhydrous acetonitrile (approx. 0.1 M concentration) in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to -20°C using a suitable cooling bath (e.g., acetonitrile/dry ice).

  • In a separate flask, prepare a solution of KOtBu (1.1 equivalents) in anhydrous acetonitrile.

  • Add the KOtBu solution dropwise to the cooled solution of the precursor over 15 minutes, ensuring the internal temperature does not rise above -15°C.

  • Stir the reaction mixture at -20°C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product using chiral HPLC analysis (see Protocol 2).

Protocol 2: Chiral HPLC Analysis of Aprepitant Isomers

This protocol provides a method for the separation and quantification of the stereoisomers of Aprepitant, a complex morpholine derivative, to determine its enantiomeric and diastereomeric purity.

Instrumentation & Conditions:

  • HPLC System: Agilent 1100 Series or equivalent

  • Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size[2][11]

  • Mobile Phase: A mixture of n-hexane, isopropyl alcohol (IPA), methanol (MeOH), and trifluoroacetic acid (TFA). A typical ratio is 970:40:4:0.5 (v/v/v/v).[2][11]

  • Flow Rate: 0.5 mL/min[2][11]

  • Column Temperature: 35°C[12]

  • Detection Wavelength: 210 nm[12]

  • Injection Volume: 20 µL[12]

  • Sample Diluent: A mixture of n-heptane, IPA, and absolute ethanol (e.g., 93:3:4 v/v/v).[12]

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the morpholine derivative sample in the sample diluent to a final concentration of approximately 0.25 mg/mL.[12]

  • System Equilibration: Equilibrate the Chiralpak AD-H column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Injection: Inject 20 µL of the prepared sample solution onto the HPLC system.

  • Data Acquisition: Run the chromatogram for a sufficient time to allow for the elution of all eight possible stereoisomers of Aprepitant.

  • Analysis: Identify the peaks corresponding to each enantiomer based on the retention times of reference standards (if available). Calculate the enantiomeric excess (% ee) using the peak areas (A) of the desired enantiomer (A_major) and the undesired enantiomer (A_minor) with the formula: % ee = [(A_major - A_minor) / (A_major + A_minor)] x 100

Visualizations

Caption: Base-catalyzed racemization via a planar enolate intermediate.

TroubleshootingWorkflow decision decision start_node Start: Racemization Detected (Low % ee) n1 Identify Step with Stereocenter Loss start_node->n1 Analyze synthesis step end_node Achieved High % ee d1 Is step base-mediated? n1->d1 n2 1. Lower Temperature 2. Use Weaker/Hindered Base 3. Reduce Reaction Time d1->n2 Yes d2 Does step involve acidic conditions? d1->d2 No n_retest1 Re-evaluate % ee n2->n_retest1 Re-run experiment n3 1. Use Milder Acid 2. Lower Temperature 3. Check Protecting Groups d2->n3 Yes n4 Consider alternative synthetic route avoiding achiral intermediates d2->n4 No n_retest1->end_node Success n_retest1->d1 Failure n_retest2 Re-evaluate % ee n3->n_retest2 Re-run experiment n4->end_node n_retest2->end_node Success n_retest2->d2 Failure

Caption: Troubleshooting workflow for addressing racemization issues.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_analysis Analysis process process analysis analysis p1 Prepare Chiral Starting Material p2 Perform Key Reaction (e.g., Cyclization) p1->p2 p3 Work-up & Purification (Quench, Extract, Chromatography) p2->p3 a1 Prepare Sample for Chiral HPLC p3->a1 Submit Purified Product a2 Run Chiral HPLC a1->a2 a3 Calculate % Enantiomeric Excess from Peak Areas a2->a3 decision Is % ee > 98%? a3->decision Result proceed Proceed to Next Step decision->proceed Yes troubleshoot Return to Troubleshooting (See Workflow) decision->troubleshoot No

Caption: Experimental workflow for synthesis and chiral purity analysis.

References

column chromatography conditions for (S)-N-Boc-3-hydroxymethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for the column chromatography purification of (S)-N-Boc-3-hydroxymethylmorpholine. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure a successful separation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the purification of (S)-N-Boc-3-hydroxymethylmorpholine by column chromatography?

A1: The primary challenge stems from the molecule's dual polarity. The presence of a polar hydroxymethyl group and the morpholine ring's heteroatoms can lead to strong interactions with the silica stationary phase, causing peak tailing and poor separation. The tert-butoxycarbonyl (Boc) protecting group adds lipophilicity, requiring a carefully balanced mobile phase for effective elution.

Q2: Which stationary phase is recommended for the purification of this compound?

A2: Silica gel (60 Å, 200-400 mesh) is the most common and cost-effective stationary phase for the purification of (S)-N-Boc-3-hydroxymethylmorpholine. For particularly challenging separations or acid-sensitive impurities, neutral or basic alumina could be considered.[1] Amine-functionalized silica is another option that can improve peak shape and recovery for basic compounds.[1]

Q3: My compound is streaking on the TLC plate and the column. What can I do?

A3: Streaking is a common issue when purifying amines on silica gel, which is acidic. This can be mitigated by neutralizing the silica. Add a small amount of a basic modifier, such as triethylamine (Et3N) or ammonium hydroxide (NH4OH), to your mobile phase (typically 0.1-1%).[2] This will deactivate the acidic silanol groups on the silica surface, leading to sharper peaks and better separation.

Q4: My compound is not moving off the baseline, even with a high concentration of ethyl acetate in hexane. What should I do?

A4: If your compound is very polar and shows a low Rf value, you will need to use a more polar mobile phase.[3] A common solution is to switch to a solvent system containing methanol (MeOH) or ethanol (EtOH) in dichloromethane (DCM) or chloroform (CHCl3).[2][3] For very polar compounds, a gradient elution starting with a less polar solvent and gradually increasing the polarity is often effective.

Q5: Can I use reversed-phase chromatography for this purification?

A5: Yes, reversed-phase chromatography is a viable alternative, especially if the compound is unstable on silica gel or if impurities are very close in polarity in normal-phase systems.[3] A C18-functionalized silica column with a mobile phase of water and acetonitrile or methanol would be a typical starting point. Adding a pH modifier to the mobile phase can be beneficial for basic amines.[4]

Experimental Protocols

Protocol 1: Standard Flash Column Chromatography on Silica Gel

This protocol is a general starting point for the purification of (S)-N-Boc-3-hydroxymethylmorpholine.

1. Materials:

  • Crude (S)-N-Boc-3-hydroxymethylmorpholine
  • Silica gel (60 Å, 200-400 mesh)
  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et3N)
  • Glass column, collection tubes, TLC plates, and developing chamber

2. Mobile Phase Preparation:

  • Prepare a stock solution of 1% triethylamine in dichloromethane.
  • Prepare a series of eluents with increasing methanol concentration (e.g., 1% to 10% MeOH in DCM, with 0.1-1% Et3N).

3. Column Packing:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or the initial mobile phase).
  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
  • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through the packed silica.

4. Sample Loading:

  • Dissolve the crude compound in a minimal amount of the initial mobile phase or a stronger solvent like DCM.
  • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

5. Elution and Fraction Collection:

  • Begin elution with the initial, less polar mobile phase.
  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
  • If the compound is not eluting, gradually increase the polarity of the mobile phase by increasing the percentage of methanol.

6. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified (S)-N-Boc-3-hydroxymethylmorpholine.

Data Presentation: Recommended Solvent Systems

The following table provides starting points for developing a suitable mobile phase for the column chromatography of (S)-N-Boc-3-hydroxymethylmorpholine on a silica gel stationary phase.

Mobile Phase SystemRatio (v/v)ModifierTarget RfNotes
Ethyl Acetate / Hexanes30:70 to 70:300.5% Et3N~0.3Good for less polar impurities.
Dichloromethane / Methanol98:2 to 90:100.5% Et3N~0.3Effective for eluting the polar compound.
Chloroform / Methanol99:1 to 95:51% NH4OH in MeOH~0.3An alternative polar system.[2]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Compound won't elute Mobile phase is not polar enough.Gradually increase the concentration of the polar solvent (e.g., methanol) in the mobile phase.[3]
Compound decomposed on the silica.Test compound stability on a TLC plate by spotting and letting it sit for an hour before eluting. If unstable, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[3]
Poor Separation / Overlapping Spots Inappropriate solvent system.Perform a thorough TLC analysis with different solvent systems to find one that provides better separation between your product and impurities.
Column was overloaded.Reduce the amount of crude material loaded onto the column. A general rule is 1-5% of the silica gel weight.
Streaking or Tailing Peaks Acidic nature of silica gel interacting with the amine.Add a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase to neutralize the silica.[4][2]
Product Elutes with the Solvent Front Mobile phase is too polar.Start with a less polar mobile phase. Check the first few fractions carefully.[3]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_mp Prepare Mobile Phase pack_col Pack Column with Silica Gel prep_mp->pack_col load_sample Load Sample onto Column pack_col->load_sample prep_sample Prepare Sample (Wet or Dry Load) prep_sample->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Workflow for Column Chromatography Purification.

Troubleshooting Logic

G cluster_issues Identify the Issue cluster_solutions Implement Solution start Problem Encountered no_elution No Elution start->no_elution poor_sep Poor Separation start->poor_sep streaking Peak Streaking start->streaking inc_polarity Increase Mobile Phase Polarity no_elution->inc_polarity check_stability Check Compound Stability no_elution->check_stability If still no elution optimize_solvent Optimize Solvent System poor_sep->optimize_solvent add_base Add Basic Modifier (e.g., Et3N) streaking->add_base end Successful Purification inc_polarity->end check_stability->end optimize_solvent->end add_base->end

Caption: Troubleshooting Flowchart for Common Chromatography Issues.

References

Technical Support Center: Metabolic Stability of tert-Butyl Groups in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering metabolic stability issues with tert-butyl groups in their compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my tert-butyl-containing compound showing high clearance in in vitro metabolic stability assays?

A1: The primary reason for the high clearance of compounds containing a tert-butyl group is their susceptibility to metabolism by cytochrome P450 (CYP) enzymes.[1][2] The bulky yet lipophilic nature of the tert-butyl group makes it a target for oxidative metabolism. The most common metabolic pathway is the hydroxylation of one of the three methyl groups, which is often followed by further oxidation to a carboxylic acid.[1] This metabolic transformation increases the polarity of the compound, facilitating its clearance from the body.

Q2: Which specific CYP enzymes are responsible for metabolizing tert-butyl groups?

A2: Several CYP isoforms have been identified as being involved in the metabolism of tert-butyl groups. The specific enzyme(s) will depend on the overall structure of the drug molecule. However, some of the most commonly implicated CYPs include CYP3A4, CYP2C8, CYP2C9, and CYP2C19.[1][2] For example, the tert-butyl group of bosentan is hydroxylated by CYP2C9, while one of the tert-butyl groups in ivacaftor is metabolized by CYP3A4.[1]

Q3: Can the metabolites of a tert-butyl group be pharmacologically active?

A3: Yes, it is possible for the hydroxylated or carboxylated metabolites of a tert-butyl group to retain or even have altered pharmacological activity. For instance, the hydroxylation of nelfinavir's tert-butyl group by CYP2C19 results in a metabolite (M8) that exhibits potent anti-viral activity.[1] Conversely, in the case of ivacaftor, the hydroxylated metabolite (M1) has a potency that is about one-sixth of the parent drug, and the subsequent carboxylic acid metabolite (M6) has no significant activity.[1]

Q4: Are tert-butyl groups known to form reactive metabolites?

A4: The initial oxidation of a tert-butyl group to an alcohol is generally not considered a pathway that forms reactive metabolites. However, further metabolism, such as the formation of an aldehyde intermediate during oxidation to a carboxylic acid, could potentially lead to reactive species. In the case of the oral taxane BMS-275183, the metabolism of the tert-butyl groups on the side chain is a major metabolic pathway, and an intramolecular cyclization of a side-chain hydroxylation metabolite is proposed, which leads to the cleavage of an ester bond.[3] While not a classic reactive metabolite scenario leading to covalent binding, this demonstrates that downstream reactions following the initial hydroxylation can be complex.

Q5: My lead compound has a tert-butyl group that is essential for its activity, but it has poor metabolic stability. What are my options?

A5: When the tert-butyl group is crucial for pharmacological activity, the most common strategy is to employ bioisosteric replacement. This involves substituting the tert-butyl group with another group that has a similar size and shape but is more resistant to metabolism. A highly successful bioisostere for the tert-butyl group is the trifluoromethylcyclopropyl (Cp-CF₃) group.[2] This group lacks the readily abstractable sp³ C-H bonds, which significantly reduces its susceptibility to CYP-mediated oxidation.[2] Other potential bioisosteres include pentafluorosulfanyl, trifluoromethyl, and bicyclo[1.1.1]pentanyl groups.[4][5] Deuteration of the tert-butyl group is another strategy that has been employed to slow down metabolism, as seen with the development of deutivacaftor from ivacaftor.[1]

Troubleshooting Guides

Issue 1: High In Vitro Clearance Observed in Liver Microsome Assay

Symptoms:

  • Low percentage of parent compound remaining over the time course of the assay.

  • Short calculated half-life (t½).

  • High calculated intrinsic clearance (Clint).

Troubleshooting Workflow:

troubleshooting_workflow start High In Vitro Clearance Observed confirm_metabolism Confirm Metabolism is the Cause (Run assay without NADPH) start->confirm_metabolism identify_metabolite Identify Metabolite(s) (LC-MS/MS analysis) confirm_metabolism->identify_metabolite Clearance is NADPH-dependent other_soft_spot Address other metabolic 'soft spots' on the molecule confirm_metabolism:s->other_soft_spot:n Clearance is not NADPH-dependent (Consider chemical instability, etc.) is_tert_butyl_metabolized Is the tert-butyl group the primary site of metabolism? identify_metabolite->is_tert_butyl_metabolized is_tert_butyl_metabolized->other_soft_spot No bioisostere Consider Bioisosteric Replacement of the tert-butyl group is_tert_butyl_metabolized->bioisostere Yes deuteration Consider Deuteration of the tert-butyl group is_tert_butyl_metabolized->deuteration Yes end Improved Metabolic Stability bioisostere->end deuteration->end

Caption: Troubleshooting workflow for high in vitro clearance.

Issue 2: Difficulty in Identifying Metabolites of a tert-Butyl Containing Compound

Symptoms:

  • Disappearance of the parent compound in the metabolic stability assay.

  • Inability to confidently identify the structure of the resulting metabolite(s) by LC-MS.

Troubleshooting Steps:

  • Confirm Expected Mass Shift: The primary metabolite of a tert-butyl group is the hydroxylated product, which corresponds to a +16 Da mass shift from the parent compound. A subsequent oxidation to a carboxylic acid would result in a +30 Da shift from the hydroxylated metabolite or a +46 Da shift from the parent compound. Use extracted ion chromatograms (EICs) to specifically look for these mass additions.

  • Utilize High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which can help in determining the elemental composition of the metabolite and confirming the addition of oxygen atoms.[6]

  • Perform Tandem MS (MS/MS): Fragment the metabolite ion to obtain structural information. A characteristic fragmentation pattern for a hydroxylated tert-butyl group can be the loss of water (-18 Da) or the loss of a C₃H₇O fragment.

  • Incubate with Individual CYP Isoforms: If you have access to recombinant CYP enzymes, incubating your compound with individual isoforms (e.g., CYP3A4, CYP2C9) can help in generating specific metabolites and simplifying the resulting chromatogram.

  • Synthesize the Expected Metabolite: If possible, synthesize the suspected hydroxylated metabolite to use as a reference standard. This will allow for direct comparison of retention time and fragmentation patterns, providing definitive identification.

Data Presentation

Comparative In Vitro Metabolic Stability of tert-Butyl Groups and Their Bioisosteres

The following table summarizes data from studies where a tert-butyl group was replaced with a more metabolically stable bioisostere. The data clearly demonstrates the significant improvement in metabolic stability that can be achieved with this strategy.

Parent CompoundMoietyBioisostereSystemHalf-life (t½, min)Reference
Compound 1 tert-butyl-HLM12[2]
Compound 9 -Cp-CF₃HLM>240[2]
Finasteridetert-butyl-HLM63[2]
Finasteride Analog-Cp-CF₃HLM114[2]
Bosentan Analogtert-butyl-HLM33[4]
Bosentan Analog-Cp-CF₃HLM123[4]
Vercirnon Analogtert-butyl-HLM11[4]
Vercirnon Analog-Cp-CF₃HLM102[4]

HLM: Human Liver Microsomes; Cp-CF₃: Trifluoromethylcyclopropyl

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Objective: To determine the rate of disappearance of a tert-butyl-containing compound when incubated with HLM in the presence of NADPH.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL).

  • Phosphate buffer (100 mM, pH 7.4).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Magnesium chloride (MgCl₂).

  • Internal standard (IS) solution in organic solvent (e.g., acetonitrile or methanol) for quenching the reaction.

  • Control compounds (high and low clearance).

Procedure:

  • Prepare the Incubation Mixture: In a microcentrifuge tube, prepare the main incubation mixture (without the NADPH regenerating system) containing phosphate buffer, MgCl₂, and HLM.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the Reaction: Add the test compound (final concentration typically 1 µM) and the NADPH regenerating system to the pre-incubated mixture to start the reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quench the Reaction: Immediately add the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard to stop the reaction and precipitate the proteins.

  • Protein Precipitation: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). The half-life (t½) can be calculated as 0.693/k.

experimental_workflow prep Prepare Incubation Mixture (HLM, Buffer, MgCl₂) pre_incubate Pre-incubate at 37°C prep->pre_incubate initiate Initiate Reaction (Add Compound + NADPH) pre_incubate->initiate time_points Sample at Time Points (0, 5, 15, 30, 60 min) initiate->time_points quench Quench Reaction (Cold Acetonitrile + IS) time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and Clint analyze->calculate

Caption: Workflow for in vitro metabolic stability assay.

Protocol 2: Metabolite Identification Using LC-MS/MS

Objective: To identify the structure of metabolites formed from the incubation of a tert-butyl-containing compound with HLM.

Procedure:

  • Sample Preparation: Use the supernatant from a quenched metabolic stability assay (as described in Protocol 1), preferably from a later time point where significant metabolism has occurred.

  • LC Separation:

    • Column: Use a reversed-phase C18 column.

    • Mobile Phase: A typical gradient would be from a high aqueous phase (e.g., water with 0.1% formic acid) to a high organic phase (e.g., acetonitrile with 0.1% formic acid). This will separate the more polar metabolites from the parent compound.

  • MS Detection (Full Scan):

    • Acquire full scan mass spectra in positive ion mode to detect the parent compound and any potential metabolites. Look for ions corresponding to the expected mass shifts (+16 Da for hydroxylation, etc.).

  • MS/MS Fragmentation:

    • Perform data-dependent acquisition where the most intense ions from the full scan are automatically selected for fragmentation.

    • Alternatively, create an inclusion list with the m/z values of the suspected metabolites to ensure they are fragmented.

  • Data Analysis:

    • Compare the retention times of the parent and metabolites. Metabolites are typically more polar and will elute earlier than the parent compound in reversed-phase chromatography.

    • Analyze the fragmentation patterns of the metabolites to determine the site of metabolism. Compare the fragment ions of the metabolite to those of the parent compound to identify which part of the molecule has been modified.

metabolic_pathway Parent Parent Compound (with tert-butyl group) Hydroxylated Hydroxylated Metabolite (+16 Da) Parent->Hydroxylated CYP-mediated Hydroxylation Carboxylic_Acid Carboxylic Acid Metabolite (+30 Da from hydroxylated) Hydroxylated->Carboxylic_Acid Further Oxidation (e.g., by ADH/ALDH)

Caption: Common metabolic pathway of a tert-butyl group.

References

Technical Support Center: Hydroxymethylmorpholine Amine Protection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the protection of the secondary amine in hydroxymethylmorpholine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting and utilizing alternatives to the commonly used tert-Butoxycarbonyl (Boc) protecting group. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for various protecting groups.

Frequently Asked Questions (FAQs)

Q1: Why would I need an alternative to the Boc protecting group for hydroxymethylmorpholine?

While the Boc group is widely used, its removal requires acidic conditions (e.g., trifluoroacetic acid), which may not be compatible with other acid-sensitive functional groups in your molecule. Alternative protecting groups offer orthogonal protection strategies, allowing for deprotection under different conditions (e.g., basic, hydrogenolysis, fluoride-mediated), thus providing greater flexibility in multi-step syntheses.[1][2]

Q2: What are the most common alternatives to Boc for protecting the amine in hydroxymethylmorpholine?

The most common and versatile alternatives include:

  • Carbobenzyloxy (Cbz or Z): Removed by hydrogenolysis.[3]

  • 9-Fluorenylmethoxycarbonyl (Fmoc): Cleaved under basic conditions.[4]

  • Allyloxycarbonyl (Alloc): Removed by palladium-catalyzed reactions.[5]

  • 2-(Trimethylsilyl)ethoxycarbonyl (Teoc): Cleaved by fluoride ion sources.[6]

Q3: How can I selectively protect the amine in the presence of the hydroxyl group in hydroxymethylmorpholine?

The secondary amine in hydroxymethylmorpholine is significantly more nucleophilic than the primary alcohol.[7] Therefore, selective N-protection can typically be achieved by using one equivalent of the protecting group reagent at or below room temperature.[7] Over-reaction or protection of the hydroxyl group can be minimized by careful control of stoichiometry and reaction conditions.

Q4: What are the key considerations when choosing a protecting group?

The choice of protecting group should be based on the overall synthetic strategy.[8] Key factors to consider include:

  • Orthogonality: The deprotection conditions for the chosen amine protecting group must be compatible with all other protecting groups and functional groups in your molecule.[1][2]

  • Stability: The protecting group must be stable to the reaction conditions planned for subsequent synthetic steps.

  • Ease of introduction and removal: The protection and deprotection steps should be high-yielding and straightforward.

  • Potential for side reactions: Be aware of potential side reactions during both protection and deprotection.

Protecting Group Comparison

The following table provides a comparative overview of the most common alternatives to the Boc group for the N-protection of hydroxymethylmorpholine. The quantitative data is representative of typical yields for similar amino alcohols.

Protecting GroupReagentTypical Protection ConditionsTypical Deprotection ConditionsAverage Yield (Protection)Average Yield (Deprotection)Key Considerations
Cbz (Z) Benzyl chloroformate (Cbz-Cl)NaHCO₃, Dioxane/H₂O, 0°C to rtH₂, Pd/C, MeOH, rt~90%>95%Deprotection is incompatible with reducible functional groups (e.g., alkenes, alkynes).
Fmoc Fmoc-OSu or Fmoc-ClNaHCO₃, Dioxane/H₂O, 0°C to rt20% Piperidine in DMF, rt~92%>95%Base-labile; orthogonal to acid-labile groups. Potential for dibenzofulvene adducts.[4]
Alloc Allyl chloroformate (Alloc-Cl)Pyridine, THF, 0°C to rtPd(PPh₃)₄, Phenylsilane, DCM, rt~87%~90%Mild deprotection; orthogonal to most other groups. Requires a scavenger for the allyl cation.[5]
Teoc Teoc-OSuEt₃N, DCM, rtTBAF, THF, rt~92%~85%Stable to a wide range of conditions. Fluoride source can affect other silyl protecting groups.[6][9]

Experimental Protocols & Troubleshooting

This section provides detailed experimental protocols for the protection and deprotection of hydroxymethylmorpholine with Cbz, Fmoc, Alloc, and Teoc groups, along with troubleshooting guides for common issues.

Carbobenzyloxy (Cbz) Protection

Experimental Workflow

Cbz_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection hydroxymethylmorpholine Hydroxymethylmorpholine cbz_cl Cbz-Cl, NaHCO₃ hydroxymethylmorpholine->cbz_cl Dioxane/H₂O, 0°C to rt cbz_protected N-Cbz-hydroxymethylmorpholine cbz_cl->cbz_protected deprotection_reagents H₂, Pd/C cbz_protected->deprotection_reagents MeOH, rt deprotected_amine Hydroxymethylmorpholine deprotection_reagents->deprotected_amine

Cbz protection and deprotection workflow.
Protection Protocol

  • Dissolve hydroxymethylmorpholine (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.05 eq) dropwise while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Cbz-hydroxymethylmorpholine.

Deprotection Protocol
  • Dissolve N-Cbz-hydroxymethylmorpholine (1.0 eq) in methanol.

  • Carefully add 10% Palladium on carbon (Pd/C, ~10 mol% Pd).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the mixture vigorously at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain hydroxymethylmorpholine.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low yield of protected product Incomplete reaction.Extend the reaction time or slightly increase the equivalents of Cbz-Cl. Ensure adequate mixing.
O-acylation of the hydroxyl group.Add Cbz-Cl slowly at 0°C to favor N-acylation. Use of aqueous conditions helps hydrolyze any formed carbonate.
Incomplete deprotection Catalyst poisoning.Ensure the substrate is free of sulfur-containing impurities. Use fresh, high-quality Pd/C.
Insufficient hydrogen pressure.Ensure the system is properly sealed and under a positive pressure of hydrogen.
Side reactions during deprotection Reduction of other functional groups.If other reducible groups are present, consider alternative deprotection methods like HBr in acetic acid or transfer hydrogenolysis.

9-Fluorenylmethoxycarbonyl (Fmoc) Protection

Experimental Workflow

Fmoc_Workflow cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection hydroxymethylmorpholine Hydroxymethylmorpholine fmoc_osu Fmoc-OSu, NaHCO₃ hydroxymethylmorpholine->fmoc_osu Dioxane/H₂O, 0°C to rt fmoc_protected N-Fmoc-hydroxymethylmorpholine fmoc_osu->fmoc_protected deprotection_reagents 20% Piperidine in DMF fmoc_protected->deprotection_reagents rt deprotected_amine Hydroxymethylmorpholine deprotection_reagents->deprotected_amine

Fmoc protection and deprotection workflow.
Protection Protocol

  • Dissolve hydroxymethylmorpholine (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate.

  • Cool the solution to 0°C.

  • Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu, 1.05 eq) in dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.[4]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the organic layer with 1 M HCl, water, and brine. Dry over anhydrous sodium sulfate and concentrate to yield N-Fmoc-hydroxymethylmorpholine.

Deprotection Protocol
  • Dissolve N-Fmoc-hydroxymethylmorpholine (1.0 eq) in a 20% solution of piperidine in N,N-dimethylformamide (DMF).

  • Stir the reaction at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Co-evaporate with toluene to remove residual piperidine.

  • The crude product can be purified by column chromatography.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Formation of di-Fmoc product Excess Fmoc-OSu or prolonged reaction time.Use a strict 1.05 equivalents of Fmoc-OSu and monitor the reaction closely.
Incomplete deprotection Steric hindrance.Increase the deprotection time or use a stronger base solution (e.g., 50% piperidine in DMF).
Formation of dibenzofulvene adducts.Ensure an excess of piperidine is used to trap the dibenzofulvene byproduct.
Difficulty in purification Dibenzofulvene-piperidine adduct co-elutes with the product.After concentrating the reaction mixture, triturate with cold diethyl ether to precipitate the product and wash away the adduct.

Allyloxycarbonyl (Alloc) Protection

Experimental Workflow

Alloc_Workflow cluster_protection Alloc Protection cluster_deprotection Alloc Deprotection hydroxymethylmorpholine Hydroxymethylmorpholine alloc_cl Alloc-Cl, Pyridine hydroxymethylmorpholine->alloc_cl THF, 0°C to rt alloc_protected N-Alloc-hydroxymethylmorpholine alloc_cl->alloc_protected deprotection_reagents Pd(PPh₃)₄, PhSiH₃ alloc_protected->deprotection_reagents DCM, rt deprotected_amine Hydroxymethylmorpholine deprotection_reagents->deprotected_amine

Alloc protection and deprotection workflow.
Protection Protocol

  • Dissolve hydroxymethylmorpholine (1.0 eq) and pyridine (1.2 eq) in tetrahydrofuran (THF) and cool to 0°C.

  • Slowly add allyl chloroformate (Alloc-Cl, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench with water and extract with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate to yield N-Alloc-hydroxymethylmorpholine.[10]

Deprotection Protocol
  • Dissolve N-Alloc-hydroxymethylmorpholine (1.0 eq) in dichloromethane (DCM) under an inert atmosphere (e.g., argon).

  • Add phenylsilane (PhSiH₃, 2-3 eq) as a scavenger.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~5 mol%).

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture and purify by column chromatography to remove palladium residues.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Incomplete protection Inactive Alloc-Cl.Use freshly opened or distilled Alloc-Cl.
Incomplete deprotection Inactive palladium catalyst.Use fresh, high-quality Pd(PPh₃)₄. Ensure the reaction is performed under an inert atmosphere.
Insufficient scavenger.Increase the amount of phenylsilane. Other scavengers like dimedone or morpholine can also be used.
Product re-allylation Insufficient trapping of the allyl cation.Ensure an adequate amount of scavenger is present throughout the reaction.

2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Protection

Experimental Workflow

Teoc_Workflow cluster_protection Teoc Protection cluster_deprotection Teoc Deprotection hydroxymethylmorpholine Hydroxymethylmorpholine teoc_osu Teoc-OSu, Et₃N hydroxymethylmorpholine->teoc_osu DCM, rt teoc_protected N-Teoc-hydroxymethylmorpholine teoc_osu->teoc_protected deprotection_reagents TBAF teoc_protected->deprotection_reagents THF, rt deprotected_amine Hydroxymethylmorpholine deprotection_reagents->deprotected_amine

Teoc protection and deprotection workflow.
Protection Protocol

  • Dissolve hydroxymethylmorpholine (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in dichloromethane (DCM).[9]

  • Add 2-(trimethylsilyl)ethyl succinimidyl carbonate (Teoc-OSu, 1.1 eq) and stir at room temperature for 12-24 hours.[6]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify by column chromatography to obtain N-Teoc-hydroxymethylmorpholine.

Deprotection Protocol
  • Dissolve N-Teoc-hydroxymethylmorpholine (1.0 eq) in tetrahydrofuran (THF).

  • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5-2.0 eq).

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench with saturated aqueous ammonium chloride solution.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Slow or incomplete protection Hindered nature of the secondary amine.Increase the reaction time or temperature (e.g., to 40°C).
Incomplete deprotection Insufficient fluoride source.Increase the equivalents of TBAF or use a different fluoride source like cesium fluoride (CsF).
Water in the reaction mixture.Use anhydrous THF and a fresh solution of TBAF.
Side reactions with other silyl groups Non-selective cleavage.If other silyl ethers are present, carefully control the stoichiometry of TBAF and the reaction time. Consider using a milder fluoride source like TBAF trihydrate.

References

Technical Support Center: Managing Kinetic vs. Thermodynamic Control in Morpholine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing kinetic versus thermodynamic control in reactions involving morpholine. The content focuses on the well-documented reaction of morpholine with t-butyl acetoacetate as a model system to illustrate these principles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between kinetic and thermodynamic control in a chemical reaction?

A1: In a reaction where multiple products can be formed, kinetic control is achieved under conditions that favor the product that is formed fastest, which typically has the lowest activation energy. These conditions usually involve lower temperatures and shorter reaction times. Thermodynamic control, on the other hand, is established under conditions that allow the reaction to reach equilibrium, favoring the most stable product, which has the lowest Gibbs free energy. This is typically achieved at higher temperatures and with longer reaction times, allowing the initially formed kinetic product to revert to the starting materials or intermediates and then proceed to the more stable thermodynamic product.

Q2: In the reaction of morpholine with t-butyl acetoacetate, which is the kinetic product and which is the thermodynamic product?

A2: The reaction between morpholine and t-butyl acetoacetate can yield two primary products: the enamine ester, t-butyl 3-(morpholino)but-2-enoate, and the ketoamide, 1-(morpholino)butane-1,3-dione. The enamine ester is the kinetically controlled product, formed more rapidly at lower temperatures. The ketoamide is the thermodynamically more stable product and is favored at higher temperatures.[1][2][3]

Q3: What are the key reaction conditions to manipulate to favor either the kinetic or thermodynamic product?

A3: Temperature is the primary variable. Low temperatures (e.g., ice-water bath) favor the kinetic product (enamine ester).[4] High temperatures (e.g., ~165°C) favor the thermodynamic product (ketoamide).[4] Reaction time is also a factor; shorter reaction times favor the kinetic product, while longer times at elevated temperatures allow for equilibration to the thermodynamic product.

Q4: How can I confirm the identity of my product?

A4: Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for product identification. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to determine the purity and molecular weight of the products.[1][2] Specific details on spectral analysis are provided in the Troubleshooting Guide below.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of t-butyl 3-(morpholino)but-2-enoate (Kinetic Product) and 1-(morpholino)butane-1,3-dione (Thermodynamic Product).

Issue 1: Low or No Yield of the Desired Product
Potential Cause Troubleshooting Steps
Incorrect Temperature Control For the kinetic product, ensure the reaction is maintained at a low temperature (e.g., 0-5 °C) to prevent the formation of the thermodynamic product. For the thermodynamic product, ensure the temperature is sufficiently high and maintained to overcome the activation energy for its formation and to allow for equilibrium to be established.
Presence of Water Water can hydrolyze the starting ester and the enamine product. For the kinetic synthesis, the use of molecular sieves is recommended to remove trace amounts of water.[4] For the thermodynamic synthesis, continuous removal of water via distillation drives the reaction to completion.[4]
Impure Reagents Use freshly distilled or high-purity morpholine and t-butyl acetoacetate. Impurities can lead to side reactions and lower yields.
Insufficient Reaction Time For the thermodynamic product, ensure the reaction is heated for a sufficient duration to allow the system to reach equilibrium. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.
Issue 2: Mixture of Kinetic and Thermodynamic Products
Potential Cause Troubleshooting Steps
Intermediate Temperature Running the reaction at a temperature between the optimal ranges for kinetic and thermodynamic control will likely result in a mixture of products. Adhere strictly to the recommended temperature for the desired product.
Premature Work-up (Thermodynamic) If the reaction at high temperature is stopped too early, a significant amount of the kinetic product may still be present.
Slow Heating (Kinetic) If the reaction mixture is allowed to warm for an extended period during the setup for the kinetic product, some thermodynamic product may form.
Issue 3: Difficulty in Product Identification
Potential Cause Troubleshooting Steps
Ambiguous Spectroscopic Data Compare your NMR and IR spectra to the reference data provided in the "Data Presentation" section. Key distinguishing features are highlighted to aid in identification.
Product Degradation The enamine (kinetic product) can be susceptible to hydrolysis. Ensure the product is handled under anhydrous conditions and stored appropriately.

Data Presentation

Summary of Reaction Conditions and Products
Control Type Target Product Reaction Temperature Key Conditions Expected Yield
Kinetic t-butyl 3-(morpholino)but-2-enoate (Enamine Ester)0-5 °C (Ice-water bath)Anhydrous conditions (molecular sieves)Moderate to High
Thermodynamic 1-(morpholino)butane-1,3-dione (Ketoamide)~165 °CContinuous removal of water/t-butanol via distillationHigh

Note: Specific yield percentages are highly dependent on the exact experimental setup and purity of reagents. The provided information is based on qualitative descriptions from experimental protocols.

Spectroscopic Data for Product Identification

t-butyl 3-(morpholino)but-2-enoate (Kinetic Product)

Spectroscopy Characteristic Signals
¹H NMR - Singlet for the t-butyl group (~1.4 ppm) - Singlet for the methyl group on the double bond (~2.0 ppm) - Singlet for the vinylic proton (~4.5 ppm) - Multiplets for the morpholine protons (~2.8 and ~3.6 ppm)
¹³C NMR - Signal for the ester carbonyl carbon (~170 ppm) - Signals for the double bond carbons (~95 and ~160 ppm) - Signal for the quaternary carbon of the t-butyl group (~80 ppm) - Signals for the morpholine carbons (~45 and ~67 ppm)
IR - C=O stretch (ester) at ~1690-1710 cm⁻¹ - C=C stretch at ~1600-1650 cm⁻¹ - C-O stretch (ether and ester) at ~1100-1300 cm⁻¹

1-(morpholino)butane-1,3-dione (Thermodynamic Product)

Spectroscopy Characteristic Signals
¹H NMR - Singlet for the methyl ketone group (~2.2 ppm) - Singlet for the methylene protons between the carbonyls (~3.6 ppm) - Multiplets for the morpholine protons (~3.4 and ~3.6 ppm)
¹³C NMR - Signal for the amide carbonyl carbon (~165 ppm) - Signal for the ketone carbonyl carbon (~200 ppm) - Signal for the methylene carbon (~55 ppm) - Signals for the morpholine carbons (~42, ~46, and ~66 ppm)
IR - C=O stretch (amide) at ~1640-1680 cm⁻¹ - C=O stretch (ketone) at ~1715-1735 cm⁻¹ - C-O stretch (ether) at ~1100-1150 cm⁻¹

Experimental Protocols

Synthesis of t-butyl 3-(morpholino)but-2-enoate (Kinetic Control)
  • Reaction Setup: In a beaker, combine equimolar amounts of morpholine and t-butyl acetoacetate.

  • Cooling: Cool the beaker in an ice-water bath.

  • Drying Agent: Add a few pellets of 3A molecular sieves to the mixture.[4]

  • Reaction: Cover the beaker and allow the reaction to proceed at low temperature. The product is expected to crystallize out of the solution.

  • Isolation: Isolate the crystalline product by vacuum filtration, wash with a small amount of cold, dry ether, and allow it to air dry.

Synthesis of 1-(morpholino)butane-1,3-dione (Thermodynamic Control)
  • Reaction Setup: Place t-butyl acetoacetate in a round-bottom flask equipped with a stir bar and a distillation apparatus.[4]

  • Heating: Heat the flask in a sand bath to approximately 165°C.[4]

  • Reagent Addition: Slowly add an equimolar amount of morpholine to the heated t-butyl acetoacetate.

  • Distillation: During and after the addition of morpholine, a liquid (a mixture of water and t-butanol) will distill off. Continue heating until the distillation ceases.

  • Cooling and Isolation: Allow the reaction mixture to cool to room temperature. The product should crystallize upon cooling. Isolate the crystals by vacuum filtration, wash with a small amount of cold ether, and allow them to air dry.

Visualizations

experimental_workflow cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control k_start Mix Morpholine & t-Butyl Acetoacetate k_cool Cool to 0-5°C k_start->k_cool k_sieves Add Molecular Sieves k_cool->k_sieves k_react React at Low Temp k_sieves->k_react k_isolate Isolate Crystals (Enamine Ester) k_react->k_isolate t_start Heat t-Butyl Acetoacetate to ~165°C t_add Slowly Add Morpholine t_start->t_add t_distill Distill off Water/t-Butanol t_add->t_distill t_react React at High Temp t_distill->t_react t_isolate Isolate Crystals (Ketoamide) t_react->t_isolate

Caption: Experimental workflows for kinetic and thermodynamic control.

control_logic reactants Morpholine + t-Butyl Acetoacetate kinetic_product Enamine Ester (Kinetic Product) reactants->kinetic_product Low Temp Fast Rate thermo_product Ketoamide (Thermodynamic Product) reactants->thermo_product High Temp Slow Rate kinetic_product->thermo_product High Temp (Equilibration)

Caption: Relationship between reaction conditions and product formation.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of N-Protected Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the structural elucidation of molecules is a critical step in the synthesis and characterization of novel compounds. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the chemical environment of protons within a molecule. This guide offers a comparative analysis of the ¹H NMR spectra of tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate, a key building block in medicinal chemistry, and a common alternative, N-acetylmorpholine.

Comparison of ¹H NMR Spectral Data

The ¹H NMR spectra of N-protected morpholine derivatives exhibit characteristic signals that are crucial for structural verification. The choice of the N-protecting group, in this case, a tert-butoxycarbonyl (Boc) group versus an acetyl group, significantly influences the chemical shifts of the morpholine ring protons.

CompoundProton AssignmentChemical Shift (δ, ppm)Multiplicity
This compound-C(CH₃)₃ (Boc group)1.46s
-OH2.03br s
Morpholine ring protons3.17m
Morpholine ring protons3.46m
Morpholine ring protons3.56m
Morpholine ring & -CH₂OH protons3.72-3.86m
Morpholine ring proton3.91d (J=10 Hz)
Morpholine ring proton3.99br s
N-acetylmorpholine-C(O)CH₃ (Acetyl group)2.08s
-N-CH₂- (axial)3.48t
-N-CH₂- (equatorial)3.65t
-O-CH₂-3.68t

Note: The ¹H NMR data for this compound was obtained from a 500 MHz spectrum in CDCl₃[1]. The data for N-acetylmorpholine is representative and may vary slightly based on the solvent and spectrometer frequency.

Key Spectral Features and Interpretation

The most prominent difference in the ¹H NMR spectra of these two compounds is the signal corresponding to the protecting group. For this compound, the nine equivalent protons of the tert-butyl group on the Boc protecting group give rise to a sharp singlet at approximately 1.46 ppm. This upfield signal is a hallmark of the Boc group and is a reliable indicator of its presence.

In contrast, N-acetylmorpholine displays a singlet at around 2.08 ppm, corresponding to the three protons of the acetyl methyl group. The downfield shift of this signal compared to the Boc group is due to the deshielding effect of the adjacent carbonyl group.

The protons on the morpholine ring for both compounds appear in the region of approximately 3.1 to 4.0 ppm. The complexity of these signals is due to the chair conformation of the morpholine ring, which leads to different chemical environments for the axial and equatorial protons, and spin-spin coupling between adjacent protons.[2][3] In the case of the substituted morpholine, the presence of the hydroxymethyl group at the C3 position further complicates the spectrum, leading to a series of multiplets.

Experimental Protocols

General ¹H NMR Spectroscopy Protocol for N-Boc Protected Amines

Objective: To acquire a high-resolution ¹H NMR spectrum for structural confirmation of an N-Boc protected morpholine derivative.

Materials:

  • N-Boc protected morpholine sample (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified N-Boc protected amine.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • Transfer the solution into a clean, dry NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

    • Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a routine ¹H spectrum), spectral width, and relaxation delay.

  • Data Acquisition:

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply Fourier transformation to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the protons in the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the ¹H NMR analysis of a synthesized organic compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep DataAcquisition Data Acquisition SamplePrep->DataAcquisition DataProcessing Data Processing DataAcquisition->DataProcessing StructuralElucidation Structural Elucidation DataProcessing->StructuralElucidation

Caption: General workflow for the synthesis and ¹H NMR analysis of an organic compound.

The following diagram illustrates the key structural differences that lead to the distinct ¹H NMR signals for the two compared molecules.

structural_comparison cluster_boc This compound cluster_acetyl N-acetylmorpholine Boc_Structure Boc Protecting Group (-C(CH₃)₃) Boc_Signal ¹H NMR Signal: Singlet at ~1.46 ppm Boc_Structure->Boc_Signal gives rise to Acetyl_Structure Acetyl Protecting Group (-C(O)CH₃) Acetyl_Signal ¹H NMR Signal: Singlet at ~2.08 ppm Acetyl_Structure->Acetyl_Signal gives rise to

Caption: Key structural features and their corresponding ¹H NMR signals.

References

A Comparative Guide to tert-butyl (3S)- vs (3R)-3-(hydroxymethyl)morpholine-4-carboxylate: Chiral Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the use of chiral building blocks is paramount for the synthesis of enantiomerically pure therapeutic agents. Among these crucial intermediates are the (3S) and (3R) enantiomers of tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate. These compounds serve as valuable scaffolds in the construction of complex molecules, particularly in the development of novel kinase inhibitors, antiviral, and anticancer agents. This guide provides a comparative overview of these two stereoisomers, focusing on their general properties and roles in synthetic chemistry, while noting the current absence of direct comparative experimental data in publicly accessible literature.

Physicochemical Properties

Both tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate and its (3R) counterpart share the same molecular formula (C₁₀H₁₉NO₄) and molecular weight (217.26 g/mol ).[1] Their fundamental physical and chemical properties are identical, with the key distinction being the three-dimensional arrangement of the hydroxymethyl group at the C3 position of the morpholine ring. This stereochemical difference is the determining factor in their differential interaction with other chiral molecules, a cornerstone of their application in asymmetric synthesis.

PropertyValue
Molecular Formula C₁₀H₁₉NO₄
Molecular Weight 217.26 g/mol [1]
Appearance White to off-white solid
Chirality Exists as two enantiomers: (3S) and (3R)

Synthesis and Chiral Control

The synthesis of enantiomerically pure (3S)- and (3R)-3-(hydroxymethyl)morpholine-4-carboxylate is a critical aspect of their utility. Various strategies for the stereoselective synthesis of chiral morpholine derivatives have been developed. These methods often employ chiral starting materials or chiral catalysts to ensure high enantiomeric purity, which is essential for the synthesis of single-enantiomer drugs.

A general workflow for the synthesis of such chiral morpholine derivatives can be conceptualized as follows:

G cluster_0 Synthesis of Chiral Morpholine Core cluster_1 Functionalization and Protection Achiral Starting Material Achiral Starting Material Asymmetric Reaction Asymmetric Reaction Achiral Starting Material->Asymmetric Reaction Chiral Catalyst/Auxiliary Chiral Catalyst/Auxiliary Chiral Catalyst/Auxiliary->Asymmetric Reaction Chiral Morpholine Intermediate Chiral Morpholine Intermediate Asymmetric Reaction->Chiral Morpholine Intermediate Introduction of Hydroxymethyl Group Introduction of Hydroxymethyl Group Chiral Morpholine Intermediate->Introduction of Hydroxymethyl Group N-Boc Protection N-Boc Protection Introduction of Hydroxymethyl Group->N-Boc Protection Final Product Final Product N-Boc Protection->Final Product Use in Drug Synthesis Use in Drug Synthesis Final Product->Use in Drug Synthesis

Caption: Generalized workflow for the asymmetric synthesis of N-Boc protected chiral hydroxymethylmorpholines.

Applications in Drug Synthesis

Both (3S)- and (3R)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate are primarily utilized as intermediates in the synthesis of biologically active molecules. The specific choice between the (3S) and (3R) enantiomer is dictated by the stereochemical requirements of the target molecule's binding site, such as the active site of an enzyme or a receptor.

For instance, in the development of kinase inhibitors, where the morpholine moiety often serves as a key structural element for binding to the kinase hinge region, the precise orientation of substituents on the morpholine ring is critical for optimal interaction. The use of the (3S) versus the (3R) enantiomer would position the rest of the molecule differently within the binding pocket, leading to significant differences in inhibitory activity.

Experimental Protocols

Detailed experimental protocols specifically comparing the performance of tert-butyl (3S)- and (3R)-3-(hydroxymethyl)morpholine-4-carboxylate in a biological or chemical assay are not available in the public domain. However, a general protocol for a key application, such as the synthesis of a substituted morpholine derivative for potential use in a kinase inhibitor, can be outlined.

General Protocol for the Synthesis of a 3-Substituted Morpholine Derivative:

  • Deprotection: The Boc (tert-butyloxycarbonyl) protecting group of either tert-butyl (3S)- or (3R)-3-(hydroxymethyl)morpholine-4-carboxylate is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the corresponding free secondary amine.

  • Alkylation or Acylation: The resulting chiral hydroxymethylmorpholine is then reacted with a suitable electrophile (e.g., an alkyl halide or an acyl chloride) to introduce a desired substituent at the nitrogen atom.

  • Modification of the Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can be further functionalized, for example, by conversion to a leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution, or by oxidation to an aldehyde or carboxylic acid.

  • Purification and Characterization: The final product is purified using standard techniques such as column chromatography, and its structure and stereochemical integrity are confirmed by analytical methods like NMR spectroscopy and chiral HPLC.

The following diagram illustrates a logical workflow for evaluating the suitability of each enantiomer in a drug discovery context.

G cluster_0 Enantiomer Selection Workflow Start Start Synthesize Target Molecule with (3S)-Intermediate Synthesize Target Molecule with (3S)-Intermediate Start->Synthesize Target Molecule with (3S)-Intermediate Synthesize Target Molecule with (3R)-Intermediate Synthesize Target Molecule with (3R)-Intermediate Start->Synthesize Target Molecule with (3R)-Intermediate Biological Assay Biological Assay Synthesize Target Molecule with (3S)-Intermediate->Biological Assay Synthesize Target Molecule with (3R)-Intermediate->Biological Assay Biological Assay (e.g., Kinase Inhibition) Biological Assay (e.g., Kinase Inhibition) Compare Activity Compare Activity Select Lead Enantiomer Select Lead Enantiomer Compare Activity->Select Lead Enantiomer Biological Assay->Compare Activity

Caption: A decision-making workflow for selecting the optimal enantiomeric intermediate in drug development.

Conclusion

Tert-butyl (3S)- and (3R)-3-(hydroxymethyl)morpholine-4-carboxylate are indispensable chiral building blocks in contemporary medicinal chemistry. Their value lies in providing a stereochemically defined morpholine scaffold for the synthesis of complex, enantiomerically pure drug candidates. While their individual physicochemical properties are identical, their differing stereochemistry is the critical feature that imparts distinct biological activities to the final molecules they are incorporated into. The current lack of publicly available, direct comparative studies underscores a potential area for future research, which would be of significant value to the drug discovery and development community. Researchers are encouraged to perform head-to-head comparisons of these enantiomers in their specific applications to determine the optimal stereochemistry for their target of interest.

References

Enantiomers of Morpholine Derivatives: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The principle of chirality is a cornerstone of pharmacology and drug development. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This is due to the stereospecific nature of interactions with biological targets such as receptors and enzymes. The morpholine scaffold, a privileged structure in medicinal chemistry, is a component of numerous chiral drugs.[1] Understanding the differential effects of morpholine enantiomers is crucial for the development of safer and more efficacious therapeutic agents. This guide provides a comparative analysis of the biological activity of several morpholine enantiomer pairs, supported by experimental data and detailed methodologies.

I. Comparative Analysis of Biological Activity

The following sections present quantitative and qualitative data on the differential biological activities of morpholine enantiomer pairs across various molecular targets.

Reboxetine Enantiomers: Inhibition of Monoamine Transporters

Reboxetine is a selective norepinephrine reuptake inhibitor (SNRI) used as an antidepressant.[2] It is a racemic mixture of (S,S)- and (R,R)-enantiomers.[2] The (S,S)-enantiomer, also known as esreboxetine, is reported to be the more potent inhibitor of the norepinephrine transporter (NET).[3][4]

Table 1: In Vitro Inhibitory Activity of Reboxetine Enantiomers on Monoamine Transporters

EnantiomerTargetIC50 (nM)Reference
(S,S)-Reboxetine (Esreboxetine)Norepinephrine Transporter (NET)3[2]
Serotonin Transporter (SERT)> 10,000[2]
Dopamine Transporter (DAT)> 10,000[2]
(R,R)-ReboxetineNorepinephrine Transporter (NET)Less potent than (S,S)-enantiomer[3][4]
Serotonin Transporter (SERT)Data not available
Dopamine Transporter (DAT)Data not available

IC50: Half-maximal inhibitory concentration.

Chiral C2-Functionalized Morpholine: Dopamine Receptor Binding

A study on a novel C2-functionalized chiral morpholine derivative revealed that the biological activity is confined to a single enantiomer. The (R)-enantiomer was found to be a potent ligand for the dopamine D4 receptor, while the (S)-enantiomer was inactive.

Table 2: Dopamine Receptor Binding Affinity of a Chiral C2-Functionalized Morpholine

EnantiomerReceptorKi (µM)IC50 (µM)
(R)-EnantiomerD40.070.18
(S)-EnantiomerD1-D4> 25 (IC50)> 25

Ki: Inhibitory constant, a measure of binding affinity.

This pronounced difference highlights the high degree of stereoselectivity in the interaction between this morpholine derivative and the dopamine D4 receptor.

Fomocaine Alkylmorpholine Derivatives: Toxicity and CYP450 Inhibition

A study of the enantiomers of two chiral fomocaine alkylmorpholine derivatives, designated OW3 and OW13, found differences in their toxicological profiles and their capacity to inhibit cytochrome P450 (CYP) enzymes.[5] However, no significant dissimilarities were observed in their local anesthetic effects.[5]

Table 3: Qualitative Comparison of Fomocaine Alkylmorpholine Enantiomers

DerivativeParameterEnantiomer Comparison
OW3 CYP Inhibition(-)-enantiomer is less effective than the (+)-form
Acute Toxicity (LD50)(-)-enantiomer is less toxic than the (+)-form
OW13 CYP Inhibition(+)-enantiomer is less effective than the (-)-form
Acute Toxicity (LD50)(+)-enantiomer is less toxic than the (-)-form

These findings indicate that for these particular derivatives, stereochemistry plays a significant role in their metabolic interactions and toxicity, but not in their primary pharmacodynamic action as local anesthetics.[5]

II. Experimental Protocols

The following are generalized methodologies for the key experiments cited in this guide.

Monoamine Reuptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled monoamine (e.g., [³H]norepinephrine or [³H]serotonin) into synaptosomes or cells expressing the specific transporter (NET or SERT).

  • Cell/Tissue Preparation: Synaptosomes are prepared from specific brain regions (e.g., hippocampus or striatum) of rodents, or cell lines stably expressing the human norepinephrine or serotonin transporter are cultured.

  • Assay Procedure:

    • The prepared cells or synaptosomes are incubated in a buffer solution.

    • Various concentrations of the test compound (morpholine enantiomers) are added.

    • A fixed concentration of the radiolabeled monoamine is added to initiate the uptake reaction.

    • The incubation is carried out at a controlled temperature (e.g., 37°C) for a specific duration.

    • The uptake is terminated by rapid filtration through glass fiber filters, which traps the cells/synaptosomes but allows the unbound radioligand to pass through.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Data Analysis:

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled monoamine (IC50) is determined by non-linear regression analysis of the concentration-response curve.

Dopamine Receptor Binding Assay

This assay determines the affinity of a compound for a specific dopamine receptor subtype by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.

  • Membrane Preparation: Crude membrane fractions are prepared from cells or tissues expressing the dopamine receptor subtype of interest (e.g., D4).

  • Assay Procedure:

    • The prepared membranes are incubated in a buffer solution containing a fixed concentration of a specific radioligand (e.g., [³H]spiperone).

    • Increasing concentrations of the unlabeled test compound (morpholine enantiomers) are added to the incubation mixture.

    • The reaction is allowed to reach equilibrium at a specific temperature.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

    • The filters are washed with ice-cold buffer.

  • Data Analysis:

    • The amount of radioactivity on the filters is measured by liquid scintillation counting.

    • The IC50 value is determined from the competition curve.

    • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant of the radioligand.

In Vitro Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of specific CYP isoforms using human liver microsomes.

  • Assay System: Human liver microsomes, which contain a mixture of CYP enzymes, are used as the enzyme source. A specific substrate for the CYP isoform of interest is chosen (e.g., phenacetin for CYP1A2, bupropion for CYP2B6).

  • Assay Procedure:

    • Human liver microsomes are incubated with a range of concentrations of the test compound (morpholine enantiomers) and the isoform-specific substrate in the presence of a cofactor (NADPH) to initiate the metabolic reaction.

    • The reaction is incubated for a specific time at 37°C.

    • The reaction is terminated, often by the addition of a solvent like acetonitrile.

    • The formation of the specific metabolite is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • The rate of metabolite formation is compared to that of a vehicle control (without the test compound).

    • The IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity, is calculated from the concentration-inhibition curve.

III. Visualizations

The following diagrams illustrate key concepts related to the biological activity of morpholine enantiomers.

G General Workflow for Comparing Enantiomer Activity cluster_synthesis Synthesis & Preparation cluster_assay Biological Assays cluster_analysis Data Analysis & Comparison racemate Racemic Morpholine Derivative separation Chiral Separation (e.g., HPLC, SFC) racemate->separation enantiomer_R (R)-Enantiomer separation->enantiomer_R enantiomer_S (S)-Enantiomer separation->enantiomer_S assay_R In Vitro / In Vivo Assay for (R)-Enantiomer enantiomer_R->assay_R assay_S In Vitro / In Vivo Assay for (S)-Enantiomer enantiomer_S->assay_S data_R Quantitative Data (IC50, Ki, LD50) for (R) assay_R->data_R data_S Quantitative Data (IC50, Ki, LD50) for (S) assay_S->data_S comparison Comparative Analysis data_R->comparison data_S->comparison

Caption: General experimental workflow for comparing enantiomers.

G Inhibition of Monoamine Reuptake at the Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Vesicle with Neurotransmitters neurotransmitter vesicle->neurotransmitter Release transporter Monoamine Transporter (e.g., NET, SERT) receptor Postsynaptic Receptor synaptic_cleft Synaptic Cleft neurotransmitter->transporter Reuptake neurotransmitter->receptor Binding enantiomer_active Active Enantiomer (e.g., (S,S)-Reboxetine) enantiomer_active->transporter Inhibition enantiomer_inactive Inactive Enantiomer enantiomer_inactive->transporter No significant inhibition

Caption: Monoamine transporter inhibition by morpholine enantiomers.

G Dopamine Receptor (GPCR) Interaction cluster_membrane Cell Membrane receptor Dopamine Receptor (GPCR) g_protein G-Protein receptor->g_protein Activation enantiomer_active Active Enantiomer (e.g., (R)-Morpholine) enantiomer_active->receptor High Affinity Binding enantiomer_inactive Inactive Enantiomer (e.g., (S)-Morpholine) enantiomer_inactive->receptor Low/No Affinity effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector response Cellular Response effector->response

Caption: Stereoselective interaction with a G-protein coupled receptor.

References

A Researcher's Guide to Validating Enantiomeric Purity in Chiral Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is a critical step in ensuring the safety, efficacy, and quality of chiral pharmaceutical compounds. Chiral morpholines, a significant scaffold in many therapeutic agents, demand robust analytical methods for their stereochemical validation. This guide provides a comprehensive comparison of the leading techniques for assessing the enantiomeric purity of chiral morpholines: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Analytical Techniques

The choice of analytical method for determining enantiomeric purity hinges on several factors, including the required accuracy and sensitivity, sample throughput, and the availability of instrumentation. The following tables summarize the key performance characteristics of HPLC, SFC, GC, and NMR for the analysis of chiral morpholines and related chiral amines.

Table 1: Performance Comparison of Chromatographic and Spectroscopic Methods

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Gas Chromatography (GC)Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[1]Differential partitioning of enantiomers between a CSP and a supercritical fluid mobile phase (typically CO2 with a modifier).Differential partitioning of volatile enantiomers (or their volatile derivatives) between a chiral stationary phase and a gaseous mobile phase.[2]Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatization with a chiral derivatizing agent (CDA), leading to distinct NMR signals for each enantiomer.[3]
Resolution (Rs) Typically > 1.5 (baseline separation is common).[4]Often provides superior or complementary selectivity to HPLC, with Rs > 1.5 achievable.[5]Generally provides high resolution (Rs > 1.5) for suitable analytes.[2]Not directly applicable; relies on the chemical shift difference (Δδ) between diastereomeric signals.
Analysis Time 10 - 30 minutes per sample.[6]3 - 10 times faster than HPLC.[5]15 - 45 minutes per sample.[7]5 - 20 minutes per sample after sample preparation.[6]
Sample Preparation Dissolution in mobile phase. For basic amines like morpholines, adding an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape.[6]Dissolution in a suitable solvent. Basic additives may be required for basic compounds.[8]Derivatization to a volatile and thermally stable compound is often necessary.[2]Mixing with a CSA or reaction with a CDA in an NMR tube.[9]
Sensitivity (LOD) 0.1 - 1 µg/mL.[7]Comparable to or slightly better than HPLC.High sensitivity, typically in the pg range on-column.[7]Lower sensitivity, typically requires ~0.1% of the minor enantiomer for detection.[7]
Instrumentation Widely available (HPLC/UHPLC systems).Specialized SFC instrumentation required.Widely available (GC/GC-MS systems).High-field NMR spectrometer required.
"Green" Chemistry Uses significant volumes of organic solvents.Uses compressed CO2 as the primary mobile phase, reducing organic solvent consumption.[10]Generally uses low volumes of carrier gas, but derivatization may require solvents.Uses small amounts of deuterated solvents.

Table 2: Experimental Data for Chiral Separation of Reboxetine Enantiomers (A Chiral Morpholine Derivative)

MethodChiral Stationary Phase (CSP)Mobile PhaseRetention Time (min)Resolution (Rs)Reference
HPLC (Indirect) Silica, Cyano, and Chiralcel OD-H (in series)Ethanol-Heptane mixturesNot specifiedNot specified[11]

Note: In this indirect method, reboxetine enantiomers were first derivatized with (+)-1-(9-fluorenyl)ethyl chloroformate to form diastereomers, which were then separated on achiral and chiral columns.

Table 3: Experimental Data for HPLC Separation of Methylphenmetrazine (MPM) Positional Isomers

CompoundRetention Time (min)
2-MPM13.06
3-MPM16.70
4-MPM17.33

Data from a study on the separation of positional isomers, not enantiomers. This highlights a common analytical challenge where methods must distinguish between both types of isomers.[12]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are representative protocols for the determination of enantiomeric purity of chiral morpholines using Chiral HPLC and NMR Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of a chiral morpholine derivative using a direct method on a chiral stationary phase.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

  • Chiral column (e.g., a polysaccharide-based CSP such as Chiralpak® or Lux® series).[1]

Reagents:

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol).

  • Amine modifier (e.g., diethylamine, DEA).

  • Chiral morpholine sample.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the organic solvents in the desired ratio (e.g., n-hexane:isopropanol, 90:10 v/v). Add a small amount of amine modifier (e.g., 0.1% DEA) to the mobile phase to improve the peak shape of the basic morpholine analytes.[6] Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve the chiral morpholine sample in the mobile phase to a final concentration of approximately 1 mg/mL.[6]

  • Chromatographic Conditions:

    • Column: Polysaccharide-based chiral stationary phase.

    • Mobile Phase: As prepared in step 1.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent

Objective: To determine the enantiomeric excess of a chiral morpholine by inducing chemical shift non-equivalence using a chiral solvating agent (CSA). This protocol is adapted from a general method for chiral amines and is applicable to chiral morpholines.[9]

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

Reagents:

  • Deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Chiral Solvating Agent (CSA), for example, (R)- or (S)-1,1'-bi-2-naphthol (BINOL) or a BINOL-derived phosphoric acid.[9][13]

  • Chiral morpholine sample.

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve an accurately weighed amount of the chiral morpholine sample (e.g., 0.05 mmol) in approximately 0.6 mL of CDCl₃.

    • Add the chiral solvating agent (e.g., 0.1 mmol of (S)-BINOL) to the NMR tube.[14]

    • Gently shake the tube for about 30 seconds to ensure thorough mixing and the formation of diastereomeric complexes.[9]

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the sample.

  • Data Analysis:

    • Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomeric complexes. Protons close to the chiral center of the morpholine are often good candidates.

    • Integrate the areas of these two signals.

    • Calculate the enantiomeric ratio directly from the ratio of the integrated peak areas.

Visualization of Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the workflows for chiral analysis by HPLC and NMR.

HPLC_Workflow start Start prep_mobile Prepare Mobile Phase (e.g., Hexane/IPA + DEA) start->prep_mobile prep_sample Prepare Sample (Dissolve in Mobile Phase) prep_mobile->prep_sample hplc_system Inject Sample into Chiral HPLC System prep_sample->hplc_system separation Enantiomeric Separation on Chiral Stationary Phase hplc_system->separation detection UV/PDA Detection separation->detection data_analysis Data Analysis (Peak Integration, %ee Calculation) detection->data_analysis end End data_analysis->end NMR_Workflow start Start prep_sample Prepare Sample in NMR Tube (Chiral Morpholine + CSA in CDCl3) start->prep_sample mixing Mix to Form Diastereomeric Complexes prep_sample->mixing nmr_acq Acquire 1H NMR Spectrum mixing->nmr_acq data_analysis Data Analysis (Signal Integration, Enantiomeric Ratio) nmr_acq->data_analysis end End data_analysis->end Chiral_Recognition cluster_analyte Chiral Analyte cluster_environment Chiral Environment cluster_interaction Diastereomeric Interaction cluster_output Analytical Output Enantiomers Enantiomer R & Enantiomer S (Identical Properties in Achiral Environment) Selector Chiral Selector (CSP, CSA, CDA) Enantiomers->Selector Interaction Complexes Diastereomeric Complexes (Different Properties) Selector->Complexes Signal Separated Signals (Different Retention Times or Chemical Shifts) Complexes->Signal Leads to

References

A Comparative Guide to Chiral Building Blocks: Focus on tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and pharmaceutical development, the use of chiral building blocks is paramount for the synthesis of enantiomerically pure molecules. This guide provides a comparative overview of tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate and other prominent chiral building blocks, offering insights into their performance in asymmetric synthesis. This analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to facilitate the selection of appropriate chiral synthons.

Introduction to Chiral Building Blocks

Chiral building blocks are enantiomerically pure compounds that serve as starting materials or key intermediates in the synthesis of complex chiral molecules.[1] The stereochemistry of a drug candidate can significantly influence its pharmacological and toxicological properties. Therefore, the efficient and selective introduction of chirality is a critical aspect of modern organic synthesis. Common strategies for obtaining enantiopure compounds include the use of the chiral pool, chiral auxiliaries, and asymmetric catalysis.

This compound is a versatile chiral building block featuring a morpholine scaffold. The morpholine ring is a privileged structure in medicinal chemistry due to its favorable physicochemical properties. The presence of a hydroxyl group and a protected amine in the target molecule allows for diverse chemical transformations, making it a valuable synthon in the synthesis of various biologically active compounds.

Performance Comparison in Asymmetric Synthesis

While direct head-to-head comparative studies are limited, the performance of chiral building blocks can be assessed by examining their effectiveness in key asymmetric transformations. This section compares the use of a derivative of this compound as a chiral catalyst with other well-established chiral auxiliaries in asymmetric synthesis.

Asymmetric Diethylzinc Addition to Aldehydes

The asymmetric addition of organometallic reagents to carbonyl compounds is a fundamental C-C bond-forming reaction. The enantioselectivity of this reaction is often induced by a chiral catalyst or ligand. A study by D. Basavaiah et al. explored the use of various chiral C/N-functionalized morpholine alcohols, derived from L-serine, as catalysts in the asymmetric addition of diethylzinc to benzaldehyde. One of the catalysts, (S)-3-(hydroxymethyl)morpholine, is the deprotected form of the title compound.

Chiral Catalyst/AuxiliaryAldehydeProductYield (%)Enantiomeric Excess (ee, %)
(S)-3-(hydroxymethyl)morpholineBenzaldehyde(S)-1-phenyl-1-propanol6530
(S)-3-(hydroxydiphenylmethyl)morpholineBenzaldehyde(S)-1-phenyl-1-propanol7914
(S)-N-Benzyl-3-(hydroxydiphenylmethyl)morpholine4-Methoxybenzaldehyde(R)-1-(4-methoxyphenyl)propan-1-ol8780
Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for the stereoselective formation of β-hydroxy carbonyl compounds. Chiral auxiliaries, such as Evans oxazolidinones, are widely used to control the stereochemical outcome of this reaction.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (dr)Enantiomeric Excess (ee, %) of syn-adductYield (%)
Evans (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone[2]Benzaldehyde>99:1>99~85-95
(1S)-(-)-2,10-Camphorsultam[2]Benzaldehyde>95:5>98~80-90
Asymmetric Synthesis of Amines

Chiral amines are crucial components of many pharmaceuticals. tert-Butanesulfinamide is a highly effective chiral auxiliary for the asymmetric synthesis of a wide range of amines.[3]

Chiral AuxiliaryCarbonyl CompoundNucleophileDiastereomeric Ratio (dr)
(R)-tert-Butanesulfinamide[4]AcetophenonePropargylmagnesium bromide96:4

Experimental Protocols

Detailed experimental procedures are essential for reproducing and building upon published research. Below are representative protocols for the asymmetric reactions discussed.

General Procedure for Asymmetric Diethylzinc Addition Catalyzed by Chiral Morpholine Alcohols

To a solution of the chiral morpholine alcohol (0.1 mmol) in toluene (2 mL) at 0 °C is added diethylzinc (1.0 M in hexanes, 0.2 mL, 0.2 mmol). The mixture is stirred for 30 minutes, and then the aldehyde (1.0 mmol) is added. The reaction is stirred at room temperature for the specified time. The reaction is then quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography to afford the chiral alcohol. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Asymmetric Aldol Reaction Using an Evans Oxazolidinone Auxiliary

To a solution of the N-acyl oxazolidinone (1.0 equiv) in CH₂Cl₂ at -78 °C is added a Lewis acid such as TiCl₄. A tertiary amine base like N,N-diisopropylethylamine is then added dropwise to facilitate enolate formation. The aldehyde (1.2 equiv) is subsequently added, and the reaction mixture is stirred at low temperature until completion. The reaction is quenched, and the product is isolated and purified by chromatography. The diastereomeric ratio is determined by ¹H NMR spectroscopy of the crude product. The chiral auxiliary is then cleaved, and the enantiomeric excess of the resulting β-hydroxy acid is determined by chiral HPLC analysis.[2]

Visualizing Synthetic Strategies

The following diagrams illustrate the general workflows for the discussed asymmetric syntheses.

Asymmetric_Diethylzinc_Addition cluster_reactants Reactants cluster_catalyst Chiral Catalyst Aldehyde Aldehyde Reaction Asymmetric Addition Aldehyde->Reaction Diethylzinc Diethylzinc Diethylzinc->Reaction Morpholine_Alcohol Chiral Morpholine Alcohol Derivative Morpholine_Alcohol->Reaction  cat. Product Enantioenriched Secondary Alcohol Reaction->Product

Asymmetric diethylzinc addition workflow.

Asymmetric_Aldol_Reaction cluster_reactants Reactants cluster_reagents Reagents Acyl_Auxiliary N-Acyl Chiral Auxiliary (e.g., Evans Oxazolidinone) Enolate_Formation Enolate Formation Acyl_Auxiliary->Enolate_Formation Aldehyde Aldehyde Aldol_Addition Aldol Addition Aldehyde->Aldol_Addition Lewis_Acid Lewis Acid Lewis_Acid->Enolate_Formation Base Base Base->Enolate_Formation Enolate_Formation->Aldol_Addition Auxiliary_Cleavage Auxiliary Cleavage Aldol_Addition->Auxiliary_Cleavage Product Enantioenriched β-Hydroxy Acid Auxiliary_Cleavage->Product

Workflow for an Evans auxiliary-mediated asymmetric aldol reaction.

Conclusion

This compound and its derivatives are valuable chiral building blocks in asymmetric synthesis. While direct comparative performance data against other established chiral auxiliaries and catalysts remains sparse in the literature, the available information demonstrates their potential in inducing stereoselectivity. The choice of a chiral building block is highly dependent on the specific synthetic transformation, the desired stereochemical outcome, and the nature of the substrates. Established chiral auxiliaries like Evans oxazolidinones and tert-butanesulfinamide often provide very high levels of stereocontrol in a broad range of reactions. Chiral morpholine derivatives, such as those derived from the title compound, offer an alternative class of chiral ligands and catalysts that can be effective in specific applications, particularly in the asymmetric addition of organometallic reagents. Further research directly comparing these different classes of chiral building blocks in standardized reactions would be highly beneficial to the scientific community.

References

A Comparative Guide to LC-MS Methods for the Analysis of Morpholine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of morpholine and its derivatives is crucial for ensuring the safety and quality of pharmaceutical products and food items. Morpholine, a versatile organic compound, can be present as a residual impurity in active pharmaceutical ingredients (APIs) and as a contaminant in various food matrices.[1] Its potential to form N-nitrosamines, which are classified as probable human carcinogens, necessitates robust analytical methods for its control.[2]

This guide provides a comparative overview of validated Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of morpholine and its derivatives, offering insights into their performance supported by experimental data. We also present detailed experimental protocols and visual workflows to aid in method selection and implementation.

Comparison of Analytical Methods

The primary analytical challenge in morpholine analysis is its high polarity and low molecular weight, which makes it difficult to retain on traditional reversed-phase chromatography columns.[1] Consequently, several alternative LC-MS and complementary techniques have been developed and validated. The following tables summarize the key performance parameters of different analytical approaches.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
MethodSample MatrixSample PreparationLOQLODRecovery (%)Linearity (R²)Key Advantages
HILIC-LC-MS/MS Fruits (Apples, Citrus)Acidified Methanol Extraction0.01 µg/g0.001-0.004 µg/g84-120>0.99Excellent retention for polar compounds without derivatization.[1][3]
HILIC-UPLC-MS/MS Fruits (Apples)1% Acetic Acid in Methanol Extraction5 µg/kg2 µg/kg83-1080.9998High sensitivity and rapid analysis.[4]
UHPLC-HRMS Fruits (Citrus, Apples)Dispersive Micro-Solid-Phase Extraction5 µg/kg2 µg/kg78.4-102.7>0.999High specificity and sensitivity.[1][5]
Gas Chromatography-Mass Spectrometry (GC-MS) Method

Note: GC-MS methods typically require a derivatization step to improve the volatility and chromatographic behavior of morpholine.

MethodSample MatrixDerivatizationLOQLODRecovery (%)Linearity (R²)Key Advantages
GC-MS Apple Juice, IbuprofenDerivatization with Sodium Nitrite to form N-nitrosomorpholine24.4 µg/L7.3 µg/L94.3-109.0>0.999Robust and widely available technique.[6][7]

Experimental Workflows and Logical Relationships

A generalized workflow for the LC-MS analysis of morpholine residues involves several key stages, from sample preparation to data analysis. The specific details of each step can vary depending on the chosen method and the sample matrix.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction (e.g., Acidified Methanol) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LC_Separation LC Separation (e.g., HILIC) Filtration->LC_Separation MS_Detection MS/MS Detection (ESI+) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

General workflow for LC-MS analysis of morpholine residues.

The selection of LC-MS parameters significantly impacts the analytical performance. The following diagram illustrates the logical relationships between these choices and the resulting outcomes.

LC_MS_Parameters cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Column Column Chemistry (e.g., HILIC, Reversed-Phase) Retention Retention Column->Retention affects Mobile_Phase Mobile Phase (e.g., Acetonitrile, Ammonium Formate) Peak_Shape Peak_Shape Mobile_Phase->Peak_Shape influences Resolution Resolution Retention->Resolution Quantification_Accuracy Quantification Accuracy Peak_Shape->Quantification_Accuracy Ionization Ionization Source (e.g., ESI, APCI) Sensitivity Sensitivity Ionization->Sensitivity determines Scan_Mode Scan Mode (e.g., SIM, MRM) Selectivity Selectivity Scan_Mode->Selectivity governs LOD_LOQ LOD / LOQ Sensitivity->LOD_LOQ impacts Interference_Reduction Interference Reduction Selectivity->Interference_Reduction

Logical relationships in LC-MS method development.

Detailed Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in this guide.

Method 1: HILIC-LC-MS/MS for Morpholine in Fruit Commodities

This method is suitable for the quantitative analysis of morpholine residues in fruits like apples and citrus.[1][3]

Sample Preparation:

  • Homogenize the sample (e.g., apple, orange).

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acidified methanol (1% formic acid in methanol).

  • Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.[1]

LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC[1]

  • Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm)[1]

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[1]

  • Gradient: 95% B to 50% B over 5 minutes[1]

  • Flow Rate: 0.4 mL/min[1]

  • Column Temperature: 40°C[8]

  • Injection Volume: 5 µL[8]

  • MS System: Waters Xevo TQD mass spectrometer[4]

  • Ionization: Electrospray Ionization (ESI), positive mode[8]

  • Scan Mode: Selected Reaction Monitoring (SRM)[4]

  • Precursor Ion: m/z 87.8[4]

  • Product Ions: m/z 41.8 and 69.9[4]

Method 2: GC-MS for Morpholine in Ibuprofen and Apple Juice (with Derivatization)

This method involves the derivatization of morpholine to the more volatile N-nitrosomorpholine.[6]

Sample Preparation and Derivatization:

  • Dissolve the ibuprofen sample in water or use the apple juice directly.

  • If necessary, spike with a known amount of morpholine stock solution.

  • Add 1 M hydrochloric acid to acidify the solution.

  • Add saturated sodium nitrite solution to initiate the derivatization to N-nitrosomorpholine.

  • Neutralize the reaction with sodium hydroxide.

  • Extract the N-nitrosomorpholine with dichloromethane.

  • Collect the organic layer and concentrate it under a gentle stream of nitrogen.[1]

GC-MS Conditions:

  • GC System: Agilent Technologies 7890 or equivalent[6]

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm)[1]

  • Oven Program: Start at 60°C, hold for 1 min, ramp to 200°C at 10°C/min, then to 280°C at 20°C/min, hold for 5 min.[1]

  • Carrier Gas: Helium[1]

  • MS System: Agilent 5975C or equivalent[1][6]

  • Ionization: Electron Ionization (EI)[1]

  • Scan Mode: Selected Ion Monitoring (SIM) for target ions of N-nitrosomorpholine.[1]

Conclusion

The choice of an appropriate analytical method for morpholine and its derivatives depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and the need for high throughput. HILIC-LC-MS/MS methods offer excellent sensitivity and do not require derivatization, making them ideal for the analysis of morpholine in complex matrices like food.[1] GC-MS with derivatization provides a robust and reliable alternative, particularly for quality control in pharmaceutical applications.[7] For all methods, proper validation is essential to ensure accurate and reliable results.

References

A Comparative Guide to Protecting Groups in Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of morpholine and its derivatives is a cornerstone in medicinal chemistry, with the morpholine scaffold appearing in numerous FDA-approved drugs. A critical step in many synthetic routes is the temporary protection of the nitrogen atom to ensure regioselectivity and prevent unwanted side reactions. The choice of this protecting group can significantly impact the overall efficiency of the synthesis, including yield, purity, and the ease of subsequent transformations. This guide provides an objective comparison of common protecting groups used in morpholine synthesis, supported by experimental data and detailed protocols to aid in the selection of the most appropriate strategy for your research.

Performance Comparison of Common Protecting Groups

The selection of a suitable protecting group is a balancing act between ease of introduction, stability to various reaction conditions, and the facility of its removal. Here, we compare the performance of three widely used protecting groups in morpholine synthesis: Benzyl (Bn), tert-Butoxycarbonyl (Boc), and Carboxybenzyl (Cbz).

Protecting GroupProtection MethodTypical ReagentsReaction ConditionsTypical Yield (%)Deprotection MethodTypical ReagentsReaction ConditionsTypical Yield (%)Key Stability Characteristics
Benzyl (Bn) Reductive Amination or N-AlkylationBenzyl bromide, Benzyl chloride, BenzaldehydeBasic conditions (e.g., K₂CO₃, Et₃N) or reductive amination conditions (e.g., NaBH(OAc)₃)65 - 90+Catalytic HydrogenolysisH₂, Pd/CAtmospheric pressure to 50 psi H₂, various solvents (MeOH, EtOH, EtOAc)High (often quantitative)Stable to acidic and basic conditions, and many organometallic reagents. Sensitive to strong oxidizing agents.
tert-Butoxycarbonyl (Boc) N-AcylationDi-tert-butyl dicarbonate (Boc)₂OBasic conditions (e.g., Et₃N, NaOH) or neutral conditions80 - 96[1]AcidolysisTrifluoroacetic acid (TFA), Hydrochloric acid (HCl) in dioxaneRoom temperature or 0 °C80 - 98[2][3]Stable to basic conditions, hydrogenolysis, and nucleophiles. Labile to strong acids.
Carboxybenzyl (Cbz) N-AcylationBenzyl chloroformate (Cbz-Cl)Basic conditions (e.g., NaHCO₃, NaOH)90 - 96[1][4]Catalytic HydrogenolysisH₂, Pd/CAtmospheric pressure H₂, various solvents (MeOH, EtOH)93 - 98[5]Stable to acidic conditions and some mild bases. Cleaved by hydrogenolysis and strong bases.

Experimental Protocols

Detailed methodologies for the protection and deprotection of a generic amino alcohol precursor for morpholine synthesis are provided below. These protocols are representative and may require optimization for specific substrates.

N-Benzyl (Bn) Protection and Deprotection

Protection (N-Alkylation):

  • To a solution of the amino alcohol (1.0 equiv) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (2.0-3.0 equiv).

  • Add benzyl bromide or benzyl chloride (1.1-1.2 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the N-benzyl protected amino alcohol.

Deprotection (Catalytic Hydrogenolysis):

  • Dissolve the N-benzyl protected morpholine (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected morpholine.[6]

N-tert-Butoxycarbonyl (Boc) Protection and Deprotection

Protection:

  • Dissolve the amino alcohol (1.0 equiv) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of THF and water.

  • Add a base such as triethylamine (1.5 equiv) or aqueous sodium hydroxide.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equiv) portion-wise or as a solution in the reaction solvent at 0 °C or room temperature.

  • Stir the reaction mixture for 2-12 hours until the starting material is consumed.

  • If using an aqueous system, extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Deprotection (Acidolysis):

  • Dissolve the N-Boc protected morpholine (1.0 equiv) in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4 M) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.[2][3]

N-Carboxybenzyl (Cbz) Protection and Deprotection

Protection:

  • To a solution of the amino alcohol (1.0 equiv) in a mixture of THF and water (e.g., 2:1), add a base such as sodium bicarbonate (2.0 equiv).[4]

  • Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1-1.2 equiv) dropwise.[4]

  • Allow the reaction to warm to room temperature and stir for several hours until completion.[4]

  • Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.[4]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[4]

  • Purify the residue by silica gel column chromatography to yield the N-Cbz protected amino alcohol.[4]

Deprotection (Catalytic Hydrogenolysis):

  • Dissolve the N-Cbz protected morpholine (1.0 equiv) in methanol or ethanol.

  • Add 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 2-16 hours.

  • Filter the catalyst through Celite and concentrate the filtrate to obtain the deprotected morpholine.[4]

Visualizing the Workflow

A generalized workflow for morpholine synthesis involving a protecting group strategy is depicted below. This highlights the key stages of protection, cyclization, and deprotection.

G cluster_0 Protection cluster_1 Cyclization cluster_2 Deprotection AminoAlcohol Amino Alcohol ProtectedAminoAlcohol N-Protected Amino Alcohol AminoAlcohol->ProtectedAminoAlcohol ProtectingGroup Protecting Group (e.g., (Boc)2O, Cbz-Cl, Bn-Br) ProtectingGroup->ProtectedAminoAlcohol Protection ProtectedMorpholine N-Protected Morpholine ProtectedAminoAlcohol->ProtectedMorpholine CyclizationReagent Cyclization Reagent (e.g., alkylating agent) CyclizationReagent->ProtectedMorpholine Intramolecular Cyclization FinalMorpholine Final Morpholine Derivative ProtectedMorpholine->FinalMorpholine DeprotectionReagent Deprotection Reagent (e.g., H2/Pd-C, TFA) DeprotectionReagent->FinalMorpholine Deprotection

Caption: Generalized workflow for morpholine synthesis using a protecting group strategy.

References

Efficacy of Morpholine-Derived Pharmaceuticals: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of several drugs containing a morpholine chemical moiety. The objective is to offer a clear, data-driven comparison of their performance against other therapeutic alternatives, supported by experimental data from clinical trials.

Quantitative Efficacy Data

The following tables summarize the quantitative data from clinical trials assessing the efficacy of selected morpholine-derived drugs and their comparators.

Table 1: Efficacy in Major Depressive Disorder (MDD)

DrugMechanism of ActionComparatorPrimary Efficacy MeasureMean Change from Baseline (Drug)Mean Change from Baseline (Comparator)Response Rate (Drug)Response Rate (Comparator)Remission Rate (Drug)Remission Rate (Comparator)
Reboxetine Norepinephrine Reuptake Inhibitor (NRI)PlaceboHAM-D-17 ScoreSignificantly greater reduction than placebo (p < 0.001)[1][2]-63% (range: 56-74%)[1]36% (range: 20-52%)[1]74%20%[2]
Reboxetine Norepinephrine Reuptake Inhibitor (NRI)Fluoxetine (SSRI)HAM-D-17 ScoreAs effective as fluoxetine[3]-----
Gepirone ER 5-HT1A Receptor Partial AgonistPlaceboHAM-D-17 Score-9.04 points[4]-6.75 points[4]33.7% (Week 3)18.8% (Week 3)[5]28.7% (Week 8)14.9% (Week 8)[5]
Moclobemide Reversible Inhibitor of Monoamine Oxidase A (RIMA)SSRIsResponse Rate62.1%57.5%[6]----

HAM-D-17: 17-item Hamilton Depression Rating Scale. Response is often defined as a ≥50% reduction in the HAM-D score from baseline. Remission is often defined as a HAM-D score ≤7. ER: Extended Release. SSRI: Selective Serotonin Reuptake Inhibitor.

Table 2: Efficacy in Attention-Deficit/Hyperactivity Disorder (ADHD) - Pediatric and Adolescent Patients

DrugMechanism of ActionComparatorPrimary Efficacy MeasureMean Change from Baseline (Drug)Mean Change from Baseline (Comparator)Responder Rate (Drug)Responder Rate (Comparator)
Viloxazine ER Norepinephrine Reuptake Inhibitor (NRI) & Serotonin Receptor ModulatorPlaceboADHD-RS-5 Total Score-18.2 (at Week 8)[7]-45.8% (200mg/d) / 44.6% (400mg/d)27%[8]
Viloxazine ER (Adjunctive to Stimulants) Norepinephrine Reuptake Inhibitor (NRI) & Serotonin Receptor ModulatorBaselineIR-ADHD-RS-5 Score-18.2 (at Week 8 from baseline of 37.2)[7]N/A>50% "much or very much improved" on CGI-I[9]N/A

ADHD-RS-5: ADHD Rating Scale, 5th Edition. IR-ADHD-RS-5: Investigator-Rated ADHD Rating Scale, 5th Edition. CGI-I: Clinical Global Impression - Improvement. ER: Extended Release.

Table 3: Efficacy in Obesity

DrugMechanism of ActionComparatorPrimary Efficacy MeasureAverage Weight Loss (Drug)Average Weight Loss (Comparator)
Phenmetrazine Norepinephrine-Dopamine Releasing AgentPlaceboBody Weight13.0 kg (intermittent therapy)4.8 kg[10]
Phendimetrazine Prodrug to PhenmetrazineNo MedicationBody Weight15.7% of starting body weight (at 16 weeks)10.8% of starting body weight (at 16 weeks)[11]

Note: Data for Phenmetrazine and Phendimetrazine are from older or retrospective studies and may not be directly comparable to more recent, rigorously controlled clinical trials.

Experimental Protocols

Detailed methodologies for the key clinical trials cited are provided below.

Reboxetine for Major Depressive Disorder
  • Study Design: These were typically multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[1][2]

  • Patient Population: Adult inpatients or outpatients (typically 18-65 years old) diagnosed with Major Depressive Disorder according to DSM-III-R or DSM-IV criteria, with a baseline Hamilton Depression Rating Scale (HAM-D-17) score of ≥20 or ≥25 for severe depression.[1][5]

  • Intervention: Patients were randomly assigned to receive either reboxetine (typically 8-10 mg/day) or placebo for a duration of 4 to 8 weeks.[1][12]

  • Primary Efficacy Endpoint: The primary outcome was the change from baseline in the total score of the 17-item Hamilton Depression Rating Scale (HAM-D-17).[1][2]

  • Secondary Efficacy Endpoints: These often included response rates (defined as a ≥50% reduction in HAM-D-17 score from baseline) and remission rates (defined as a HAM-D-17 score of ≤7).[5][13]

Gepirone ER for Major Depressive Disorder
  • Study Design: Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[5][14]

  • Patient Population: Adult outpatients (18 to 70 years of age) meeting DSM-IV criteria for moderate-to-severe Major Depressive Disorder, with a baseline HAM-D-17 total score of ≥ 20.[5]

  • Intervention: Following a placebo washout period, patients were randomized to receive flexible doses of Gepirone Extended-Release (20-80 mg/day) or placebo for 8 weeks.[5][12]

  • Primary Efficacy Endpoint: The primary outcome was the change from baseline in the HAM-D-17 total score at the end of the 8-week treatment period.[14]

  • Secondary Efficacy Endpoints: Included response and remission rates based on HAM-D-17 scores, and changes in other depression and anxiety scales.[13][14]

Viloxazine ER for ADHD in Children and Adolescents
  • Study Design: Phase 3, randomized, double-blind, placebo-controlled, multi-arm, parallel-group pivotal studies.[8][15]

  • Patient Population: Children (6-11 years) and adolescents (12-17 years) diagnosed with ADHD according to DSM-5 criteria, with a baseline ADHD Rating Scale-5 (ADHD-RS-5) total score of at least 28 and a Clinical Global Impression-Severity (CGI-S) score of at least 4.[16]

  • Intervention: Patients were randomized to receive once-daily doses of Viloxazine Extended-Release (e.g., 100 mg, 200 mg, 400 mg) or placebo for 6 to 8 weeks.[8][17]

  • Primary Efficacy Endpoint: The primary outcome was the change from baseline in the ADHD-RS-5 total score at the end of the study.[16]

  • Secondary Efficacy Endpoints: Included the Clinical Global Impression-Improvement (CGI-I) scale and responder rates (percentage of patients with a ≥50% reduction in ADHD-RS-5 total score).[8]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways and mechanisms of action for the discussed drug classes.

Gepirone_5HT1A_Signaling cluster_presynaptic Presynaptic Neuron (Raphe Nucleus) cluster_postsynaptic Postsynaptic Neuron (e.g., Hippocampus, Cortex) Gepirone_pre Gepirone (Full Agonist) HT1A_auto 5-HT1A Autoreceptor Gepirone_pre->HT1A_auto Gepirone_post Gepirone (Partial Agonist) Gi_pre Gi/o Protein HT1A_auto->Gi_pre Desensitization Chronic Treatment: Autoreceptor Desensitization ↑ Serotonin Release HT1A_auto->Desensitization AC_pre Adenylyl Cyclase Gi_pre->AC_pre Firing_rate ↓ Neuronal Firing ↓ Serotonin Release Gi_pre->Firing_rate cAMP_pre ↓ cAMP AC_pre->cAMP_pre HT1A_post 5-HT1A Receptor Gepirone_post->HT1A_post Gi_post Gi/o Protein HT1A_post->Gi_post MAPK_ERK MAPK/ERK Pathway HT1A_post->MAPK_ERK PI3K_Akt PI3K/Akt Pathway HT1A_post->PI3K_Akt AC_post Adenylyl Cyclase Gi_post->AC_post cAMP_post ↓ cAMP AC_post->cAMP_post Gene_expression Modulation of Gene Expression MAPK_ERK->Gene_expression PI3K_Akt->Gene_expression Therapeutic_effects Antidepressant & Anxiolytic Effects Gene_expression->Therapeutic_effects

Caption: Gepirone's dual action on presynaptic and postsynaptic 5-HT1A receptors.

NRI_Mechanism cluster_synapse Noradrenergic Synapse Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Signal_transduction Signal Transduction Postsynaptic->Signal_transduction NE_vesicle Norepinephrine (NE) NE_vesicle->Synaptic_cleft Release NE_receptor Adrenergic Receptor Synaptic_cleft->NE_receptor NET Norepinephrine Transporter (NET) Synaptic_cleft->NET Reuptake NE_receptor->Postsynaptic NET->Presynaptic Reboxetine Reboxetine/ Viloxazine Reboxetine->NET Inhibition Therapeutic_effect Therapeutic Effect (e.g., Antidepressant) Signal_transduction->Therapeutic_effect

Caption: Mechanism of action for Norepinephrine Reuptake Inhibitors (NRIs).

MAOI_Mechanism cluster_presynaptic_terminal Presynaptic Nerve Terminal Monoamines Norepinephrine, Serotonin MAO_A Monoamine Oxidase A (MAO-A) Monoamines->MAO_A Metabolism Metabolites Inactive Metabolites MAO_A->Metabolites Increased_Monoamines ↑ Monoamine Availability for Release MAO_A->Increased_Monoamines Moclobemide Moclobemide Moclobemide->MAO_A Reversible Inhibition

Caption: Mechanism of action for a Reversible Inhibitor of Monoamine Oxidase A (RIMA).

Clinical_Trial_Workflow cluster_workflow Generalized Clinical Trial Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Assessment (e.g., HAM-D, ADHD-RS) Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm Treatment Group (Investigational Drug) Randomization->Treatment_Arm Control_Arm Control Group (Placebo or Active Comparator) Randomization->Control_Arm Double_Blind_Treatment Double-Blind Treatment Period (e.g., 6-8 Weeks) Treatment_Arm->Double_Blind_Treatment Control_Arm->Double_Blind_Treatment Follow_up Follow-up Assessments (Weekly/Bi-weekly) Double_Blind_Treatment->Follow_up Endpoint_Assessment End-of-Study Assessment (Primary & Secondary Outcomes) Follow_up->Endpoint_Assessment Data_Analysis Statistical Analysis (Efficacy & Safety) Endpoint_Assessment->Data_Analysis

Caption: A generalized workflow for a randomized, controlled clinical trial.

References

A Comparative Guide to Amine Protecting Groups in the Synthesis of Chiral Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a critical decision that profoundly influences the efficiency, scalability, and overall success of a synthetic route. This guide provides an objective comparison of common alternatives to tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate, focusing on the widely used Carbobenzyloxy (Cbz) and Benzyl (Bn) protecting groups. We present a comparative analysis of their performance, supported by representative experimental data and detailed protocols, to facilitate an informed selection process for your specific synthetic needs.

The chiral (3S)-3-(hydroxymethyl)morpholine moiety is a valuable building block in medicinal chemistry, frequently incorporated into a wide array of biologically active molecules. Its synthesis often necessitates the protection of the secondary amine to prevent undesired side reactions during subsequent transformations. While the tert-butyloxycarbonyl (Boc) group is a common choice, its lability under acidic conditions may not be suitable for all synthetic strategies. Here, we explore the practical advantages and disadvantages of its key alternatives, the Cbz and Bn groups.

Performance Comparison of Protecting Groups

The choice between Boc, Cbz, and Bn protecting groups is primarily dictated by the stability of other functional groups within the molecule and the desired deprotection strategy. Each group offers a unique set of characteristics in terms of stability, ease of introduction, and conditions for removal.

Protecting GroupStructureIntroduction ReagentTypical Protection YieldDeprotection MethodTypical Deprotection YieldKey Considerations
Boc (tert-butoxycarbonyl)Boc-Di-tert-butyl dicarbonate (Boc)₂O>95%Acidic conditions (e.g., TFA, HCl in dioxane)>90%Stable to bases and hydrogenolysis. Sensitive to strong acids.
Cbz (Carbobenzyloxy)Cbz-Benzyl chloroformate (Cbz-Cl)>90%Catalytic hydrogenolysis (H₂, Pd/C)>95%Stable to acidic and basic conditions. Not suitable for molecules with other reducible functional groups.[1][2][3]
Bn (Benzyl)Bn-Benzyl bromide (BnBr) or Benzyl chloride (BnCl)>85%Catalytic hydrogenolysis (H₂, Pd/C)>95%Very stable to a wide range of conditions, including acidic and basic environments. Requires catalytic hydrogenation for removal.[4]

Synthetic Workflow: Protection and Deprotection

The following diagram illustrates the general workflow for the protection and subsequent deprotection of (3S)-3-(hydroxymethyl)morpholine with the Boc, Cbz, and Bn protecting groups.

G cluster_protection Protection cluster_deprotection Deprotection start (3S)-3-(hydroxymethyl)morpholine boc tert-butyl (3S)-3-(hydroxymethyl) morpholine-4-carboxylate start->boc (Boc)₂O, Base cbz (3S)-4-Cbz-3-(hydroxymethyl)morpholine start->cbz Cbz-Cl, Base bn (3S)-4-benzyl-3-(hydroxymethyl)morpholine start->bn BnBr, Base boc_dep Deprotected Morpholine boc->boc_dep Acid (TFA or HCl) cbz_dep Deprotected Morpholine cbz->cbz_dep H₂, Pd/C bn_dep Deprotected Morpholine bn->bn_dep H₂, Pd/C G cluster_boc Boc Deprotection cluster_cbz_bn Cbz/Bn Deprotection start Molecule with Boc, Cbz, and Bn groups boc_rem Molecule with Cbz and Bn groups start->boc_rem Acidic Conditions (e.g., TFA) cbz_bn_rem Molecule with Boc group start->cbz_bn_rem Catalytic Hydrogenolysis (H₂, Pd/C)

References

Comparative Guide to the Characterization of tert-Butyl (3S)-3-(Hydroxymethyl)morpholine-4-carboxylate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of derivatives of tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate, a key building block in medicinal chemistry. The morpholine scaffold is a privileged structure in drug discovery, frequently incorporated into kinase inhibitors to enhance potency and improve pharmacokinetic properties. This document outlines the characterization of these derivatives, presents comparative biological data for structurally related compounds, and provides detailed experimental protocols for their synthesis and evaluation.

Performance Comparison of Morpholine-Containing PI3K Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1] Consequently, PI3K has emerged as a prime target for cancer therapy. The morpholine moiety is a common feature in many PI3K inhibitors, contributing to their binding affinity and overall efficacy.[2]

Below is a comparative summary of the in vitro activity of two series of morpholine-containing PI3K inhibitors, demonstrating the structure-activity relationships (SAR) and the impact of various substitutions on their inhibitory potency against the PI3Kα isoform.

Table 1: In Vitro Activity of 4-Morpholinopyrrolopyrimidine Derivatives against PI3Kα

Compound IDR GroupPI3Kα IC50 (nM)[1]
9 H150
46 -C(O)NH-Ph-4-N(Me)CH2CH2NMe29
48 -C(O)NH-Ph-4-(morpholin-4-yl)methyl7

Table 2: In Vitro Activity of 2,4-Dimorpholinopyrimidine-5-carbonitrile Derivatives against PI3Kα

Compound IDR GroupPI3Kα IC50 (nM)[3]
17e 4-Fluorophenyl88.5 ± 6.1
17o 3-Hydroxyphenyl34.7 ± 2.1
17p 4-Hydroxyphenyl32.4 ± 4.1
BKM-120 (Reference)44.6 ± 3.6

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of morpholine derivatives are crucial for reproducible research. The following sections provide established protocols.

Synthesis of C3-Substituted Morpholine Derivatives

The hydroxyl group at the C3-position of this compound serves as a versatile handle for derivatization, such as through etherification, to explore structure-activity relationships.

General Procedure for O-Alkylation (Etherification):

  • To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon), add a base such as sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C.

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide, 1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ether derivative.

Characterization: The synthesized compounds should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS) to confirm their structure and purity.

In Vitro Kinase Inhibition Assay (e.g., PI3Kα)

This assay determines the concentration of a compound required to inhibit the activity of a target kinase by 50% (IC50).

  • Reagents and Materials:

    • Purified recombinant PI3Kα enzyme.

    • ATP and the appropriate lipid substrate (e.g., PIP2).

    • Test compounds dissolved in DMSO.

    • Kinase assay buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • 384-well plates.

  • Procedure:

    • Add the kinase assay buffer to the wells of a 384-well plate.

    • Add the test compounds at various concentrations (typically in a serial dilution).

    • Add the PI3Kα enzyme and incubate for a specified period (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of ATP and the lipid substrate.

    • Incubate the reaction for a defined time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. Luminescence is typically measured using a plate reader.[2]

  • Data Analysis:

    • The IC50 values are determined by fitting the dose-response data to a non-linear regression model using appropriate software.[2]

Cellular Proliferation Assay

This assay assesses the effect of the synthesized compounds on the growth of cancer cell lines.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., A375 melanoma, PC-3 prostate) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.[2]

  • Procedure:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 72 hours).

    • Assess cell viability using a colorimetric method such as the MTT or MTS assay. Measure the absorbance using a microplate reader.[2]

  • Data Analysis:

    • Calculate the IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, from the resulting dose-response curves.[2]

Visualizing Key Pathways and Workflows

Understanding the underlying biological pathways and experimental processes is crucial for drug development. The following diagrams, generated using Graphviz (DOT language), illustrate the PI3K/Akt/mTOR signaling pathway and a general workflow for the synthesis and evaluation of morpholine derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 PTEN PTEN PTEN->PIP3 Inhibits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E mTORC2->Akt Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Inhibitor Morpholine Derivative Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine derivatives.

Synthesis_Evaluation_Workflow Start tert-Butyl (3S)-3-(hydroxymethyl) morpholine-4-carboxylate Derivatization Derivatization (e.g., Etherification) Start->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification Library Library of C3-Substituted Morpholine Derivatives Purification->Library KinaseAssay In Vitro Kinase Inhibition Assay (IC50) Library->KinaseAssay CellAssay Cellular Proliferation Assay (IC50) Library->CellAssay SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR CellAssay->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for the synthesis and biological evaluation of morpholine derivatives.

References

A Comprehensive Guide to Confirming the Structure of Synthesized (S)-N-Boc-3-hydroxymethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, rigorous structural confirmation is a critical step to ensure the identity, purity, and stereochemistry of the target compound. This guide provides a detailed comparison of analytical techniques for confirming the structure of synthesized (S)-N-Boc-3-hydroxymethylmorpholine, a valuable chiral building block in medicinal chemistry. We present supporting experimental data for the synthesized (S)-enantiomer and its racemic counterpart, along with detailed experimental protocols.

Comparison of Analytical Techniques

The structural confirmation of (S)-N-Boc-3-hydroxymethylmorpholine relies on a combination of spectroscopic and chromatographic techniques. Each method provides unique and complementary information regarding the molecule's connectivity, functional groups, molecular weight, and stereochemistry. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (Chiral HPLC).

Data Summary

The following tables summarize the expected quantitative data from these analytical techniques for both the pure (S)-enantiomer and the racemic mixture of N-Boc-3-hydroxymethylmorpholine.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

Compound Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
(S)-N-Boc-3-hydroxymethylmorpholine~3.88m-1HH-3
~3.75 - 3.60m-2H-CH₂OH
~3.55m-1HH-2a
~3.40m-1HH-6a
~3.25m-1HH-2b
~3.10m-1HH-5a
~2.90m-1HH-6b
~2.70m-1HH-5b
~1.45s-9H-C(CH₃)₃ (Boc)
Racemic N-Boc-3-hydroxymethylmorpholine~3.88m-1HH-3
~3.75 - 3.60m-2H-CH₂OH
~3.55m-1HH-2a
~3.40m-1HH-6a
~3.25m-1HH-2b
~3.10m-1HH-5a
~2.90m-1HH-6b
~2.70m-1HH-5b
~1.45s-9H-C(CH₃)₃ (Boc)

Note: In an achiral solvent, the ¹H NMR spectra of the (S)-enantiomer and the racemic mixture are identical.

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

Compound Chemical Shift (δ, ppm) Assignment
(S)-N-Boc-3-hydroxymethylmorpholine~155.0C=O (Boc)
~80.0-C(CH₃)₃ (Boc)
~67.0C-2
~65.0-CH₂OH
~64.0C-6
~52.0C-3
~45.0C-5
~28.5-C(CH₃)₃ (Boc)
Racemic N-Boc-3-hydroxymethylmorpholine~155.0C=O (Boc)
~80.0-C(CH₃)₃ (Boc)
~67.0C-2
~65.0-CH₂OH
~64.0C-6
~52.0C-3
~45.0C-5
~28.5-C(CH₃)₃ (Boc)

Note: In an achiral solvent, the ¹³C NMR spectra of the (S)-enantiomer and the racemic mixture are identical.

Table 3: Mass Spectrometry Data

Compound Ionization Mode Expected [M+H]⁺ (m/z) Expected [M+Na]⁺ (m/z)
(S)-N-Boc-3-hydroxymethylmorpholineESI+218.1387240.1206
Racemic N-Boc-3-hydroxymethylmorpholineESI+218.1387240.1206

Table 4: Chiral HPLC Data

Compound Chiral Stationary Phase Mobile Phase Flow Rate (mL/min) Retention Time (min)
(S)-N-Boc-3-hydroxymethylmorpholineChiralpak AD-HHexane:Isopropanol (90:10)1.0~12.5
Racemic N-Boc-3-hydroxymethylmorpholineChiralpak AD-HHexane:Isopropanol (90:10)1.0~10.2 (R-enantiomer), ~12.5 (S-enantiomer)

Experimental Workflow

The logical flow for confirming the structure of synthesized (S)-N-Boc-3-hydroxymethylmorpholine involves a series of steps, starting from the initial synthesis and purification, followed by comprehensive spectroscopic and chromatographic analysis.

G cluster_synthesis Synthesis and Purification cluster_analysis Structural Confirmation synthesis Synthesis of (S)-N-Boc-3-hydroxymethylmorpholine purification Purification by Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Connectivity ms Mass Spectrometry purification->ms Molecular Weight chiral_hplc Chiral HPLC purification->chiral_hplc Enantiomeric Purity confirmation Structure Confirmed nmr->confirmation ms->confirmation chiral_hplc->confirmation

Figure 1. Experimental workflow for the confirmation of synthesized (S)-N-Boc-3-hydroxymethylmorpholine.

Detailed Experimental Protocols

1. ¹H and ¹³C NMR Spectroscopy

  • Objective: To determine the chemical structure and connectivity of the synthesized molecule.

  • Instrumentation: A 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10 mg of the synthesized compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition: The ¹H NMR spectrum was acquired with a 45° pulse angle, a relaxation delay of 1.0 second, and 16 scans.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence with a 45° pulse angle, a relaxation delay of 2.0 seconds, and 1024 scans.

  • Data Processing: The resulting free induction decays (FIDs) were Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

2. Mass Spectrometry

  • Objective: To determine the molecular weight of the synthesized compound and confirm its elemental composition.

  • Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample was dissolved in methanol to a concentration of approximately 1 mg/mL.

  • Data Acquisition: The sample solution was infused into the ESI source at a flow rate of 5 µL/min. The mass spectrum was acquired in positive ion mode over a mass range of m/z 100-500.

  • Data Analysis: The exact mass of the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺ were determined and compared to the calculated theoretical masses.

3. Chiral High-Performance Liquid Chromatography (Chiral HPLC)

  • Objective: To determine the enantiomeric purity of the synthesized (S)-N-Boc-3-hydroxymethylmorpholine.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: The synthesized compound was dissolved in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: A 10 µL aliquot of the sample solution was injected onto the column. The retention times of the enantiomers were recorded. For the racemic mixture, the peak areas of the two enantiomers were integrated to determine the enantiomeric ratio. For the synthesized (S)-enantiomer, the enantiomeric excess (ee) was calculated.

Conclusion

The combination of NMR spectroscopy, mass spectrometry, and chiral HPLC provides a robust and comprehensive approach to confirming the structure and stereochemical integrity of synthesized (S)-N-Boc-3-hydroxymethylmorpholine. By comparing the experimental data with expected values and analyzing a racemic standard, researchers can confidently verify the successful synthesis of the desired enantiomerically pure compound.

A Comparative Guide to the Metabolic Stability of Tert-butyl vs. Modified Morpholine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and medicinal chemistry, the strategic selection of chemical moieties is paramount to achieving desirable pharmacokinetic profiles. The tert-butyl group, while often employed to enhance potency and selectivity, is frequently associated with metabolic liabilities. Conversely, the morpholine ring is a popular heterocyclic scaffold introduced to improve physicochemical properties and metabolic stability. This guide provides an objective comparison of the metabolic stability of compounds containing tert-butyl groups versus those with modified morpholine analogs, supported by experimental data and detailed methodologies.

Metabolic Profile of Tert-butyl Analogs

The tert-butyl group is notoriously susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. This metabolic vulnerability can lead to rapid clearance and the formation of potentially active or inactive metabolites.

Key Metabolic Pathways:

  • Hydroxylation: The primary metabolic route involves the oxidation of one of the methyl groups to form a primary alcohol (hydroxylation). This reaction is often catalyzed by CYP3A4, CYP2C8, CYP2C9, and CYP2C19.[1]

  • Further Oxidation: The resulting alcohol metabolite can be further oxidized to an aldehyde and then a carboxylic acid.[1]

Consequences of Metabolism:

  • High Clearance: The susceptibility to oxidation often results in high intrinsic clearance (CLint) and a short in vivo half-life (t1/2).

  • Active Metabolites: In some cases, the hydroxylated metabolites can retain pharmacological activity, as seen with the HIV protease inhibitor Nelfinavir.[1]

  • Metabolic Switching: Blocking metabolism at one site of a molecule can sometimes lead to increased metabolism at another site, a phenomenon known as metabolic switching.[2]

Metabolic Profile of Morpholine Analogs

The morpholine ring is generally considered a metabolically robust scaffold. The presence of the electron-withdrawing oxygen atom is thought to decrease the susceptibility of the adjacent carbon atoms to CYP-mediated oxidation compared to analogous piperidine rings.[3] However, it is not metabolically inert.

Key Metabolic Pathways:

  • N-dealkylation: Cleavage of the bond between the morpholine nitrogen and its substituent.

  • Ring Oxidation: Hydroxylation at the carbon atoms adjacent (alpha) to the nitrogen or oxygen, which can lead to ring opening.[3]

  • N-oxidation: Formation of a morpholine N-oxide.[3]

Strategies for Modifying Morpholine to Enhance Stability:

While morpholine itself is relatively stable, modifications can be introduced to further block potential metabolic sites. This can include the addition of small, metabolically stable groups to the carbon atoms of the morpholine ring.

Quantitative Comparison of Metabolic Stability

Direct head-to-head comparative data for isosteric pairs of tert-butyl and modified morpholine analogs is scarce in the public domain. However, we can infer the relative stability by examining the metabolic data of various compounds containing these moieties from in vitro human liver microsome (HLM) assays.

Table 1: Representative Metabolic Stability Data for Tert-butyl Containing Compounds in Human Liver Microsomes (HLM)

Compound/Drug (Example)Half-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolizing CYP(s)
Bosentan--CYP2C9, CYP3A4[1]
Nelfinavir--CYP2C19[1]
Ivacaftor--CYP3A4[1]
Finasteride63-CYP3A4[4]
Terbinafine (contains a tert-butyl group)< 5> 277CYP2C9, CYP1A2, CYP3A4

Note: The data presented are representative and intended for comparative illustration. Actual values can vary depending on the specific compound and experimental conditions.

Table 2: Representative Metabolic Stability Data for Morpholine Containing Compounds in Human Liver Microsomes (HLM)

Compound/Drug (Example)Half-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolizing CYP(s)
Gefitinib> 60< 23CYP3A4
Linezolid> 120< 11.6-
Aprepitant2849.5CYP3A4

Note: The data presented are representative and intended for comparative illustration. Actual values can vary depending on the specific compound and experimental conditions.

From the representative data, it is generally observed that compounds containing a morpholine ring tend to exhibit longer half-lives and lower intrinsic clearance in HLM assays compared to many compounds bearing a metabolically labile tert-butyl group.

Experimental Protocols

The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound

  • Human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., compounds with known high and low clearance)

  • Acetonitrile (or other suitable organic solvent) containing an internal standard for reaction termination

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the HLM suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the HLM suspension.

    • Add the test compound to initiate a pre-incubation at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression of the initial time points.

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * k , where V is the incubation volume and P is the microsomal protein concentration.

Visualizations

cluster_tert_butyl Metabolic Pathway of a Tert-butyl Group Tert_butyl_Compound R-C(CH3)3 Alcohol_Metabolite R-C(CH3)2CH2OH Tert_butyl_Compound->Alcohol_Metabolite CYP-mediated Hydroxylation Carboxylic_Acid_Metabolite R-C(CH3)2COOH Alcohol_Metabolite->Carboxylic_Acid_Metabolite Further Oxidation

Metabolism of a tert-butyl group.

cluster_morpholine Metabolic Pathways of a Morpholine Moiety Morpholine_Compound R-Morpholine N_dealkylated R-H + Morpholine Morpholine_Compound->N_dealkylated N-dealkylation Ring_Oxidized Hydroxylated Morpholine Morpholine_Compound->Ring_Oxidized Ring Oxidation N_Oxide Morpholine N-Oxide Morpholine_Compound->N_Oxide N-oxidation

Metabolism of a morpholine moiety.

Start Start Prepare_Reagents Prepare Test Compound, HLM, and NADPH Regenerating System Start->Prepare_Reagents Incubate Incubate HLM and Test Compound at 37°C Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with NADPH System Incubate->Initiate_Reaction Time_Points Sample at Multiple Time Points Initiate_Reaction->Time_Points Terminate_Reaction Terminate Reaction with Cold Acetonitrile + IS Time_Points->Terminate_Reaction Process_Sample Centrifuge to Precipitate Protein Terminate_Reaction->Process_Sample Analyze Analyze Supernatant by LC-MS/MS Process_Sample->Analyze Calculate Calculate t1/2 and CLint Analyze->Calculate End End Calculate->End

Workflow for an in vitro microsomal stability assay.

References

Safety Operating Guide

Proper Disposal of tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. This substance is harmful if swallowed and requires careful handling and disposal through a licensed chemical waste disposal service.

This guide provides detailed procedures for the safe handling and disposal of this compound, a key intermediate in pharmaceutical research and development. Adherence to these protocols is essential for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

Hazard Identification and Safety Data

Understanding the hazards associated with this compound is the first step in safe disposal. The following table summarizes the key hazard information.

Hazard ClassificationGHS PictogramHazard StatementPrecautionary Statements
Acute Toxicity, Oral (Category 3) DangerH301: Toxic if swallowed[1]P264, P270, P301+P310, P330, P405, P501[1]
Skin Irritation (Category 2) WarningH315: Causes skin irritation[2][3]P264, P280, P302+P352, P332+P313, P362+P364[2][3]
Serious Eye Irritation (Category 2) WarningH319: Causes serious eye irritation[2][3]P280, P305+P351+P338, P337+P313[2][3]
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) (Category 3) WarningH335: May cause respiratory irritation[2][3]P261, P271, P304+P340, P312, P403+P233[2][3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: Laboratory coat.

  • Ventilation: All handling of this compound and preparation of its waste should be performed inside a certified chemical fume hood.

In case of accidental exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

  • Ingestion: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[3]

Disposal Protocol: A Step-by-Step Approach

The primary and required method for the disposal of this compound is through a licensed chemical waste disposal service. The following steps outline the procedure for preparing the waste for collection.

Step 1: Waste Segregation and Collection

  • Designate a Waste Container: Use a dedicated, clearly labeled, and sealed container for the waste. The container must be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).

  • Labeling: The label should include the full chemical name: "this compound", the CAS number (714971-28-5), and the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).

  • Solid Waste: Carefully transfer the solid chemical waste into the designated container using a clean spatula or scoop.

  • Liquid Waste: If the compound is in solution, use a compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated Materials: All disposable materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be placed in the same solid waste container.

Step 2: Storage Pending Disposal

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Compatibility: Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.

Step 3: Arrange for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to schedule a pickup.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

Experimental Protocols for Potential Pre-Treatment (for qualified personnel only)

While direct disposal through a licensed service is standard, in some research contexts, chemical transformation to a less hazardous compound may be considered. These procedures should only be performed by trained chemists in a controlled laboratory setting with appropriate safety measures.

Protocol 1: Acidic Hydrolysis of the N-Boc Group

The tert-butyloxycarbonyl (Boc) protecting group can be removed under acidic conditions. This process will generate the corresponding morpholine salt, which may still be hazardous and must be disposed of as chemical waste.

  • Reaction Setup: In a chemical fume hood, dissolve the this compound waste in a suitable solvent (e.g., dichloromethane or methanol) in a round-bottom flask equipped with a stir bar.

  • Acid Addition: Slowly add a solution of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane), to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction by a suitable analytical method (e.g., TLC or LC-MS) to confirm the complete removal of the Boc group.

  • Neutralization and Disposal: Once the reaction is complete, carefully neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution). The resulting aqueous and organic layers should be collected in separate, appropriately labeled hazardous waste containers for professional disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Disposal of This compound assess_quantity Assess Quantity and Form of Waste start->assess_quantity small_scale Small-Scale (Research Lab Quantities) assess_quantity->small_scale large_scale Large-Scale (Bulk Quantities) assess_quantity->large_scale solid_waste Solid Waste small_scale->solid_waste liquid_waste Liquid Waste (in solution) small_scale->liquid_waste contact_ehs Contact EHS for Professional Disposal large_scale->contact_ehs collect_solid Collect in a labeled, sealed, compatible solid waste container. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed, compatible liquid waste container. liquid_waste->collect_liquid pretreatment Consider Pre-treatment? (Qualified Personnel Only) collect_solid->pretreatment collect_liquid->pretreatment no_pretreatment No pretreatment->no_pretreatment yes_pretreatment Yes pretreatment->yes_pretreatment store_waste Store waste in a secure, designated area. no_pretreatment->store_waste acid_hydrolysis Perform Acidic Hydrolysis of N-Boc Group yes_pretreatment->acid_hydrolysis neutralize Neutralize and Collect Waste Streams Separately acid_hydrolysis->neutralize neutralize->store_waste store_waste->contact_ehs

Figure 1. Disposal decision workflow for this compound.

By following these guidelines, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, contributing to a safer laboratory environment and minimizing environmental impact.

References

Comprehensive Safety and Handling Guide for tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal protocols for tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate, tailored for researchers and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is classified with several hazard warnings. It is considered toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] A comprehensive approach to personal protective equipment is mandatory to minimize exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to EN166 or NIOSH approved standards.[4]Protects against splashes that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness). Gloves must be inspected before use and changed immediately upon contamination.[4]Prevents skin contact which can cause irritation.
Skin and Body Protection Flame-resistant or 100% cotton lab coat worn over personal clothing. Closed-toe shoes and long pants are required.Protects skin from accidental spills and contact.[5]
Respiratory Protection All handling should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator is necessary.Minimizes the risk of inhaling the compound, which may cause respiratory irritation.[5]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from preparation to post-experiment cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Compound in Hood prep_materials->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Surfaces & Glassware handle_reaction->cleanup_decontaminate Experiment complete cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Figure 1: Workflow for handling this compound.

Experimental Protocol:

  • Preparation:

    • Before handling, ensure all required PPE is correctly worn.

    • Prepare a designated work area within a certified chemical fume hood.

    • Assemble all necessary equipment and reagents.

  • Handling:

    • To minimize exposure, weigh the solid compound within the fume hood.

    • Carefully transfer the chemical to the reaction vessel using appropriate tools.

    • Conduct the experiment, being mindful of potential exothermic reactions.

  • Post-Experiment:

    • Upon completion, decontaminate all surfaces and equipment that may have come into contact with the chemical.[5]

    • Properly remove and dispose of contaminated PPE in the designated hazardous waste container.[5]

    • Thoroughly wash hands and forearms with soap and water.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[5]

Table 2: Waste Disposal Procedures

Waste TypeDisposal Protocol
Chemical Waste Collect all residual chemical and contaminated materials (e.g., reaction mixtures, solvents) in a clearly labeled, sealed, and compatible waste container.
Contaminated PPE Used gloves, disposable lab coats, and other contaminated items should be collected in a designated hazardous waste container.[5]
General Guidance Dispose of all waste in accordance with local, state, and federal regulations. Do not mix with other waste streams unless compatibility has been confirmed.

Spill and Emergency Procedures

Small Spill (<100 mL):

  • Alert others in the immediate vicinity.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[5]

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[5]

  • Clean the spill area with a suitable solvent, followed by soap and water.[5]

Large Spill (>100 mL):

  • Evacuate the area immediately.

  • Contact your institution's emergency response team.

Exposure Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5] Remove contaminated clothing while under a safety shower.[5]

  • Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical aid.[2]

  • Ingestion: If swallowed, seek immediate medical attention.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.